Gadolinium sulfate
Description
Properties
IUPAC Name |
gadolinium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAFITOLRQQGTE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2(SO4)3, Gd2O12S3 | |
| Record name | Gadolinium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890710 | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13628-54-1, 155788-75-3 | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013628541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digadolinium(3+) trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Gadolinium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of gadolinium sulfate, with a particular focus on its hydrated form, gadolinium(III) sulfate octahydrate. The information presented is intended to support research, development, and application of this compound in various scientific fields, including materials science and drug development.
Physical Properties
This compound is a white, crystalline solid that is most commonly available as its octahydrate, Gd₂(SO₄)₃·8H₂O.[1][2] It is known to be deliquescent, meaning it has a tendency to absorb moisture from the air, and should therefore be stored in a sealed container.[1][2] The anhydrous form, Gd₂(SO₄)₃, can be obtained by heating the octahydrate.
Tabulated Physical Data
The key physical properties of both anhydrous this compound and its octahydrate are summarized in the table below for easy comparison.
| Property | Gadolinium(III) Sulfate (Anhydrous) | Gadolinium(III) Sulfate Octahydrate |
| Molecular Formula | Gd₂(SO₄)₃[3] | Gd₂(SO₄)₃·8H₂O[4] |
| Molar Mass | 602.69 g/mol [3] | 746.81 g/mol |
| Appearance | White powder[3] | White, colorless monoclinic crystals[5] |
| Density | 4.14 g/cm³[5] | 3.01 g/cm³ at 25 °C |
| Melting Point | Decomposes at high temperature | Decomposes above 500 °C[5] |
| Crystal Structure | - | Monoclinic[6] |
Solubility
This compound is moderately soluble in water, and its solubility exhibits a negative temperature coefficient, meaning it becomes less soluble as the temperature increases.[5][7] It is also soluble in strong mineral acids.[4] For the heavy rare earth sulfates, including this compound, the octahydrate is the equilibrium saturating solid phase in water at temperatures ranging from 25 to 95 °C.[7] Within the heavy rare earth series, the solubility of their sulfate salts increases from gadolinium to lutetium.[7]
Chemical Properties
This compound participates in chemical reactions typical of a metal sulfate. Its chemical behavior is largely influenced by the gadolinium(III) ion.
Reactivity
-
Reaction with Water: this compound dissolves in water. The gadolinium metal itself reacts slowly with cold water and more rapidly with hot water to form gadolinium(III) hydroxide, Gd(OH)₃.[8]
-
Reaction with Acids: As a salt of a strong acid (sulfuric acid) and a relatively weak base (gadolinium hydroxide), this compound is stable in acidic solutions and dissolves readily in dilute sulfuric acid.[9][10]
-
Reaction with Bases: In the presence of a strong base such as sodium hydroxide, this compound will undergo a double displacement reaction to form a precipitate of gadolinium(III) hydroxide. Gd₂(SO₄)₃(aq) + 6NaOH(aq) → 2Gd(OH)₃(s) + 3Na₂SO₄(aq)
-
Thermal Decomposition: Upon heating, gadolinium(III) sulfate octahydrate undergoes a multi-step decomposition. It first loses its water of crystallization in two stages.[6] The resulting anhydrous this compound is initially amorphous and recrystallizes at higher temperatures.[6] Further heating leads to the decomposition of the anhydrous salt, also in a two-step process, ultimately yielding gadolinium oxide (Gd₂O₃).[6]
Magnetic and Spectroscopic Properties
The magnetic and spectroscopic properties of this compound are primarily determined by the electron configuration of the Gd³⁺ ion.
| Property | Value/Description |
| Molar Magnetic Susceptibility (χₘ) | +53280 x 10⁻⁶ cm³/mol for Gd₂(SO₄)₃·8H₂O |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound octahydrate shows characteristic absorption bands for the sulfate ion (SO₄²⁻) and water molecules. The stretching modes of the S–O bonds in the sulfate tetrahedra are typically observed in the region of 1000-1200 cm⁻¹, while the O–S–O bending modes appear in the 600-700 cm⁻¹ range.[6] |
| Raman Spectroscopy | Similar to the IR spectrum, the Raman spectrum is characterized by the vibrational modes of the sulfate ion. The symmetric stretching mode (ν₁) of the SO₄²⁻ ion gives a strong, sharp peak, which is a characteristic feature for sulfates.[11] |
| UV-Vis Spectroscopy | Aqueous solutions of this compound are colorless. The Gd³⁺ ion has a half-filled f-shell (4f⁷), and the electronic transitions within this shell are forbidden by selection rules, resulting in very weak absorption in the UV-Vis region.[12] Any observed absorbance in the UV region for a solution of this compound is likely due to the sulfate anion or impurities. |
Experimental Protocols
Synthesis of Gadolinium(III) Sulfate Octahydrate
This protocol describes the synthesis of gadolinium(III) sulfate octahydrate from gadolinium(III) oxide and sulfuric acid.[5][6]
Materials:
-
Gadolinium(III) oxide (Gd₂O₃)
-
Dilute sulfuric acid (H₂SO₄)
-
Deionized water
-
Heating plate with magnetic stirring
-
Crystallization dish
Procedure:
-
Slowly add a stoichiometric amount of high-purity gadolinium(III) oxide powder to a stirred, dilute solution of sulfuric acid.
-
Gently heat the mixture with continuous stirring to facilitate the dissolution of the gadolinium oxide. The reaction is complete when a clear solution is obtained. Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O
-
Filter the resulting solution to remove any unreacted starting material or solid impurities.
-
Transfer the clear filtrate to a crystallization dish and allow the solvent to evaporate slowly at a slightly elevated temperature (e.g., 60 °C) to concentrate the solution.
-
Once crystals of gadolinium(III) sulfate octahydrate begin to form, allow the solution to cool slowly to room temperature to maximize the yield of crystals.
-
Isolate the crystals by filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals in a desiccator over a suitable drying agent.
Characterization by Powder X-ray Diffraction (PXRD)
This protocol outlines the general procedure for the characterization of a crystalline powder sample of this compound using PXRD.
Objective: To confirm the crystalline phase and purity of the synthesized this compound.
Procedure:
-
Sample Preparation: Finely grind a small amount of the this compound crystals into a homogeneous powder using an agate mortar and pestle.[13]
-
Sample Mounting: Mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize errors in peak positions.[14]
-
Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range (e.g., 10-80° 2θ) with a suitable step size and scan speed.
-
Data Collection: Initiate the PXRD scan. The instrument will measure the intensity of the diffracted X-rays as a function of the 2θ angle.
-
Data Analysis: The resulting diffraction pattern is then compared with standard diffraction patterns from a database (e.g., the Powder Diffraction File™ from the ICDD) to identify the crystalline phase(s) present in the sample.[15]
Characterization by Thermogravimetric Analysis (TGA)
This protocol describes the general procedure for analyzing the thermal decomposition of gadolinium(III) sulfate octahydrate using TGA.
Objective: To determine the water content and the thermal stability of the hydrated salt.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound octahydrate into a TGA crucible (e.g., alumina or platinum).[16]
-
Instrument Setup: Place the crucible onto the TGA balance. Set the temperature program, which typically involves heating the sample from room temperature to a high temperature (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min).[17] The analysis should be performed under a controlled atmosphere, such as nitrogen or air.
-
Data Collection: Start the TGA run. The instrument will record the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct mass loss steps corresponding to the loss of water molecules and the decomposition of the sulfate. The percentage of mass loss at each step can be used to determine the number of water molecules in the hydrate and to study the decomposition pathway.
Relevance in Drug Development and Biological Signaling
Gadolinium(III) ions, which are released from this compound in solution, have significant effects on biological systems, making them a subject of interest for drug development professionals. A primary mechanism of action is the blockade of mechanosensitive ion channels.[18][19] Gd³⁺ is also known to compete with calcium ions (Ca²⁺) due to their similar ionic radii, thereby interfering with calcium signaling pathways.[2][4]
This interaction with ion channels and calcium signaling is crucial in various physiological processes and presents opportunities for therapeutic intervention. For instance, the blockade of mechanosensitive channels is being explored for its potential in treating diseases where these channels are dysregulated.
References
- 1. Block of stretch-activated ion channels in Xenopus oocytes by gadolinium and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. Gadolinium(III) sulfate 99.99+ trace metals 155788-75-3 [sigmaaldrich.com]
- 4. Influence Blocking by Gadolinium in Calcium Diffusion on Synapse Model: A Monte Carlo Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilities of heavy rare earth sulfates in water (gadolinium to lutetium) and H2SO4 solutions (dysprosium): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. amsec.wwu.edu [amsec.wwu.edu]
- 11. researchgate.net [researchgate.net]
- 12. people.bath.ac.uk [people.bath.ac.uk]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. mcgill.ca [mcgill.ca]
- 15. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Gadolinium Ions Block Mechanosensitive Channels by Altering the Packing and Lateral Pressure of Anionic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using gadolinium to identify stretch-activated channels: technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Crystal Structure of Gadolinium (III) Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of gadolinium (III) sulfate, a compound of significant interest in various scientific and medical fields, including as a precursor for magnetic resonance imaging (MRI) contrast agents. This document details the crystallographic parameters of its hydrated, anhydrous, and hydrogen sulfate forms, outlines the experimental protocols for their characterization, and presents the data in a clear, structured format for ease of comparison and use in research and development.
Crystal Structure of Gadolinium (III) Sulfate Octahydrate (Gd₂(SO₄)₃·8H₂O)
Gadolinium (III) sulfate most commonly crystallizes as an octahydrate. This form serves as a crucial starting material for the synthesis of various gadolinium-based materials.
Crystallographic Data:
The crystal structure of gadolinium (III) sulfate octahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/c.[1] In this structure, the gadolinium ion (Gd³⁺) is coordinated by four oxygen atoms from water molecules and four oxygen atoms from the sulfate groups, resulting in a distorted square antiprism coordination geometry.[1]
| Parameter | Value |
| Chemical Formula | Gd₂(SO₄)₃·8H₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 13.531(7) Å |
| b | 6.739(2) Å |
| c | 18.294(7) Å |
| β | 102.20(8)° |
| Z | 4 |
Anhydrous Forms of Gadolinium (III) Sulfate
Upon heating, gadolinium (III) sulfate octahydrate undergoes dehydration to form anhydrous gadolinium (III) sulfate, which exists in at least two polymorphic forms.
β-Gadolinium (III) Sulfate (Low-Temperature Polymorph):
The amorphous anhydrous gadolinium (III) sulfate recrystallizes into the β-form at approximately 663 K.[2]
α-Gadolinium (III) Sulfate (High-Temperature Polymorph):
The β-form transforms into the α-form at around 1015 K.[2] This high-temperature modification also crystallizes in the monoclinic system.
| Parameter | Value |
| Chemical Formula | Gd₂(SO₄)₃ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 9.097(3) Å |
| b | 14.345(5) Å |
| c | 6.234(2) Å |
| β | 97.75(8)° |
Crystal Structure of Gadolinium (III) Hydrogen Sulfate (Gd(HSO₄)₃)
Treatment of gadolinium (III) sulfate with concentrated sulfuric acid yields gadolinium (III) hydrogen sulfate, a compound with a distinct crystal structure.
Crystallographic and Bond Data:
This compound crystallizes in the orthorhombic space group Pbca.[3] The gadolinium ion is coordinated by eight oxygen atoms from the hydrogen sulfate ligands, forming a distorted square antiprism.[3]
| Parameter | Value |
| Chemical Formula | Gd(HSO₄)₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 12.080(8) Å |
| b | 9.574(8) Å |
| c | 16.513(8) Å |
| Z | 8 |
Selected Bond Lengths:
| Bond | Length (Å) |
| Gd-O | 2.334(6) - 2.423(5) |
Experimental Protocols
4.1. Synthesis of Gadolinium (III) Sulfate Octahydrate Crystals:
A common method for the preparation of gadolinium (III) sulfate octahydrate crystals involves the dissolution of gadolinium (III) oxide in a dilute aqueous solution of sulfuric acid.[1][4]
-
Dissolution: Gadolinium (III) oxide (Gd₂O₃) is slowly added to a stirred, dilute solution of sulfuric acid (H₂SO₄).
-
Crystallization: The resulting saturated solution is allowed to undergo slow evaporation at a constant temperature (e.g., 333 K) to promote the formation of well-defined single crystals.[1]
-
Isolation: The formed crystals are then filtered, washed, and dried.
4.2. Single-Crystal X-ray Diffraction Analysis:
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction data are collected at a controlled temperature, often at low temperatures to reduce thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares techniques. This process yields the lattice parameters, space group, and atomic coordinates.
4.3. Thermal Analysis:
The thermal decomposition behavior of gadolinium (III) sulfate octahydrate is studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1]
-
Sample Preparation: A small amount of the sample is placed in a crucible.
-
Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass loss as a function of temperature, while the DTA instrument measures the temperature difference between the sample and a reference material, indicating thermal events such as dehydration, crystallization, and decomposition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of gadolinium (III) sulfate crystals.
Logical Relationships in Material Properties and Applications
The crystal structure of gadolinium (III) sulfate and its derivatives is intrinsically linked to their physicochemical properties and, consequently, their applications. The coordination environment of the Gd³⁺ ion, for instance, influences its magnetic relaxivity, a key parameter for its use in MRI contrast agents. The thermal stability, as revealed by thermal analysis, is critical for defining the processing parameters for the synthesis of anhydrous forms or other gadolinium-based materials.
References
- 1. skaczmarek.zut.edu.pl [skaczmarek.zut.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of gadolinium-(III)-hydrogensulfate Gd(HSO[sub 4])[sub 3]. Die Kristallstruktur von Gadolinium-(III)-hydrogensulfat Gd(HSO[sub 4])[sub 3] (Journal Article) | ETDEWEB [osti.gov]
- 4. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Gadolinium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of gadolinium sulfate in aqueous and organic media. The document is structured to offer readily accessible quantitative data, detailed experimental methodologies, and a visual representation of the solubility determination workflow, catering to the needs of scientific research and development.
Core Properties of this compound
This compound, with the chemical formula Gd₂(SO₄)₃, is a white, crystalline rare earth compound. It most commonly exists as the octahydrate, Gd₂(SO₄)₃·8H₂O. It is a moderately water-soluble and acid-soluble source of gadolinium.[1] The compound is noted for its paramagnetic properties, which are leveraged in applications such as contrast agents for Magnetic Resonance Imaging (MRI).[2]
Aqueous Solubility
The solubility of this compound in water is inversely proportional to the temperature. Its solubility decreases as the temperature of the water increases, which is indicative of an exothermic heat of solution.[3] This behavior is a key consideration for its handling and application in aqueous systems.[3][4]
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL of H₂O) | Molar Solubility (mol/L) |
| 0 | 4.15 | 0.056 |
| 20 | 3.98 | 0.054 |
| 25 | 3.85 | 0.052 |
| 40 | 3.61 | 0.049 |
| 100 | 3.05 | 0.041 |
Note: Data corresponds to the octahydrate form, Gd₂(SO₄)₃·8H₂O. Molar solubility is calculated based on a molar mass of 746.8 g/mol .
Solubility in Organic Solvents
This compound is generally considered insoluble in most common organic solvents. This low solubility is a critical factor in purification processes, such as recrystallization, where solvent mixtures can be used to promote the formation of high-purity crystals.[5]
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Solubility |
| Methanol | CH₃OH | Slightly Soluble[4] |
| Ethanol | C₂H₅OH | Insoluble |
| Acetone | C₃H₆O | Insoluble |
| Diethyl Ether | (C₂H₅)₂O | Insoluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Insoluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Insoluble |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The determination of thermodynamic solubility is crucial for understanding the physicochemical properties of a compound. The isothermal shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a solid in a given solvent.[6]
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.
Materials and Equipment:
-
This compound (anhydrous or octahydrate)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Thermostatically controlled water bath or incubator with shaking capabilities
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm pore size)
-
Appropriate analytical instrumentation for concentration measurement (e.g., ICP-MS for gadolinium ion concentration, gravimetric analysis)
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[6]
-
Equilibration: Seal the flasks and place them in the isothermal shaker bath set to the desired temperature. Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary time-to-equilibrium studies to confirm the necessary duration.[7]
-
Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a pipette. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the collected sample through a syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility measurements.
-
Analysis: Accurately dilute the filtered sample as required and analyze the concentration of this compound using a validated analytical method. For aqueous solutions, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the concentration of Gd³⁺ ions. For a simpler, though potentially less precise method, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solid can be determined gravimetrically.[8]
-
Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L. If using aqueous media, the pH of the saturated solution should also be measured and reported.[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Isothermal Solubility Determination.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound (Gd2 (SO4)3) (CAS No. 13450-87-8) | Stanford Advanced Materials [stanfordmaterials.com]
- 3. Solubilities of heavy rare earth sulfates in water (gadolinium to lutetium) and H2SO4 solutions (dysprosium): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. chemstock.ae [chemstock.ae]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmajournal.net [pharmajournal.net]
The Dawn of Enhanced Magnetic Resonance: A Technical Guide to Early Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
The advent of gadolinium-based contrast agents (GBCAs) in the 1980s marked a pivotal moment in medical imaging, transforming magnetic resonance imaging (MRI) into a powerhouse of diagnostic capability. This technical guide delves into the foundational research that established gadolinium compounds as indispensable tools in radiology, providing a detailed look at their core properties, the experimental methodologies used to characterize them, and the logical framework that guided their development.
The Core Principle: Harnessing Paramagnetism to Enhance Imaging
The utility of gadolinium in MRI stems from its potent paramagnetic properties. The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, giving it a large magnetic moment. When placed in a strong magnetic field, such as that of an MRI scanner, these unpaired electrons create a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons.
This acceleration of proton relaxation, particularly the spin-lattice (T1) relaxation, is the cornerstone of gadolinium's efficacy as a contrast agent. Tissues with higher concentrations of a GBCA exhibit shorter T1 relaxation times, resulting in a brighter signal on T1-weighted MR images. This signal enhancement improves the contrast between different tissues, enabling the visualization of pathologies such as tumors, inflammation, and disruptions of the blood-brain barrier.
However, the free gadolinium ion is toxic to biological systems. Consequently, the development of GBCAs necessitated the use of chelating ligands to form stable complexes that could be safely administered intravenously and efficiently eliminated from the body, primarily through renal excretion. The early research focused on developing and characterizing these gadolinium chelates.
Quantitative Data of Early Gadolinium-Based Contrast Agents
The following tables summarize the key quantitative data for the first generation of gadolinium-based contrast agents that gained widespread clinical use.
Table 1: Relaxivity of Early Gadolinium-Based Contrast Agents
| Contrast Agent | Chemical Name | Structure Type | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | Magnetic Field (Tesla) | Medium |
| Magnevist® | Gadopentetate Dimeglumine | Linear, Ionic | 3.9 - 4.3 | 4.5 - 5.1 | 1.5 | Human Blood Plasma |
| ProHance® | Gadoteridol | Macrocyclic, Non-ionic | 3.9 - 4.3 | - | 1.5 | Not Specified |
| Omniscan® | Gadodiamide | Linear, Non-ionic | 4.5 | - | 1.5 | Human Whole Blood |
Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured. The values presented here are representative of those reported in early to mid-period literature under clinically relevant conditions.
Table 2: Acute Toxicity of Early Gadolinium-Based Contrast Agents
| Contrast Agent | Chemical Name | Animal Model | Route of Administration | LD50 (mmol/kg) |
| Magnevist® | Gadopentetate Dimeglumine | Rat | Intravenous | 10 |
| ProHance® | Gadoteridol | Mouse | Intravenous | 11 - 14 |
| Omniscan® | Gadodiamide | Rat | Intravenous | > 20 |
Experimental Protocols
Synthesis of Early Gadolinium Chelates
The synthesis of the first generation of GBCAs involved the chelation of gadolinium ions with polyaminocarboxylic acid ligands.
-
Reaction of Gadolinium Oxide with DTPA: Gadolinium(III) oxide (Gd₂O₃) is reacted with diethylenetriaminepentaacetic acid (DTPA) in an aqueous solution.
-
Heating and Stirring: The mixture is heated to approximately 70-130°C and stirred for 3 to 6 hours until the solution becomes clear, indicating the formation of the gadolinium-DTPA complex (Gd-DTPA).
-
Concentration and Drying: The resulting solution is concentrated and dried to yield the white, crystalline Gd-DTPA complex.
-
Formation of the Dimeglumine Salt: The Gd-DTPA complex is then reacted with meglumine in an aqueous solution at a 1:2 molar ratio. The mixture is heated to 40-60°C and stirred for 1 to 2 hours.
-
Final Product: The solution is concentrated and dried to obtain gadopentetate dimeglumine as a white crystalline solid.
-
Preparation of the Ligand (HP-DO3A): The synthesis of the macrocyclic ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A) is a multi-step process, often starting from cyclen (1,4,7,10-tetraazacyclododecane). This involves protecting three of the amine groups, alkylating the fourth with a hydroxypropyl group, and then alkylating the remaining three amines with carboxymethyl groups, followed by deprotection.
-
Complexation with Gadolinium: The synthesized HP-DO3A ligand is reacted with gadolinium(III) oxide in water.
-
Purification: The solution is concentrated, and any excess gadolinium oxide is removed by filtration. The final product, gadoteridol, is isolated by removing the solvent and can be further purified by crystallization.
-
Formation of DTPA Dianhydride: Diethylenetriaminepentaacetic acid (DTPA) is reacted with acetic anhydride in the presence of pyridine to form DTPA dianhydride.
-
Reaction with Methylamine: The DTPA dianhydride is then reacted with methylamine hydrochloride to produce the ligand N,N-bis[2-[(carboxymethyl)[(methylcarbamoyl)methyl]amino]ethyl]glycine (DTPA-BMA).
-
Complexation with Gadolinium: The DTPA-BMA ligand is reacted with gadolinium(III) oxide, typically after acidification with hydrochloric acid, to form gadodiamide.
In Vitro Measurement of Relaxivity
The relaxivity of a contrast agent is a measure of its efficiency in shortening the T1 and T2 relaxation times of water protons. In the early days of GBCA research, relaxivity was typically determined using Nuclear Magnetic Resonance (NMR) spectrometers.
Protocol for T1 Relaxivity Measurement (Inversion Recovery Method):
-
Sample Preparation: A series of phantom solutions are prepared with varying concentrations of the gadolinium chelate in a relevant medium (e.g., deionized water, saline, or plasma). A control sample with no contrast agent is also prepared.
-
Temperature Control: The samples are placed in the NMR spectrometer, and the temperature is equilibrated to a standard physiological temperature (e.g., 37°C).
-
Inversion Recovery Pulse Sequence: A 180° radiofrequency (RF) pulse is applied to invert the net magnetization of the sample.
-
Variable Delay: A variable time delay (inversion time, TI) is introduced, during which the longitudinal magnetization recovers.
-
90° Readout Pulse: A 90° RF pulse is applied to tip the recovered longitudinal magnetization into the transverse plane for signal detection.
-
Data Acquisition: The free induction decay (FID) signal is acquired.
-
Repetition: Steps 3-6 are repeated for a range of TI values for each sample concentration.
-
Data Analysis: The signal intensity as a function of TI is fitted to an exponential recovery curve to determine the T1 relaxation time for each concentration.
-
Relaxivity Calculation: The reciprocal of the T1 values (the relaxation rate, R1 = 1/T1) is plotted against the concentration of the gadolinium chelate. The slope of this linear plot represents the r1 relaxivity in units of s⁻¹mM⁻¹.
In Vivo Imaging Experiments
Early in vivo studies were crucial for demonstrating the efficacy and safety of GBCAs in animal models before human trials.
Protocol for a Typical Early Animal MRI Study:
-
Animal Model: A suitable animal model is chosen, often rabbits or rats, with an induced pathology such as a tumor or an area of inflammation.[1]
-
Anesthesia and Monitoring: The animal is anesthetized and its physiological parameters (e.g., heart rate, respiration) are monitored throughout the experiment.
-
Pre-Contrast Imaging: A series of T1-weighted MR images of the region of interest are acquired before the administration of the contrast agent to establish a baseline.
-
Contrast Agent Administration: The gadolinium-based contrast agent is administered intravenously, typically as a bolus injection, at a specific dose (e.g., 0.1 mmol/kg).
-
Post-Contrast Imaging: T1-weighted MR images are acquired at multiple time points after the injection to observe the dynamic enhancement of the tissues.
-
Data Analysis: The signal intensity of the region of interest and surrounding tissues is measured on both pre- and post-contrast images. The degree of enhancement is quantified and correlated with the underlying pathology, which is often confirmed by subsequent histopathological examination.[1]
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key aspects of the early research and development of gadolinium-based contrast agents.
References
A Technical Guide to the Paramagnetic Properties of Gadolinium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core paramagnetic properties of gadolinium sulfate. Gadolinium, a lanthanide series element, is distinguished by its potent paramagnetic behavior, a characteristic harnessed in numerous scientific and medical applications, most notably as a contrast agent in Magnetic Resonance Imaging (MRI). This document details the theoretical underpinnings of gadolinium's paramagnetism, presents available quantitative data, outlines experimental protocols for its characterization, and visualizes key mechanistic pathways.
The Fundamental Basis of Paramagnetism in Gadolinium
Gadolinium's strong paramagnetic properties originate from its unique electronic structure.[1] The gadolinium(III) ion (Gd³⁺), the stable ionic form in compounds like this compound, possesses seven unpaired electrons in its 4f subshell.[2] According to Hund's rule, this half-filled f-shell configuration results in a large total electron spin quantum number (S = 7/2), leading to a significant magnetic moment. When placed in an external magnetic field, these individual atomic magnetic moments tend to align with the field, resulting in a net positive magnetization. This property is known as paramagnetism. Above its Curie temperature of 20°C (for the pure metal), gadolinium is considered the most paramagnetic element.[1]
The magnetic susceptibility (χ), a measure of how much a material becomes magnetized in an applied magnetic field, is a key parameter in characterizing paramagnetic substances. For paramagnetic materials like this compound, the magnetic susceptibility is positive and its temperature dependence is described by the Curie-Weiss law:
χ = C / (T - θ)
where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant, which accounts for interactions between the magnetic moments.
Quantitative Paramagnetic Data
The following tables summarize the key quantitative paramagnetic properties of this compound. It is important to note that while data for gadolinium-based MRI contrast agents is abundant, specific experimental data for this compound, particularly its relaxivity and temperature-dependent magnetic susceptibility, is less prevalent in readily available literature.
Table 1: Magnetic Susceptibility of this compound
| Compound | Formula | Molar Mass ( g/mol ) | Form | Temperature (K) | Molar Magnetic Susceptibility (χm) (x 10⁻⁶ cm³/mol) |
| This compound Octahydrate | Gd₂(SO₄)₃·8H₂O | 746.8 | Solid Powder | ~298 | +53280 |
Note: The temperature dependence of the magnetic susceptibility for this compound is expected to follow the Curie-Weiss law. However, specific experimental data across a range of temperatures was not available in the surveyed literature. The behavior is expected to be similar to other gadolinium salts, such as gadolinium oxalate, where the inverse magnetic susceptibility shows a linear relationship with temperature above the ordering temperature.
Table 2: Relaxivity of Aqueous Gadolinium Species
| Species | Solvent | Magnetic Field Strength (T) | Temperature (°C) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio |
| Aqueous this compound (Gd₂(SO₄)₃) | Water/Buffer | 1.5 (Typical) | 25 - 37 | Data not available | Data not available | Data not available |
| Gadopentetate Dimeglumine (Gd-DTPA) | Plasma | 1.5 | 37 | ~4.1 | ~5.6 | ~1.37 |
| Gadoteridol (Gd-HP-DO3A) | Plasma | 1.5 | 37 | ~4.2 | ~5.8 | ~1.38 |
Note: Relaxivity is a measure of a paramagnetic substance's ability to increase the relaxation rates of solvent nuclei (e.g., water protons). It is a critical parameter for MRI contrast agents. While specific r₁ and r₂ values for aqueous this compound are not readily found in the literature, the values for common gadolinium-based contrast agents are provided for comparison. The relaxivity of a simple hydrated gadolinium ion is expected to be lower than that of chelated complexes which are optimized for high relaxivity.
Experimental Protocols for Characterization
Measurement of Magnetic Susceptibility
Method: Vibrating Sample Magnetometry (VSM) is a highly sensitive method for determining the magnetic properties of a powdered sample like this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of dry this compound powder.
-
Pack the powder into a standard VSM sample holder (e.g., a gelatin capsule or a specialized powder holder). The packing should be consistent to ensure reproducibility.
-
-
Instrument Setup:
-
Install the sample holder onto the VSM sample rod.
-
Insert the rod into the magnetometer, ensuring it is centered within the detection coils.
-
Set the temperature control system to the desired starting temperature (e.g., 300 K).
-
-
Measurement Procedure (M vs. H Isotherm):
-
Apply a magnetic field and sweep it from a maximum positive value (e.g., +10,000 Oe) to a maximum negative value (-10,000 Oe) and back to the starting field.
-
Record the magnetization (M) at each magnetic field strength (H) to obtain a magnetization versus field (M-H) curve. For a paramagnetic substance, this should be a straight line passing through the origin.
-
The magnetic susceptibility (χ) can be calculated from the slope of the linear M-H curve (χ = M/H).
-
-
Measurement Procedure (M vs. T):
-
Apply a constant, low magnetic field (e.g., 1000 Oe).
-
Sweep the temperature over the desired range (e.g., from 300 K down to 2 K).
-
Record the magnetization at each temperature point.
-
-
Data Analysis:
-
Plot the inverse magnetic susceptibility (1/χ) as a function of temperature (T).
-
Fit the linear portion of the data (typically at higher temperatures) to the Curie-Weiss equation to determine the Curie and Weiss constants.
-
Measurement of Relaxivity (r₁ and r₂)
Method: NMR relaxometry is used to determine the longitudinal (r₁) and transverse (r₂) relaxivities of a paramagnetic substance in solution.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water or a suitable buffer (e.g., phosphate-buffered saline) of a known high concentration.
-
Create a series of dilutions from the stock solution to obtain at least five samples with varying, known concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM). A blank sample (0 mM) containing only the solvent should also be prepared.
-
-
NMR Measurement - T₁ (Longitudinal Relaxation Time):
-
Place each sample in the NMR spectrometer (or MRI scanner).
-
Use an inversion-recovery pulse sequence to measure the T₁ of each sample. This involves applying a 180° pulse followed by a variable inversion time (TI) and a 90° readout pulse.
-
Acquire data for a range of TI values (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).
-
-
NMR Measurement - T₂ (Transverse Relaxation Time):
-
Use a spin-echo pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG) to measure the T₂ of each sample.
-
Acquire a series of echoes at different echo times (TE).
-
-
Data Analysis:
-
For each concentration, calculate the relaxation rates R₁ = 1/T₁ and R₂ = 1/T₂.
-
Plot R₁ and R₂ as a function of the this compound concentration in mM.
-
The slopes of the resulting straight lines correspond to the relaxivities r₁ and r₂, respectively, in units of mM⁻¹s⁻¹. The relationship is given by:
-
R₁_measured = R₁_diamagnetic + r₁[Gd]
-
R₂_measured = R₂_diamagnetic + r₂[Gd] where R_diamagnetic is the relaxation rate of the solvent without the paramagnetic agent (the y-intercept).
-
-
Visualizing the Mechanisms of Paramagnetic Relaxation
The enhanced relaxation of water protons by the Gd³⁺ ion is governed by interactions in the inner and outer coordination spheres of the ion. This is described by the Solomon-Bloembergen-Morgan (SBM) theory.
Caption: Mechanism of paramagnetic relaxation enhancement by a Gd³⁺ ion.
The diagram above illustrates the two primary mechanisms:
-
Inner-Sphere Relaxation: Water molecules directly coordinate with the Gd³⁺ ion. The protons of these bound water molecules experience strong dipolar interactions with the unpaired electrons of the gadolinium ion, leading to very efficient relaxation. This relaxation is then transferred to the bulk water via chemical exchange of the water molecules. The rate of this exchange and the residence time (τm) of water in the inner sphere are critical factors.
-
Outer-Sphere Relaxation: Water molecules that do not enter the inner coordination sphere but diffuse near the paramagnetic center also experience weaker, through-space dipolar interactions. This translational diffusion (characterized by τD) also contributes to the overall relaxation enhancement.
Caption: Workflow for magnetic susceptibility measurement using VSM.
This workflow outlines the key steps from sample preparation to data analysis for characterizing the magnetic susceptibility of a powdered sample like this compound using a Vibrating Sample Magnetometer.
Conclusion
This compound exhibits strong paramagnetic properties due to the seven unpaired 4f electrons of the Gd³⁺ ion. These properties can be quantitatively characterized by its magnetic susceptibility and, in aqueous solution, by its relaxivity. While specific experimental data for this compound is not as extensively published as for its chelated derivatives, the theoretical framework and experimental methodologies for its characterization are well-established. This guide provides the foundational knowledge and procedural outlines for researchers and professionals to investigate and utilize the paramagnetic characteristics of this compound in their respective fields.
References
An In-depth Technical Guide on the Core Properties of Gadolinium (III) Sulfate
This guide provides essential physical data for researchers, scientists, and drug development professionals working with gadolinium (III) sulfate. The following information has been compiled to offer a clear and concise summary of the compound's molecular weight and density in both its anhydrous and octahydrated forms.
Physical Properties of Gadolinium (III) Sulfate
Gadolinium (III) sulfate is a key compound, and understanding its fundamental properties is crucial for its application in various scientific fields. The data presented below distinguishes between the anhydrous (Gd₂(SO₄)₃) and octahydrate (Gd₂(SO₄)₃·8H₂O) forms of the salt.
| Property | Anhydrous Gadolinium (III) Sulfate | Gadolinium (III) Sulfate Octahydrate |
| Molecular Formula | Gd₂(SO₄)₃[1] | Gd₂(SO₄)₃·8H₂O[2][3] |
| Molecular Weight | 602.69 g/mol [1] | 746.81 g/mol [2][3][4] |
| Density | 4.14 g/cm³[5] | 3.01 g/mL at 25 °C[5] |
| Appearance | White powder[1] | Colorless monoclinic crystals[5] or white crystals |
Note on Experimental Protocols and Visualizations:
The determination of molecular weight is a calculation based on the atomic masses of the constituent elements from the periodic table. The density is a fundamental physical property measured through standard laboratory procedures, such as pycnometry. As these are standard measurements of intrinsic properties, detailed experimental protocols or signaling pathway diagrams are not applicable to the scope of this particular technical guide.
References
Introduction: The Genesis of a New Era in Medical Imaging
An In-depth Technical Guide on the History of Gadolinium as a Contrast Agent
The advent of Magnetic Resonance Imaging (MRI) in the 1970s marked a paradigm shift in diagnostic medicine, offering unprecedented soft-tissue contrast without the use of ionizing radiation. However, the intrinsic relaxation times of tissues, while providing valuable diagnostic information, were not always sufficient to delineate pathological processes from surrounding healthy tissue. This limitation spurred the quest for exogenous contrast agents capable of modulating these relaxation times to enhance image contrast. The unique paramagnetic properties of the gadolinium(III) ion (Gd³⁺), with its seven unpaired electrons, quickly positioned it as a prime candidate for this purpose. This technical guide provides a comprehensive historical account of the development of gadolinium-based contrast agents (GBCAs), from their conceptualization to their establishment as an indispensable tool in modern radiology.
Foundational Developments: From Toxic Ion to Life-Saving Tool
The journey of gadolinium from a toxic rare-earth metal to a clinically vital contrast agent is a story of innovative chemistry and biomedical engineering.
The Toxicity Challenge and the Chelation Solution
The free gadolinium ion (Gd³⁺) is highly toxic, primarily due to its ionic radius being similar to that of the calcium ion (Ca²⁺). This similarity allows Gd³⁺ to competitively inhibit calcium-dependent biological processes, such as neuromuscular function and blood coagulation. To mitigate this toxicity, the principle of chelation was employed. By encapsulating the Gd³⁺ ion within a stable, multidentate organic ligand, its toxic effects could be neutralized while preserving its paramagnetic properties. This chelate complex prevents the release of free Gd³⁺ into the bloodstream and facilitates its excretion from the body.
The First Clinically Approved GBCA: Gd-DTPA (Magnevist®)
In the early 1980s, extensive research into various chelating agents led to the synthesis of gadopentetate dimeglumine (Gd-DTPA), a complex of gadolinium with diethylenetriaminepentaacetic acid (DTPA). This compound, later commercialized as Magnevist® by Schering AG, demonstrated a favorable combination of high stability, significant relaxivity, and low toxicity. Following successful preclinical trials, the first human administration of a GBCA occurred in 1984. Magnevist® received its first marketing approval in Germany and the United States in 1988, heralding a new age of contrast-enhanced MRI.
Quantitative Data from Early Preclinical Studies
The development and validation of Gd-DTPA were underpinned by rigorous quantitative assessments of its physicochemical properties, relaxivity, and toxicity.
Table 1: Physicochemical and Relaxivity Data for Gd-DTPA
| Property | Value |
| Molecular Weight | 938.0 g/mol |
| T1 Relaxivity (r1) in Water (20 MHz, 37°C) | 4.1 mM⁻¹s⁻¹ |
| T1 Relaxivity (r1) in Human Whole Blood (1.5T, 37°C) | 4.3 ± 0.4 s⁻¹mM⁻¹[1] |
| Stability Constant (log K) | ~22-23 |
Table 2: Acute Intravenous Toxicity of Gd-DTPA in Animal Models
| Species | LD₅₀ (mmol/kg) |
| Mouse | 10.58[2] |
| Rat | ~10.0 |
Key Experimental Protocols
The successful clinical translation of GBCAs was contingent on the development and execution of robust experimental protocols to evaluate their efficacy and safety.
Protocol for In Vitro T1 Relaxivity Measurement
Objective: To determine the T1 relaxivity of a gadolinium-based contrast agent in a specific medium.
Methodology:
-
Sample Preparation: A series of dilutions of the GBCA are prepared in the desired medium (e.g., deionized water, plasma, or whole blood) to achieve a range of concentrations (typically 0.1 to 5.0 mM).
-
Temperature Control: The samples are placed in a temperature-controlled environment, usually maintained at 37°C to mimic physiological conditions.
-
T1 Measurement: The longitudinal relaxation time (T1) of each sample is measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner. The inversion-recovery pulse sequence is the gold standard for accurate T1 measurement. This involves applying a 180° inversion pulse followed by a variable inversion time (TI) and a 90° excitation pulse. The signal intensity is measured for a range of TI values.
-
Data Analysis: The signal intensity (S) at each TI is fitted to the following equation: S(TI) = S₀(1 - 2e^(-TI/T1)).
-
Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA. The slope of the resulting linear regression line represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.
Protocol for In Vivo Efficacy in a Tumor Animal Model
Objective: To assess the contrast enhancement effect of a GBCA in a preclinical tumor model.
Methodology:
-
Animal Model: An appropriate animal model with a well-characterized tumor is used (e.g., a mouse or rat with a subcutaneously implanted or orthotopic tumor).
-
Anesthesia and Monitoring: The animal is anesthetized and its physiological parameters (e.g., heart rate, respiration, temperature) are monitored throughout the experiment.
-
Pre-contrast Imaging: The animal is placed in an MRI scanner, and pre-contrast T1-weighted images of the tumor and surrounding tissues are acquired.
-
Contrast Agent Administration: The GBCA is administered intravenously, typically as a bolus injection through a tail vein catheter, at a clinically relevant dose (e.g., 0.1 mmol/kg).
-
Dynamic Post-contrast Imaging: Immediately following the injection, a series of T1-weighted images are acquired over time (dynamic contrast-enhanced MRI, DCE-MRI) to capture the influx, distribution, and washout of the contrast agent in the tumor and surrounding tissues.
-
Image Analysis: The signal intensity in the tumor and a reference tissue (e.g., muscle) is measured on the pre- and post-contrast images. The percentage of signal enhancement or the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated to quantify the efficacy of the contrast agent.
Mandatory Visualizations
Signaling Pathway: Gadolinium's Interference with Calcium Signaling
Free gadolinium ions (Gd³⁺) are known to interfere with calcium (Ca²⁺) signaling pathways due to their similar ionic radii and charge. This interference is a primary mechanism of gadolinium toxicity.
Caption: Gd³⁺ competitively blocks voltage-gated calcium channels, disrupting normal calcium influx and downstream signaling.
Experimental Workflow: From Synthesis to Preclinical Evaluation
The development of a new gadolinium-based contrast agent follows a rigorous preclinical evaluation pipeline.
Caption: A streamlined workflow for the preclinical development and evaluation of a novel gadolinium-based contrast agent.
References
Methodological & Application
Application Notes and Protocols for Gadolinium-Based MRI Contrast Agents
Topic: The Use of Gadolinium Sulfate as an MRI Contrast Agent
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chelation for In Vivo Use
Gadolinium-based contrast agents (GBCAs) are a cornerstone of clinical magnetic resonance imaging (MRI), enhancing the visibility of internal structures and improving diagnostic accuracy.[1][2][3] The efficacy of these agents stems from the paramagnetic properties of the gadolinium (III) ion (Gd³⁺), which has seven unpaired electrons, making it highly effective at shortening the T1 relaxation time of nearby water protons.[4] This results in a brighter signal on T1-weighted MR images.[4]
However, the free Gd³⁺ ion is highly toxic.[4][5][6] Its ionic radius is similar to that of the calcium ion (Ca²⁺), allowing it to interfere with numerous biological processes by competitively inhibiting calcium channels and other calcium-dependent enzymes.[7] Due to this inherent toxicity, This compound (Gd₂(SO₄)₃) is not used as an MRI contrast agent in living systems. The administration of a simple salt like this compound would release free Gd³⁺ ions into the bloodstream, leading to severe toxic effects.
To safely utilize the paramagnetic properties of gadolinium, the Gd³⁺ ion must be tightly bound to an organic ligand in a process called chelation.[4][5][6] This forms a stable complex that prevents the release of free gadolinium while allowing the agent to be safely administered and excreted from the body, typically via the kidneys.[6] The development of these chelated GBCAs in the 1980s was a critical step that enabled the widespread clinical use of gadolinium for MRI.[8][9]
These application notes will, therefore, focus on the principles and protocols for the development and evaluation of chelated gadolinium-based contrast agents , as this is the only safe and effective method for using gadolinium for in vivo MRI. The methodologies described are standard for characterizing any new potential GBCA.
Synthesis and Purification of a Chelated Gadolinium Contrast Agent
The synthesis of a GBCA involves the complexation of a Gd³⁺ ion with a chelating ligand. These ligands are broadly categorized as linear (e.g., DTPA - diethylenetriaminepentaacetic acid) or macrocyclic (e.g., DOTA - 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Macrocyclic agents tend to form more stable complexes and are less likely to release free gadolinium.[5]
General Synthesis Protocol (Example: Gd-DOTA)
-
Ligand Preparation: Dissolve the DOTA ligand in purified water.
-
Gadolinium Addition: Slowly add an aqueous solution of gadolinium (III) chloride hexahydrate (GdCl₃·6H₂O) to the ligand solution in a 1:1.05 molar ratio (slight excess of ligand).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.0-7.0 using a suitable base (e.g., 0.1 M KOH) to facilitate complexation.
-
Reaction: Heat the solution at a controlled temperature (e.g., 40-60 °C) for several hours (e.g., 24 hours) with continuous stirring.
-
Purification:
-
Remove unchelated Gd³⁺ ions by passing the solution through a column of chelating resin (e.g., Chelex® 100).
-
Perform dialysis against purified water using a membrane with a low molecular weight cutoff (e.g., 500 Da) to remove excess ligand and salts.
-
-
Lyophilization: Lyophilize the purified solution to obtain the final Gd-DOTA complex as a white powder.
-
Characterization: Confirm the structure and purity of the complex using techniques such as mass spectrometry and HPLC.
Figure 1: Workflow for the synthesis and purification of a macrocyclic GBCA.
In Vitro Characterization
Before any in vivo studies, a potential GBCA must be thoroughly characterized in vitro to determine its efficacy (relaxivity) and safety (cytotoxicity and stability).
Relaxivity Measurement
Relaxivity (r₁ and r₂) is the measure of a contrast agent's ability to increase the relaxation rates of water protons. It is a key indicator of contrast enhancement efficiency.[10][11] Higher r₁ relaxivity is desirable for T1-weighted imaging.[10]
Protocol for r₁ Relaxivity Measurement:
-
Sample Preparation: Prepare a series of dilutions of the GBCA in a biologically relevant medium (e.g., saline, plasma, or human serum albumin solution) at known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). Also prepare a blank sample with the medium only.
-
T₁ Measurement:
-
Place the samples in an NMR spectrometer or an MRI scanner.
-
Measure the longitudinal relaxation time (T₁) of each sample at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 37 °C). An inversion recovery pulse sequence is typically used for accurate T₁ measurement.
-
-
Data Analysis:
-
Calculate the relaxation rate (R₁) for each sample using the formula R₁ = 1/T₁.
-
Plot the relaxation rate (R₁) on the y-axis against the GBCA concentration ([C]) in mM on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the r₁ relaxivity in units of mM⁻¹s⁻¹.
-
Figure 2: Experimental workflow for determining r₁ relaxivity.
Table 1: Comparative Relaxivity of Selected GBCAs (Data is representative and measured in plasma at 1.5 T and 37°C)
| Contrast Agent | Ligand Type | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) |
| Gadopentetate (Magnevist®) | Linear | 4.3 | 5.6 |
| Gadodiamide (Omniscan®) | Linear | 4.5 | 5.0 |
| Gadoterate (Dotarem®) | Macrocyclic | 3.9 | 4.5 |
| Gadobutrol (Gadavist®) | Macrocyclic | 4.6 | 5.5 |
| Gadobenate (MultiHance®) | Linear | 6.2 | 8.0 |
Source: Data compiled from publicly available literature. Actual values may vary slightly depending on experimental conditions.
Cytotoxicity Assessment
Cytotoxicity assays are essential to determine the concentration at which a GBCA becomes toxic to cells. This is often expressed as the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol for MTT Cytotoxicity Assay:
-
Cell Culture: Culture a relevant cell line (e.g., human kidney cells like HK-2, or fibroblasts) in appropriate media until they reach approximately 80% confluency in a 96-well plate.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the GBCA (e.g., from 0.1 mM to 50 mM). Include untreated cells as a control.
-
Incubation: Incubate the cells with the GBCA for a specified period (e.g., 24 or 48 hours) at 37 °C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability (%) against the logarithm of the GBCA concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Figure 3: Workflow for an in vitro MTT cytotoxicity assay.
Table 2: Representative Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Agent | Incubation Time | IC₅₀ (mM) |
| Human Kidney (HK-2) | Free Gd³⁺ (from GdCl₃) | 24 h | ~0.05 - 0.1 |
| Human Kidney (HK-2) | Gadodiamide (Linear) | 24 h | > 25 |
| Human Kidney (HK-2) | Gadoterate (Macrocyclic) | 24 h | > 50 |
| Human Fibroblasts | Free Gd³⁺ (from GdCl₃) | 48 h | ~0.1 |
| Human Fibroblasts | Gadodiamide (Linear) | 48 h | > 20 |
Note: These are representative values. Actual IC₅₀ can vary significantly based on the specific cell line, assay conditions, and agent stability.
In Vivo Evaluation
In vivo studies in animal models are crucial for assessing the biodistribution, clearance, and contrast enhancement efficacy of a GBCA in a complex biological system.
Animal Model and Administration
-
Model: Healthy rodents (rats or mice) are commonly used for initial studies.
-
Administration: The GBCA is typically administered intravenously (IV) via a tail vein catheter.
-
Dosage: The standard clinical dose for most GBCAs is 0.1 mmol/kg body weight.[3]
In Vivo MRI Protocol
-
Animal Preparation: Anesthetize the animal and place it on a heated bed within the MRI scanner to maintain body temperature. Monitor vital signs throughout the procedure.
-
Pre-Contrast Imaging: Acquire baseline T1-weighted images of the target organ or region of interest (e.g., brain, kidney, tumor) before injecting the contrast agent.
-
Contrast Administration: Inject the GBCA at the predetermined dose (e.g., 0.1 mmol/kg) through the IV catheter.
-
Post-Contrast Imaging: Immediately following injection, acquire a series of dynamic T1-weighted images over time (e.g., every minute for 30 minutes, then at 1, 2, and 24 hours post-injection) to observe the enhancement pattern and washout.
-
Image Analysis:
-
Measure the signal intensity (SI) in the region of interest (ROI) on both pre- and post-contrast images.
-
Calculate the percentage of signal enhancement using the formula: % Enhancement = [(SI_post - SI_pre) / SI_pre] * 100.
-
Plot the signal enhancement over time to determine the pharmacokinetic profile of the agent.
-
Figure 4: Workflow for an in vivo contrast-enhanced MRI study.
Biodistribution and Clearance
To quantify the amount of gadolinium retained in various organs, inductively coupled plasma mass spectrometry (ICP-MS) is used.
-
Tissue Harvesting: At various time points after GBCA injection (e.g., 1 hour, 24 hours, 7 days), euthanize the animals and harvest key organs (kidneys, liver, spleen, brain, bone, muscle) and collect blood and urine.
-
Sample Preparation: Weigh each tissue sample and digest it using strong acids (e.g., nitric acid).
-
ICP-MS Analysis: Analyze the digested samples using ICP-MS to accurately quantify the concentration of gadolinium.
-
Data Analysis: Express the results as a percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution and clearance profile of the agent.
Mechanism of Toxicity
The toxicity of free Gd³⁺ is linked to its ability to interfere with cellular processes, particularly those involving calcium. This can trigger oxidative stress, inflammation, and apoptosis (programmed cell death).
Figure 5: Simplified signaling pathway of free gadolinium ion toxicity.
Conclusion
The development of a safe and effective MRI contrast agent based on gadolinium is a multi-step process that requires careful chemical synthesis and rigorous in vitro and in vivo evaluation. While the paramagnetic properties of the gadolinium ion are highly advantageous for MRI, its inherent toxicity necessitates the use of strong chelating ligands. The direct use of gadolinium salts, such as this compound, is precluded by safety concerns. The protocols outlined above provide a standard framework for the preclinical assessment of novel chelated gadolinium-based contrast agents, focusing on the critical parameters of relaxivity, cytotoxicity, and in vivo performance.
References
- 1. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 2. Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mrimaster.com [mrimaster.com]
- 5. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadolinium - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mriquestions.com [mriquestions.com]
Gadolinium Sulfate in Neutron Capture Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of gadolinium-based agents, with a focus on gadolinium sulfate and its nanoparticle formulations, in the field of Neutron Capture Therapy (NCT) research. Gadolinium-157 (¹⁵⁷Gd), with its exceptionally high thermal neutron capture cross-section, presents a promising alternative to boron-10 in NCT, a binary radiation therapy that targets cancer cells with high precision.
Application Notes
Gadolinium Neutron Capture Therapy (GdNCT) is a promising, non-invasive therapeutic approach for treating malignant tumors. The therapy is based on a two-step process: the selective accumulation of a gadolinium compound within the tumor tissue, followed by irradiation with a low-energy thermal neutron beam. The capture of a neutron by a ¹⁵⁷Gd nucleus results in the emission of gamma rays and internal conversion electrons, including Auger and Coster-Kronig electrons, which deposit their energy over a short range, leading to localized damage primarily within the cancer cells.[1][2]
The effectiveness of GdNCT is contingent on achieving a sufficient concentration of ¹⁵⁷Gd within the tumor while minimizing its presence in surrounding healthy tissues. Research efforts are focused on developing novel gadolinium delivery agents, including nanoparticles, to enhance tumor targeting and intracellular delivery.
Key Advantages of Gadolinium in NCT:
-
High Neutron Capture Cross-Section: ¹⁵⁷Gd possesses a thermal neutron capture cross-section of 254,000 barns, which is significantly higher than that of ¹⁰B (3,840 barns), the nuclide used in Boron Neutron Capture Therapy (BNCT).[1]
-
Theranostic Potential: Gadolinium's paramagnetic properties allow for its use as a contrast agent in Magnetic Resonance Imaging (MRI), enabling the visualization of its biodistribution and accumulation in the tumor, thus guiding the subsequent neutron irradiation.[3]
Challenges in GdNCT Research:
-
Selective Delivery: Achieving high tumor-to-normal tissue concentration ratios of gadolinium is critical for therapeutic efficacy and minimizing side effects.
-
Intracellular Localization: For maximum therapeutic effect, the gadolinium agent should ideally be localized within the cell nucleus, where the short-range Auger electrons can induce maximal DNA damage.[2]
-
Dosimetry: Accurate measurement of the absorbed dose in the tumor and surrounding tissues is complex due to the mixed radiation field generated during neutron capture.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of different gadolinium-based agents in NCT.
Table 1: Tumor Accumulation of Gadolinium-Based Agents
| Gadolinium Agent | Animal Model | Tumor Type | Gd Concentration in Tumor (µg/g) | Tumor-to-Blood Ratio | Tumor-to-Normal Tissue Ratio | Reference |
| ¹⁵⁷Gd-DOTA-PSMA | Mouse | Prostate Cancer (22Rv1) | 165.69 | 4.65 | 3.65 (Tumor/Normal Tissue) | |
| Anti-EGFR-Gd¹⁰B₆ NPs | Mouse | Head-and-Neck Tumor | 56.8 (¹⁵⁷Gd) | - | - | [4][5] |
| Gd-nanoLE (i.v., repeated) | Hamster | Melanoma | 101 | - | - | |
| Gd-liposomes | Mouse | Colon Carcinoma (CT26) | - | - | - | [6] |
Table 2: Therapeutic Efficacy of GdNCT in Preclinical Models
| Gadolinium Agent | Animal Model | Tumor Type | Neutron Fluence (n/cm²) | Tumor Growth Suppression | Survival Outcome | Reference |
| Gd-DTPA/CaP Nanoparticles | Mouse | Colon Carcinoma (Col-26) | 1.8 x 10¹² | Up to 4 times suppression vs. control | All mice survived until end of observation | |
| Gd-entrapped liposome | Mouse | Colon Carcinoma (Col-26) | 2 x 10¹² | Up to 4 times higher than control | - | |
| RGD-PAA-UGNPs | Nude Mouse | Cancer | 0.3 Gy (4 min irradiation) | Observed cancer growth suppression | Monitored for 25 days | [7][8] |
| Anti-EGFR-Gd¹⁰B₆ NPs | Mouse | Head-and-Neck Tumor | - | Significant tumor size reduction | Average half-lifespan of 81 days | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in GdNCT research, from the synthesis of gadolinium nanoparticles to in vitro and in vivo evaluations.
Protocol 1: Synthesis of Gadolinium Oxide Nanoparticles via the Polyol Method
This protocol describes a common method for synthesizing gadolinium oxide (Gd₂O₃) nanoparticles with control over size and surface properties.
Materials:
-
Gadolinium(III) acetate hydrate
-
Diethylene glycol (DEG) or Triethylene glycol (TEG)
-
Deionized water
-
Ethanol
-
Centrifuge
-
Reaction flask with a condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
Dissolve gadolinium(III) acetate hydrate in a mixture of DEG (or TEG) and deionized water in a reaction flask.
-
Heat the mixture to 180°C with constant stirring under a reflux condenser.[9]
-
Maintain the reaction temperature for 4 hours to allow for the formation of gadolinium oxide nanoparticles.[9]
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding ethanol and centrifuge the suspension to collect the nanoparticle pellet.
-
Wash the nanoparticle pellet with ethanol several times to remove any unreacted precursors and solvent.
-
Dry the final gadolinium oxide nanoparticle product under vacuum.
-
Characterize the synthesized nanoparticles for size, morphology, and crystal structure using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to evaluate the cytotoxicity of gadolinium-based nanoparticles on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., U87MG, CT26)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Gadolinium nanoparticle suspension in a biocompatible solvent
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of the gadolinium nanoparticle suspension in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[10]
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 3: In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model
This protocol describes the procedure for evaluating the biodistribution and tumor accumulation of gadolinium nanoparticles in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneously implanted tumors)
-
Gadolinium nanoparticle suspension formulated for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or MRI for gadolinium quantification
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Intravenously inject the gadolinium nanoparticle suspension via the tail vein.[7][8]
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a subset of the animals.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Weigh the collected tissues.
-
Digest the tissues using an appropriate acid mixture (e.g., nitric acid and hydrogen peroxide).
-
Analyze the gadolinium content in the digested tissue samples using ICP-MS.
-
Alternatively, perform MRI scans at different time points post-injection to non-invasively monitor the change in signal intensity in the tumor and other organs, which correlates with gadolinium concentration.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: In Vivo Neutron Capture Therapy
This protocol provides a general framework for conducting a GdNCT efficacy study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice with a palpable tumor
-
Gadolinium nanoparticle formulation for intravenous injection
-
A source of thermal neutrons (e.g., a nuclear reactor or an accelerator-based neutron source)
-
Animal restrainer and shielding materials
-
Calipers for tumor measurement
Procedure:
-
Intravenously inject the tumor-bearing mice with the gadolinium nanoparticle formulation.
-
At the time of peak tumor accumulation of gadolinium (as determined from biodistribution studies), anesthetize the mice.
-
Position the mouse so that the tumor is within the thermal neutron beam, while shielding the rest of the body as much as possible.
-
Irradiate the tumor with a prescribed dose of thermal neutrons. The neutron fluence is typically in the order of 10¹² n/cm².[1][6]
-
Monitor the tumor volume and body weight of the mice regularly (e.g., every 2-3 days) for a specified period.
-
Include control groups: untreated, neutron irradiation only, and gadolinium nanoparticles only.
-
At the end of the study, euthanize the animals and excise the tumors for histological analysis to assess treatment-induced changes.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in GdNCT research.
Caption: Mechanism of Gadolinium Neutron Capture Therapy.
Caption: General experimental workflow for GdNCT research.
Caption: Cellular uptake pathways of gadolinium nanoparticles.
References
- 1. Gadolinium Neutron Capture Therapy (GdNCT) Agents from Molecular to Nano: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combined Gadolinium and Boron Neutron Capture Therapies for Eradication of Head-and-Neck Tumor Using Gd10B6 Nanoparticles under MRI/CT Image Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of the effects of combined boron and gadolinium neutron capture therapy in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo neutron capture therapy of cancer using ultrasmall gadolinium oxide nanoparticles with cancer-targeting ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo neutron capture therapy of cancer using ultrasmall gadolinium oxide nanoparticles with cancer-targeting ability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Gadolinium Sulfate Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of gadolinium sulfate solutions in a laboratory setting. It includes information on the solubility of this compound, step-by-step procedures for preparing aqueous solutions, and essential safety precautions.
Introduction
This compound (Gd₂(SO₄)₃) is a water-soluble inorganic compound of the rare earth element gadolinium.[1] Its solutions are utilized in various research and development applications, notably in the formulation of contrast agents for Magnetic Resonance Imaging (MRI) due to gadolinium's paramagnetic properties. Accurate preparation of these solutions is critical for experimental reproducibility and safety.
Quantitative Data: Solubility of this compound
The solubility of this compound in water is temperature-dependent. As the temperature increases, the solubility of this compound octahydrate (Gd₂(SO₄)₃·8H₂O), the common hydrated form, decreases.[2][3]
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 25 | Data not available in provided results |
| 40 | Data not available in provided results |
| 60 | Data not available in provided results |
| 80 | Data not available in provided results |
| 95 | Data not available in provided results |
Note: Specific solubility values at various temperatures were not available in the search results. However, the search results do indicate that solubility decreases with increasing temperature.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution from this compound Octahydrate
This protocol outlines the steps to prepare a this compound solution of a specific molarity from its hydrated solid form.
Materials and Reagents:
-
Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)
-
Deionized or distilled water
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound octahydrate.
-
The molar mass of Gd₂(SO₄)₃·8H₂O is approximately 746.81 g/mol .
-
Use the following formula to calculate the mass (m) required:
-
m (g) = Desired Molarity (mol/L) × Desired Volume (L) × Molar Mass ( g/mol )
-
-
-
Weigh the calculated amount of this compound octahydrate using an analytical balance.
-
Dissolve the this compound in deionized water.
-
Transfer the weighed solid to a beaker containing a magnetic stir bar.
-
Add a volume of deionized water that is less than the final desired volume of the solution.
-
Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but be aware that solubility decreases at higher temperatures.[2][3]
-
-
Transfer the solution to a volumetric flask.
-
Carefully pour the dissolved solution from the beaker into a volumetric flask of the appropriate size.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Repeat this step 2-3 times.
-
-
Bring the solution to the final volume.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Protocol 2: Synthesis of this compound from Gadolinium Oxide
For applications requiring the synthesis of this compound from a precursor, the following protocol can be used. This method involves the reaction of gadolinium(III) oxide with sulfuric acid.[3]
Materials and Reagents:
-
Gadolinium(III) oxide (Gd₂O₃)
-
Dilute sulfuric acid (H₂SO₄)
-
Deionized or distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
pH indicator paper or pH meter
Procedure:
-
Dissolve gadolinium(III) oxide in dilute sulfuric acid.
-
In a beaker, slowly add a stoichiometric amount of gadolinium(III) oxide to a solution of dilute sulfuric acid while stirring.
-
The reaction is: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O.
-
Gentle heating may be necessary to facilitate the dissolution of the oxide.
-
-
Crystallize the this compound.
-
Once the gadolinium oxide has completely dissolved, transfer the solution to a crystallization dish.
-
Allow the solvent to evaporate slowly at room temperature or in a controlled environment to promote the formation of this compound octahydrate crystals.
-
-
Isolate and dry the crystals.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any excess acid.
-
Dry the crystals in a desiccator or at a low temperature to avoid dehydration.
-
Safety Precautions
Handling this compound requires adherence to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound powder and its solutions.[4][5][6]
-
Respiratory Protection: Avoid inhaling the dust. Use a fume hood or a well-ventilated area when working with the solid form. If there is a risk of dust formation, a NIOSH-approved respirator may be necessary.[4][7]
-
Handling: Avoid contact with skin and eyes.[4][6] In case of contact, rinse the affected area thoroughly with water.[8] Do not eat, drink, or smoke in the laboratory.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations.
Diagrams
Caption: Experimental workflows for preparing this compound solutions.
Caption: Key safety precautions for handling this compound.
References
- 1. This compound-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 2. Solubilities of heavy rare earth sulfates in water (gadolinium to lutetium) and H2SO4 solutions (dysprosium): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. GADOLINIUM(III) SULFATE | 13450-87-8 [chemicalbook.com]
- 4. ameslab.gov [ameslab.gov]
- 5. chemstock.ae [chemstock.ae]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. GADOLINIUM(III) SULFATE - Safety Data Sheet [chemicalbook.com]
- 8. asisscientific.com.au [asisscientific.com.au]
Applications of Gadolinium Sulfate in Materials Science: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium sulfate (Gd₂(SO₄)₃), a water-soluble salt of the rare-earth element gadolinium, serves as a versatile precursor in the synthesis of various advanced materials. Its applications in materials science are primarily centered on its role as a source of gadolinium for the creation of phosphors, scintillators, catalysts, and neutron-shielding materials. The unique electronic configuration of the gadolinium (III) ion, with its seven unpaired 4f electrons, imparts valuable magnetic and luminescent properties to the materials derived from it. This document provides detailed application notes and protocols for the use of this compound in key areas of materials science.
Precursor for Phosphors and Scintillators
This compound is a crucial starting material for the synthesis of gadolinium-based phosphors and scintillators, most notably terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb³⁺). These materials are widely used in medical imaging detectors due to their high X-ray absorption and efficient conversion of high-energy radiation into visible light.
Quantitative Data: Properties of Gd₂O₂S:Tb³⁺ Phosphor
| Property | Value | Reference |
| Crystal Structure | Hexagonal | [1] |
| Primary Emission Peak | 545 nm (green) | [1] |
| Excitation | UV, X-rays, electron beam | [1][2] |
| Application | X-ray imaging detectors | [1] |
Experimental Protocol: Synthesis of Gd₂O₂S:Tb³⁺ Phosphor from a Gadolinium Precursor
This protocol describes a two-step process involving the synthesis of a terbium-doped gadolinium oxide precursor followed by a sulfurization step. While the cited protocol uses gadolinium nitrate, this compound can be used as the gadolinium source by preparing a gadolinium hydroxide precursor.
Step 1: Synthesis of Terbium-Doped Gadolinium Hydroxide Precursor
-
Prepare Solutions:
-
Dissolve this compound (Gd₂(SO₄)₃·8H₂O) and terbium (III) sulfate (Tb₂(SO₄)₃·8H₂O) in deionized water to achieve the desired Gd:Tb molar ratio.
-
Prepare a separate aqueous solution of a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).
-
-
Precipitation:
-
Slowly add the precipitating agent solution to the gadolinium/terbium sulfate solution under constant stirring to precipitate gadolinium and terbium hydroxides. Maintain the pH of the solution at a constant value (e.g., pH 8) to ensure uniform precipitation.[3]
-
-
Washing and Drying:
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove residual sulfate and other ions.
-
Wash the precipitate with ethanol.
-
Dry the precipitate in an oven at a temperature around 100 °C for 24 hours to obtain a fine powder of terbium-doped gadolinium hydroxide.[1]
-
Step 2: Conversion to Terbium-Doped Gadolinium Oxide
-
Calcination:
-
Place the dried gadolinium hydroxide powder in a furnace.
-
Heat the powder in air at a temperature of approximately 800 °C for 1 hour to convert the hydroxide to terbium-doped gadolinium oxide (Gd₂O₃:Tb³⁺).[1]
-
Step 3: Sulfurization to Gd₂O₂S:Tb³⁺
-
Mixing:
-
Thoroughly mix the synthesized Gd₂O₃:Tb³⁺ powder with sulfur powder. A typical mass ratio of S to Gd₂O₃:Tb³⁺ is 1:1.5.[1]
-
-
Reaction:
-
Cooling:
-
After the reaction is complete, stop the sulfur vapor flow but maintain the inert gas flow until the sample cools to room temperature.
-
The resulting white powder is Gd₂O₂S:Tb³⁺.[1]
-
Experimental Workflow: Synthesis of Gd₂O₂S:Tb³⁺
Caption: Synthesis of Gd₂O₂S:Tb³⁺ phosphor.
Synthesis of Gadolinium Oxide Nanoparticles via Thermal Decomposition
This compound octahydrate (Gd₂(SO₄)₃·8H₂O) can be thermally decomposed to produce gadolinium oxide (Gd₂O₃), a material with applications in catalysis, MRI contrast agents, and as a host for phosphors. The thermal decomposition process involves a series of dehydration and decomposition steps.
Quantitative Data: Thermal Decomposition of Gd₂(SO₄)₃·8H₂O
| Temperature Range (°C) | Process | Mass Loss (%) | Product | Reference |
| 100 - 300 | Dehydration | ~21.4 | Anhydrous Gd₂(SO₄)₃ | [3] |
| > 983 | Decomposition of Gd₂(SO₄)₃ | - | (GdO)₂SO₄ | [3] |
| > 1182 | Decomposition of (GdO)₂SO₄ | ~10.9 | Gd₂O₃ | [3] |
Note: Temperatures are onset temperatures from DTA curves and may vary with heating rate.
Experimental Protocol: Thermal Decomposition of this compound Octahydrate
-
Sample Preparation:
-
Place a known mass of this compound octahydrate (Gd₂(SO₄)₃·8H₂O) into a crucible suitable for high-temperature applications (e.g., alumina).
-
-
Thermal Analysis (for characterization):
-
Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine the decomposition profile.
-
Use a heating rate of 10 K/min in a nitrogen or air atmosphere.[3]
-
-
Bulk Synthesis of Gadolinium Oxide:
-
Place the crucible containing the this compound octahydrate in a high-temperature furnace.
-
Heat the sample to a temperature above 1200 °C to ensure complete decomposition to gadolinium oxide.[3]
-
Hold at the final temperature for a sufficient time (e.g., 2-4 hours) to ensure complete reaction.
-
Allow the furnace to cool to room temperature before removing the gadolinium oxide product.
-
Logical Relationship: Thermal Decomposition Pathway
Caption: Thermal decomposition of Gd₂(SO₄)₃·8H₂O.
Application in Catalysis
Gadolinium compounds, including oxides and halides, have demonstrated catalytic activity in various organic reactions.[4] this compound can serve as a precursor for the synthesis of these catalytically active materials. For instance, gadolinium oxide, which can be produced from the thermal decomposition of this compound, is a stable and effective catalyst for oxidation and other organic transformations.[5]
Quantitative Data: Catalytic Performance of Gadolinium-Iron Oxides in Water-Gas Shift Reaction
| Catalyst (Gd/Fe molar ratio) | Specific Surface Area (m²/g) | CO Conversion at 400°C (%) | Reference |
| 0.05 | 105 | ~65 | [6] |
| 0.10 | 120 | ~75 | [6] |
| 0.15 | 90 | ~60 | [6] |
Experimental Protocol: Preparation of a Gadolinium-Containing Catalyst
This protocol describes a general method for preparing a mixed oxide catalyst, for which this compound can be a starting material.
-
Solution Preparation:
-
Dissolve this compound and the salt of another metal (e.g., iron (III) nitrate for a gadolinium-iron oxide catalyst) in deionized water in the desired molar ratio.[6]
-
-
Precipitation:
-
Add a precipitating agent (e.g., ammonium hydroxide) dropwise to the metal salt solution while stirring vigorously to co-precipitate the metal hydroxides.
-
-
Aging, Washing, and Drying:
-
Age the resulting slurry to ensure complete precipitation.
-
Wash the precipitate repeatedly with deionized water to remove impurities.
-
Dry the precipitate in an oven.
-
-
Calcination:
-
Calcine the dried powder in a furnace at a high temperature (e.g., 500-800 °C) to convert the hydroxides into the mixed metal oxide catalyst.[6]
-
Experimental Workflow: Catalyst Preparation
References
- 1. Synthesis and characterization of Gd2O2 S: Tb3+ phosphor powder for X-ray imaging detectors [jns.kashanu.ac.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. skaczmarek.zut.edu.pl [skaczmarek.zut.edu.pl]
- 4. alfachemic.com [alfachemic.com]
- 5. Gadolinium Oxide as a Catalyst for Chemical Synthesis [stanfordmaterials.com]
- 6. repositorio.ufba.br [repositorio.ufba.br]
Application Notes and Protocols for Gadolinium Sulfate in Cryogenic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium sulfate, particularly in its hydrated form (Gd₂(SO₄)₃·8H₂O), has historically played a pivotal role in the advancement of cryogenic research. Its paramagnetic properties at low temperatures make it a material of interest for achieving temperatures below 1 Kelvin through the process of adiabatic demagnetization. This document provides an overview of the applications of this compound in cryogenics, with a focus on its role in magnetic refrigeration. It also includes experimental protocols and available quantitative data to guide researchers in this field.
Principle of Operation: The Magnetocaloric Effect
The application of this compound in cryogenic research is primarily based on the magnetocaloric effect (MCE). This phenomenon is the thermal response of a material to a change in an external magnetic field. In paramagnetic materials like this compound, the magnetic moments of the gadolinium ions are randomly oriented in the absence of a magnetic field.
When a magnetic field is applied under isothermal (constant temperature) conditions, the magnetic moments align with the field, leading to a decrease in the magnetic entropy of the material. This ordering process releases heat, which is transferred to a heat sink. Subsequently, when the magnetic field is removed under adiabatic (isolated) conditions, the magnetic moments randomize again. This process requires energy, which is drawn from the thermal vibrations of the material itself, resulting in a decrease in its temperature. This cooling cycle can be repeated to achieve and maintain cryogenic temperatures.
Applications in Cryogenic Research
The primary application of this compound in cryogenics is as a refrigerant in Adiabatic Demagnetization Refrigerators (ADRs). ADRs are crucial for achieving temperatures in the sub-Kelvin range, which are essential for various scientific and technological applications, including:
-
Quantum Computing: Maintaining the delicate quantum states of qubits requires extremely low temperatures to minimize thermal noise.
-
Low-Temperature Detectors: Many sensitive detectors, such as those used in astrophysics and materials science, operate at cryogenic temperatures to enhance their signal-to-noise ratio.
-
Fundamental Physics Research: Studies of quantum phenomena, such as superconductivity and superfluidity, often require temperatures approaching absolute zero.
Historically, this compound octahydrate was one of the first materials used to demonstrate the principle of adiabatic demagnetization and achieve temperatures below 1 K.[1]
Quantitative Data
Quantitative data on the magnetocaloric properties of this compound at cryogenic temperatures is not as abundant in recent literature as it is for other gadolinium compounds like gadolinium gallium garnet (GGG) or various alloys. However, historical data and studies on related compounds provide valuable insights.
The change in magnetic entropy (ΔS_m) upon the application of a magnetic field is a key parameter for a magnetocaloric material. For this compound octahydrate, the entropy change can be described by the equation:
ΔS = - (C/T²) (H₂² - H₁²)
where:
-
ΔS is the change in entropy
-
C is the heat capacity
-
T is the temperature in Kelvin
-
H₁ and H₂ are the initial and final magnetic field strengths[1]
Heat capacity singularities have been observed in Gd₂(SO₄)₃·8H₂O at a transition temperature of 0.182 ± 0.001 K, indicating magnetic ordering originating from dipolar coupling.[1]
For comparison, a related 3d-4f hydroxysulfate, Gd₂Cu(SO₄)₂(OH)₄, exhibits a maximum magnetic entropy change (-ΔS_M) of 26.04 J kg⁻¹ K⁻¹ and an adiabatic temperature change (ΔT_ad) of 13.79 K for a field change of 0-7 T, highlighting the potential of sulfate-based gadolinium compounds in magnetic refrigeration.
| Property | Gd₂(SO₄)₃·8H₂O (Historical Data) | Gd₂Cu(SO₄)₂(OH)₄ (for comparison) |
| Magnetic Ordering Temperature | 0.182 K[1] | No magnetic transition down to 2 K |
| Maximum Magnetic Entropy Change (-ΔS_m) | Data not readily available in modern literature | 26.04 J kg⁻¹ K⁻¹ (at 0-7 T) |
| Maximum Adiabatic Temperature Change (ΔT_ad) | Temperatures as low as 0.242 K achieved via demagnetization[1] | 13.79 K (at 0-7 T) |
Experimental Protocols
Protocol 1: Adiabatic Demagnetization Refrigeration (ADR) Cycle
This protocol outlines the general steps for using this compound in an ADR system to achieve cryogenic temperatures.
Materials and Equipment:
-
This compound octahydrate (Gd₂(SO₄)₃·8H₂O) salt pill (a compressed powder of the salt)
-
Cryostat with a vacuum chamber
-
Superconducting magnet
-
Heat switch (e.g., a gas-gap heat switch)
-
Low-temperature thermometer (e.g., a resistance thermometer)
-
Heat sink (e.g., a liquid helium bath)
-
Data acquisition and control system
Procedure:
-
Sample Preparation: A salt pill of this compound is prepared by compressing the powdered salt. The pill is then mounted in the cryostat, ensuring good thermal contact with the heat switch and the object to be cooled.
-
Initial Cooldown: The entire cryostat is pre-cooled to the temperature of the heat sink (typically around 4 K using liquid helium).
-
Isothermal Magnetization:
-
The heat switch is closed to thermally connect the this compound salt pill to the heat sink.
-
The superconducting magnet is slowly ramped up to a high magnetic field (e.g., several Tesla).
-
The heat generated by the magnetization of the salt pill is transferred to the heat sink, maintaining the salt pill at a constant temperature.
-
-
Thermal Isolation: Once the salt pill is fully magnetized and in thermal equilibrium with the heat sink, the heat switch is opened, thermally isolating the salt pill.
-
Adiabatic Demagnetization:
-
The magnetic field is slowly ramped down to zero.
-
As the magnetic field decreases, the magnetic entropy of the this compound increases, causing a corresponding decrease in its temperature.
-
-
Cooling and Temperature Maintenance: The cold salt pill can now be used to cool a sample or detector. The temperature can be maintained for a period of time by slowly ramping down the magnetic field further to counteract any residual heat leak.
-
Recycling: Once the salt pill has warmed up, the cycle can be repeated to provide continuous cooling.
Protocol 2: Measurement of the Magnetocaloric Effect
This protocol describes a method for directly measuring the adiabatic temperature change (ΔT_ad) of this compound.
Materials and Equipment:
-
This compound sample
-
Sample holder with an integrated heater and thermometer
-
Electromagnet or superconducting magnet with a variable field
-
Vacuum chamber to ensure adiabatic conditions
-
Temperature controller and data acquisition system
Procedure:
-
Sample Mounting: The this compound sample is mounted in the sample holder, ensuring good thermal contact with the thermometer and heater. The assembly is placed within the vacuum chamber, which is then evacuated.
-
Temperature Stabilization: The sample is brought to the desired starting temperature using the heater and temperature controller.
-
Adiabatic Magnetization: The magnetic field is rapidly applied. The change in the sample's temperature is recorded by the thermometer. This change is the adiabatic temperature change (ΔT_ad) for that specific starting temperature and magnetic field change.
-
Return to Initial Temperature: The sample is allowed to return to its initial temperature.
-
Data Collection at Different Temperatures: Steps 2-4 are repeated at various starting temperatures to obtain a curve of ΔT_ad as a function of temperature.
-
Measurement of Isothermal Magnetic Entropy Change (ΔS_m): The isothermal magnetic entropy change can be calculated from magnetization measurements at different temperatures using the Maxwell relation.
Diagrams
Caption: Workflow of an Adiabatic Demagnetization Refrigeration (ADR) cycle.
Caption: Experimental workflow for measuring the adiabatic temperature change (ΔT_ad).
References
Application Notes and Protocols for Gadolinium Yttrium Garnet (GdYAG) Fabrication Using Gadolinium Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication of Gadolinium Yttrium Garnet (GdYAG), a material of significant interest in various scientific and medical fields, including as a component in laser systems and as a host for phosphors. The following protocols are based on established wet-chemical synthesis methods, specifically adapted for the use of gadolinium sulfate as the gadolinium precursor. While direct literature detailing this specific precursor for GdYAG is sparse, the methodologies are derived from the synthesis of analogous garnet structures using sulfate precursors.
Introduction to GdYAG Synthesis from this compound
Gadolinium Yttrium Garnet (Gd₃YₓAl₅O₁₂) is a synthetically produced crystalline material. The incorporation of gadolinium into the yttrium aluminum garnet (YAG) lattice modifies its optical, magnetic, and scintillation properties. This compound (Gd₂(SO₄)₃) is a water-soluble salt that can serve as a precursor in various solution-based synthesis routes, such as co-precipitation and sol-gel methods. These methods offer excellent control over stoichiometry, homogeneity, and particle size at lower temperatures compared to traditional solid-state reactions.
The general principle of these methods involves the dissolution of this compound, a yttrium salt, and an aluminum salt in a solvent, followed by a chemical reaction to form a precursor. This precursor is then subjected to heat treatment (calcination) to yield the final GdYAG crystalline phase.
Synthesis Protocols
Two primary methods are detailed below: Co-Precipitation and Sol-Gel synthesis.
Co-Precipitation Synthesis of GdYAG Powders
The co-precipitation method involves the simultaneous precipitation of gadolinium, yttrium, and aluminum hydroxides or carbonates from a solution of their respective salts. The use of sulfate precursors is compatible with this process, as demonstrated in the synthesis of similar garnet structures.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of this compound (Gd₂(SO₄)₃·8H₂O), yttrium nitrate (Y(NO₃)₃·6H₂O), and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water to achieve the desired Gd:Y:Al atomic ratio of (3-x):x:5.
-
Stir the solution vigorously to ensure complete dissolution and homogeneity.
-
-
Precipitation:
-
Slowly add a precipitating agent, such as a 1.5 M solution of ammonium bicarbonate (NH₄HCO₃), to the precursor solution while maintaining vigorous stirring.
-
Monitor the pH of the solution and continue adding the precipitant until the pH reaches a value between 8.0 and 9.0 to ensure complete precipitation of the metal hydroxides/carbonates.
-
-
Aging and Washing:
-
Age the resulting slurry for 1-2 hours at room temperature with continuous stirring to allow for complete reaction and homogenization of the precipitate.
-
Filter the precipitate and wash it several times with deionized water to remove residual sulfate and nitrate ions. An optional washing step with ethanol can aid in reducing agglomeration.
-
-
Drying:
-
Dry the washed precursor powder in an oven at 80-120°C for 12-24 hours to remove water and residual solvent.
-
-
Calcination:
-
Transfer the dried precursor powder to an alumina crucible and calcine it in a muffle furnace.
-
Heat the powder at a controlled rate (e.g., 5°C/min) to a final temperature between 1000°C and 1200°C.
-
Hold at the peak temperature for 2-4 hours to facilitate the formation of the crystalline GdYAG phase.
-
Allow the furnace to cool down to room temperature naturally.
-
Quantitative Data Summary (Co-Precipitation):
| Parameter | Value/Range | Notes |
| Precursor Molarity | 0.1 - 0.5 M | Dependent on the desired batch size. |
| Gd:Y:Al Stoichiometry | (3-x):x:5 | Adjust 'x' based on the desired doping level. |
| Precipitant | Ammonium Bicarbonate | Ammonium hydroxide can also be used. |
| Final pH | 8.0 - 9.0 | Critical for complete precipitation. |
| Aging Time | 1 - 2 hours | Ensures homogeneity of the precursor. |
| Drying Temperature | 80 - 120°C | |
| Calcination Temperature | 1000 - 1200°C | Lower temperatures may result in incomplete garnet phase formation. |
| Calcination Time | 2 - 4 hours |
Experimental Workflow (Co-Precipitation):
Sol-Gel Synthesis of GdYAG Powders
The sol-gel method offers excellent mixing of precursors at the molecular level, which can lead to lower crystallization temperatures and more homogeneous final products. A chelating agent, such as citric acid, is used to form a stable sol, which is then converted into a gel.
Experimental Protocol:
-
Precursor Solution and Chelation:
-
Dissolve stoichiometric amounts of this compound (Gd₂(SO₄)₃·8H₂O), yttrium nitrate (Y(NO₃)₃·6H₂O), and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water.
-
Add citric acid to the solution in a molar ratio of citric acid to total metal ions of 1.5:1 to 2:1. The citric acid acts as a chelating agent.
-
Stir the solution at 60-80°C for 1-2 hours to form a clear, stable sol.
-
-
Gelation:
-
Add a polymerization agent, such as ethylene glycol, to the sol. A common molar ratio of citric acid to ethylene glycol is 1:1.
-
Continue heating the solution at 80-90°C with constant stirring. The solution will gradually become more viscous and form a transparent gel as polyesterification occurs.
-
-
Drying:
-
Dry the gel in an oven at 120-150°C for 12-24 hours to remove water. The result is a porous, solid xerogel.
-
-
Pre-Calcination (Debinding):
-
Heat the xerogel in a furnace at a slow rate (e.g., 2°C/min) to 400-500°C and hold for 2 hours. This step serves to burn off the organic components.
-
-
Final Calcination:
-
Increase the furnace temperature at a rate of 5°C/min to the final calcination temperature, typically between 900°C and 1100°C.
-
Hold at this temperature for 2-4 hours to allow for the crystallization of the GdYAG phase.
-
Cool the furnace to room temperature.
-
Quantitative Data Summary (Sol-Gel):
| Parameter | Value/Range | Notes |
| Gd:Y:Al Stoichiometry | (3-x):x:5 | Adjust 'x' for desired doping. |
| Chelating Agent | Citric Acid | |
| Molar Ratio (Citric Acid:Metal Ions) | 1.5:1 - 2:1 | Ensures complete chelation of metal ions. |
| Polymerization Agent | Ethylene Glycol | |
| Gelation Temperature | 80 - 90°C | |
| Drying Temperature | 120 - 150°C | |
| Debinding Temperature | 400 - 500°C | Slow heating is crucial to avoid cracking. |
| Final Calcination Temperature | 900 - 1100°C | Generally lower than the co-precipitation method. |
| Calcination Time | 2 - 4 hours |
Experimental Workflow (Sol-Gel):
Characterization of GdYAG Powders
The synthesized GdYAG powders should be characterized to confirm the phase purity, crystallinity, morphology, and elemental composition.
-
X-ray Diffraction (XRD): To verify the formation of the single-phase cubic garnet structure and to determine the crystallite size.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the particle size, morphology, and degree of agglomeration.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and the stoichiometric ratio of Gd, Y, and Al.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the garnet structure and to ensure the removal of organic residues and sulfate/nitrate groups after calcination.
Safety Precautions
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handling of fine powders should be done in a well-ventilated area or a fume hood to avoid inhalation.
-
High-temperature furnaces should be operated with caution.
These protocols provide a comprehensive guide for the synthesis of GdYAG using this compound. Researchers should optimize the parameters based on their specific equipment and desired material properties.
Application Notes and Protocols for Gadolinium Sulfate in Phosphor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gadolinium sulfate and other gadolinium compounds in the development of phosphors for various applications, including medical imaging, lighting, and displays. Detailed experimental protocols for the synthesis of different types of gadolinium-based phosphors are provided, along with a summary of their key luminescence properties.
Introduction to Gadolinium-Based Phosphors
Gadolinium (Gd), a rare-earth element, is a key component in the development of highly efficient luminescent materials, or phosphors.[1] Its compounds, such as gadolinium oxide (Gd₂O₃), gadolinium oxysulfide (Gd₂O₂S), and gadolinium phosphate (GdPO₄), serve as excellent host lattices for various activator ions, typically other rare-earth elements like europium (Eu³⁺) and terbium (Tb³⁺).[2][3] The choice of the host material and the activator ion determines the luminescent properties of the phosphor, including the color of the emitted light and its efficiency. Gadolinium-based phosphors are valued for their high chemical and thermal stability, and low phonon energy.[2][3]
This compound (Gd₂(SO₄)₃) is a water-soluble salt of gadolinium that can be used as a precursor in the synthesis of various gadolinium-based phosphors.[4] It is particularly useful in wet-chemical synthesis methods like co-precipitation and hydrothermal synthesis, where it can be dissolved in a solvent and then reacted with other precursors to form the desired phosphor material.
Applications of Gadolinium-Based Phosphors
Gadolinium-based phosphors have a wide range of applications, primarily driven by their efficient luminescence when excited by various sources such as UV light, X-rays, and electron beams.
-
Medical Imaging: Terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb³⁺) is a highly efficient X-ray phosphor used in radiographic imaging screens and detectors.[1] It converts X-rays into visible green light, which can then be captured by a photodetector to form an image.[1] The high X-ray absorption of gadolinium makes these phosphors particularly effective for medical diagnostic applications.[5][6]
-
Solid-State Lighting and Displays: Europium-doped gadolinium oxide (Gd₂O₃:Eu³⁺) is a well-known red-emitting phosphor.[3][7] These phosphors are used in fluorescent lamps and as the red component in white light-emitting diodes (W-LEDs). The sharp emission lines of Eu³⁺ result in excellent color purity, which is crucial for display applications.
-
Bioimaging and Drug Delivery: Nanocrystalline gadolinium-based phosphors are being explored for applications in bioimaging and drug delivery. Their luminescence allows for tracking in biological systems, and their paramagnetic properties, owing to the Gd³⁺ ion, make them potential contrast agents for magnetic resonance imaging (MRI).[8][9]
Quantitative Luminescence Data
The following table summarizes key quantitative data for some common gadolinium-based phosphors. This data is essential for selecting the appropriate phosphor for a specific application.
| Phosphor Composition | Synthesis Method | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Decay Time/Lifetime | Quantum Yield (QY) | Reference |
| Gd₂O₂S:Tb³⁺ | Homogeneous Precipitation & Sulfurization | 290 | 380, 420, 480, 550, 580, 620 | 0.522 - 1.12 ms | Not Reported | [2][10] |
| Gd₂O₃:Eu³⁺ | Hydrothermal | 258 | 591, 612 | 1.24 - 2.88 ms | Not Reported | [7] |
| Gd₂O₃:Eu³⁺ | Co-precipitation | 259 | 610, 616 | - | Quenching at 7-9 at.% Eu³⁺ | [11][12] |
| GdPO₄:50%Eu³⁺ | Hydrothermal | 393 | 587.5 | - | TQ₁/₂ = 291 K | [13] |
| Gd₄.₆₇Si₃O₁₃:Eu³⁺ | High-Temperature Solid-State Reaction | 394 or 465 | 615 | Not Reported | > 80% | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of three common types of gadolinium-based phosphors are provided below. This compound can be used as a starting material by first converting it to gadolinium oxide or by using it directly in solution-based methods.
Protocol 1: Synthesis of Gd₂O₃:Eu³⁺ Red Phosphor via Hydrothermal Method
This protocol describes the synthesis of europium-doped gadolinium oxide nanorods, which are efficient red-emitting phosphors.
Materials:
-
Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) or Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Oven
-
Furnace
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of gadolinium nitrate (or sulfate) and europium nitrate with the desired molar ratio of Gd:Eu (e.g., 93:7).
-
Stir the solution vigorously for 30 minutes to ensure complete dissolution.
-
-
Precipitation:
-
Slowly add a 1 M NaOH solution dropwise to the precursor solution while stirring until the pH reaches 10. A white precipitate of gadolinium and europium hydroxides will form.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180 °C for 24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Washing and Drying:
-
Collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol several times to remove any remaining impurities.
-
Dry the washed product in an oven at 80 °C for 12 hours. The product at this stage is Gd(OH)₃:Eu³⁺.
-
-
Calcination:
-
Calcine the dried powder in a furnace at 600 °C for 3 hours to convert the gadolinium hydroxide to gadolinium oxide (Gd₂O₃:Eu³⁺).[3]
-
Protocol 2: Synthesis of Gd₂O₂S:Tb³⁺ Green Phosphor via Homogeneous Precipitation and Sulfurization
This protocol details the synthesis of terbium-doped gadolinium oxysulfide, a phosphor widely used in X-ray imaging.
Materials:
-
Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
-
Terbium(III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O)
-
Urea (CO(NH₂)₂)
-
Sulfur (S) powder
-
Deionized water
-
Argon gas
Equipment:
-
Beakers and magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Tube furnace with gas flow control
-
Quartz tube and boats
Procedure:
-
Preparation of Gd₂O₃:Tb³⁺ Precursor:
-
Dissolve appropriate amounts of Gd(NO₃)₃·6H₂O and Tb(NO₃)₃·5H₂O in deionized water to create a mixed solution.
-
In a separate beaker, dissolve urea in deionized water.
-
Add the urea solution to the rare-earth nitrate solution and heat the mixture to 90 °C with stirring for 30 minutes.[1]
-
Age the solution overnight to allow for the formation of a precipitate.[1]
-
Collect the precipitate by filtration, wash with deionized water, and dry in an oven.
-
Calcine the dried precipitate at 800 °C for 1 hour to obtain Gd₂O₃:Tb³⁺ powder.[1]
-
-
Sulfurization:
-
Thoroughly mix the prepared Gd₂O₃:Tb³⁺ powder with sulfur powder in a 1.5:1 weight ratio.[1]
-
Place the mixture in a quartz boat inside a quartz tube furnace.
-
Heat the furnace to 900 °C under a constant flow of argon gas.[1]
-
Maintain the temperature for 1 hour to allow the sulfurization reaction to complete.
-
Cool the furnace to room temperature under the argon atmosphere.
-
The resulting white powder is Gd₂O₂S:Tb³⁺.[1]
-
Protocol 3: Synthesis of GdPO₄:Eu³⁺ Phosphor via Co-precipitation
This protocol describes a simple co-precipitation method to synthesize europium-doped gadolinium phosphate phosphors.
Materials:
-
Gadolinium(III) chloride (GdCl₃) or Gadolinium(III) sulfate (Gd₂(SO₄)₃)
-
Europium(III) chloride (EuCl₃)
-
Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Centrifuge
-
Oven
-
Furnace
Procedure:
-
Precursor Solutions:
-
Prepare a mixed aqueous solution of GdCl₃ (or Gd₂(SO₄)₃) and EuCl₃ with the desired Gd:Eu molar ratio.
-
Prepare a separate aqueous solution of (NH₄)H₂PO₄.
-
-
Co-precipitation:
-
Slowly add the (NH₄)H₂PO₄ solution to the rare-earth chloride solution under vigorous stirring.
-
Adjust the pH of the mixture to 4-5 by adding ammonium hydroxide solution dropwise. A white precipitate will form.
-
Continue stirring for 2 hours to ensure the completion of the reaction.
-
-
Washing and Drying:
-
Separate the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and then with ethanol to remove unreacted ions.
-
Dry the precipitate in an oven at 100 °C for 12 hours.
-
-
Calcination:
-
Calcine the dried powder in a furnace at 900 °C for 2 hours to obtain crystalline GdPO₄:Eu³⁺ phosphor.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts in the development of gadolinium-based phosphors.
References
- 1. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scintacor.com [scintacor.com]
- 7. jmsse.in [jmsse.in]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, microwave-assisted synthesis of Gd2O3 and Eu:Gd2O3 nanocrystals: characterization, magnetic, optical and biological studies - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Eu(3+)-doped gadolinium oxide nanoparticles synthesized by chemical coprecipitation predicted by thermodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Gadolinium-Doped Ceria Electrolytes Utilizing Gadolinium Sulfate as a Dopant Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium-doped ceria (GDC) is a prominent ceramic electrolyte material employed in solid oxide fuel cells (SOFCs). Its high ionic conductivity at intermediate temperatures (500-700 °C) makes it a compelling alternative to traditional yttria-stabilized zirconia (YSZ) electrolytes, which necessitate higher operating temperatures. The introduction of trivalent gadolinium (Gd³⁺) into the ceria (CeO₂) lattice creates oxygen vacancies, which are crucial for high oxygen ion mobility and, consequently, high ionic conductivity. While various gadolinium precursors are utilized in the synthesis of GDC, this document focuses on the application of gadolinium sulfate as the dopant source.
These notes provide a comprehensive overview of the synthesis of GDC using a co-precipitation method with this compound, detailed protocols for its characterization, and a summary of its key properties.
Data Presentation
Table 1: Ionic Conductivity of Gadolinium-Doped Ceria (GDC) Electrolytes
| Dopant Concentration (mol% Gd) | Synthesis Method | Precursors | Sintering Temperature (°C) | Measurement Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| 10 | Co-precipitation | Ce(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O | 1400 | 600 | 0.019 | [1] |
| 20 | Co-precipitation | Ce(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O | 1500 | 600 | 0.019 | [1] |
| 20 | Co-precipitation | Ce(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O | 1500 | 800 | 0.055 | [1] |
| 10 | Wet chemical co-precipitation | Ce(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O | 650 | 450 | >0.1 | [2] |
Table 2: Thermal Expansion Coefficient (TEC) of Gadolinium-Doped Ceria (GDC)
| Dopant Concentration (mol% Gd) | Temperature Range (°C) | TEC (x 10⁻⁶ K⁻¹) |
| 10 | 30 - 1000 | 12.5 |
| 20 | 30 - 1000 | 12.8 |
Note: TEC values are generally consistent for GDC within this doping range and are not expected to vary significantly with the use of a sulfate precursor, though experimental verification is recommended.
Experimental Protocols
Protocol 1: Synthesis of Gd-Doped Ceria (GDC) Powder via Co-precipitation
This protocol describes a generalized co-precipitation method for synthesizing GDC powder, adaptable for the use of this compound.
Materials:
-
Cerium (III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)
-
Gadolinium (III) Sulfate Octahydrate (Gd₂(SO₄)₃·8H₂O)
-
Ammonium Carbonate ((NH₄)₂CO₃) or other precipitating agent
-
Deionized Water
-
Ethanol
-
Beakers
-
Magnetic Stirrer
-
pH Meter
-
Centrifuge
-
Drying Oven
-
Furnace
Procedure:
-
Precursor Solution Preparation:
-
Calculate the required molar amounts of cerium nitrate and this compound to achieve the desired doping concentration (e.g., 10-20 mol% Gd).
-
Dissolve the calculated amount of Ce(NO₃)₃·6H₂O in deionized water in a beaker while stirring.
-
In a separate beaker, dissolve the calculated amount of Gd₂(SO₄)₃·8H₂O in deionized water. Note that this compound has lower solubility in water compared to gadolinium nitrate, so gentle heating may be required to achieve complete dissolution.
-
Combine the two solutions and stir for 30 minutes to ensure a homogeneous mixture.
-
-
Precipitation:
-
Prepare a solution of the precipitating agent (e.g., 1 M ammonium carbonate) in deionized water.
-
Slowly add the precipitating agent solution dropwise to the mixed precursor solution while stirring vigorously.
-
Monitor the pH of the solution. Continue adding the precipitating agent until the pH reaches a value of approximately 9-10 to ensure complete precipitation of the metal hydroxides/carbonates.
-
A gel-like precipitate will form.
-
-
Aging and Washing:
-
Age the precipitate by continuing to stir the solution for 1-2 hours at room temperature.
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.
-
Perform a final wash with ethanol to aid in the drying process.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at 80-100 °C overnight to remove water and ethanol.
-
Grind the dried powder gently using a mortar and pestle.
-
Calcine the powder in a furnace at a temperature between 600-800 °C for 2-4 hours. The calcination step decomposes the hydroxides/carbonates into the desired GDC oxide and promotes the formation of the crystalline fluorite structure.
-
Protocol 2: Characterization of GDC Powder and Sintered Pellets
1. X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Analysis:
-
Objective: To confirm the formation of the single-phase cubic fluorite structure of GDC and to estimate the crystallite size.
-
Procedure:
-
Prepare a small amount of the calcined GDC powder.
-
Mount the powder on a sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan the sample over a 2θ range of 20° to 80°.
-
Analyze the resulting diffraction pattern to identify the characteristic peaks of the GDC fluorite structure.
-
Use the Scherrer equation to calculate the average crystallite size from the broadening of the most intense diffraction peak.
-
2. Scanning Electron Microscopy (SEM) for Morphological Analysis:
-
Objective: To observe the particle size, shape, and morphology of the GDC powder and the microstructure of sintered pellets.
-
Procedure:
-
For powder analysis, disperse a small amount of the calcined powder onto a carbon tape mounted on an SEM stub.
-
For pellet analysis, prepare a sintered pellet by pressing the GDC powder and sintering at high temperature (e.g., 1400-1600 °C). Fracture the pellet to expose a fresh surface.
-
Sputter-coat the sample with a conductive material (e.g., gold or carbon).
-
Image the sample using an SEM to observe the microstructure.
-
3. Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement:
-
Objective: To determine the ionic conductivity of the GDC electrolyte at different temperatures.
-
Procedure:
-
Prepare a dense GDC pellet by pressing and sintering.
-
Apply porous platinum or silver paste to both sides of the pellet to serve as electrodes and fire at an appropriate temperature.
-
Mount the pellet in a testing rig with electrical contacts.
-
Place the rig in a furnace and connect the electrodes to an impedance analyzer.
-
Measure the impedance of the sample over a range of frequencies at different temperatures (e.g., 300-800 °C).
-
Fit the impedance data to an equivalent circuit to separate the contributions of the grain, grain boundary, and electrode to the total resistance.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the pellet, R is the resistance obtained from the impedance data, and A is the electrode area.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of GDC electrolytes.
Caption: Doping mechanism in gadolinium-doped ceria electrolytes.
References
Application Notes and Protocols for Intravenous Administration of Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium-based contrast agents (GBCAs) are a class of paramagnetic compounds essential for enhancing the quality of magnetic resonance imaging (MRI).[1][2] Administered intravenously, these agents shorten the T1 relaxation time of surrounding water protons, thereby increasing the signal intensity on T1-weighted images and improving the visualization of tissues, organs, and blood vessels.[3][4] This enhancement is critical for the diagnosis and monitoring of a wide range of pathologies, including tumors, inflammation, and vascular diseases.[3][5]
GBCAs consist of a gadolinium ion (Gd³⁺) bound to a chelating ligand.[5][6] The free gadolinium ion is toxic, but chelation renders it safe for clinical and preclinical use by preventing its release into the body.[5][6] GBCAs are broadly categorized into two structural classes: linear and macrocyclic, which differ in the stability of the gadolinium-ligand complex.[7] Understanding the properties, administration protocols, and potential biological effects of these agents is paramount for their effective and safe use in research and drug development.
These application notes provide detailed protocols for the preclinical evaluation of GBCAs, focusing on their intravenous administration for efficacy, biodistribution, and toxicity assessment.
I. Preclinical Efficacy Assessment of GBCAs in Animal Models
The primary function of a GBCA is to enhance contrast in MRI. Efficacy studies in animal models are crucial for evaluating the performance of new or existing GBCAs.
Experimental Protocol: MRI for Efficacy Assessment in a Rodent Tumor Model
This protocol describes the use of a GBCA to enhance the visualization of a xenograft tumor in a rodent model.
1. Animal Model:
-
Species: Athymic nude mice or other appropriate immunocompromised rodent strain.
-
Tumor Induction: Subcutaneously implant a human tumor cell line (e.g., U87 glioblastoma, MDA-MB-231 breast cancer) into the flank of the animal. Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).
2. GBCA Preparation and Administration:
-
GBCA: Prepare the desired GBCA (e.g., Gadovist®, Magnevist®) according to the manufacturer's instructions. The standard clinical dose is typically 0.1 mmol/kg of body weight.[8]
-
Administration Route: Intravenous (IV) injection via the tail vein.
-
Injection Volume: Typically 100-200 µL for a mouse, administered slowly over 10-15 seconds.
3. MRI Protocol:
-
Anesthesia: Anesthetize the animal using isoflurane (1-2% in oxygen) and maintain its body temperature at 37°C.
-
Imaging System: Use a small-animal MRI scanner (e.g., 7T, 9.4T).
-
Pre-contrast Imaging: Acquire T1-weighted images of the tumor region before GBCA administration.
-
GBCA Injection: While the animal is in the scanner, administer the prepared GBCA intravenously.
-
Post-contrast Imaging: Immediately after injection, acquire a series of dynamic T1-weighted images (Dynamic Contrast-Enhanced MRI - DCE-MRI) for several minutes to observe the wash-in and wash-out kinetics of the agent in the tumor. Also, acquire static T1-weighted images at various time points post-injection (e.g., 5, 15, 30 minutes).
4. Data Analysis:
-
Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the tumor tissue versus surrounding muscle tissue on pre- and post-contrast images.
-
Analyze the DCE-MRI data to generate kinetic parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction), which provide insights into tumor vascular permeability and perfusion.
Quantitative Data: Efficacy of Different GBCAs
The following table summarizes typical quantitative data obtained from preclinical efficacy studies comparing different GBCAs.
| Parameter | Gadoterate Meglumine (Macrocyclic) | Gadodiamide (Linear) | Gadobenate Dimeglumine (Linear) | Reference |
| T1 Relaxivity (in plasma at 1.5T) | ~4.1 mM⁻¹s⁻¹ | ~4.5 mM⁻¹s⁻¹ | ~6.3 mM⁻¹s⁻¹ | [9] |
| Typical Dose (rodent) | 0.1 mmol/kg | 0.1 mmol/kg | 0.1 mmol/kg | [10] |
| Tumor Signal Enhancement (vs. pre-contrast) | ~1.5 - 2.0 fold | ~1.8 - 2.5 fold | ~2.0 - 3.0 fold | [9] |
II. Biodistribution of GBCAs
Understanding the distribution, metabolism, and excretion (DME) of GBCAs is critical for assessing their safety and efficacy. Biodistribution studies track the concentration of gadolinium in various tissues over time.
Experimental Protocol: Gadolinium Biodistribution in Rodents
This protocol outlines a method to quantify gadolinium levels in different organs of a rat following intravenous administration of a GBCA.
1. Animal Model and GBCA Administration:
-
Species: Wistar or Sprague-Dawley rats.
-
GBCA Administration: Administer a single intravenous dose of the GBCA (e.g., 0.1 mmol/kg) via the tail vein. Include a control group receiving saline.
2. Tissue Collection:
-
At predetermined time points (e.g., 1 hour, 24 hours, 7 days, 28 days) post-injection, euthanize the animals according to approved protocols.
-
Collect various tissues of interest, such as the kidneys, liver, spleen, brain, bone (femur), and skin. Also, collect blood and urine samples.
-
Wash the tissues with saline to remove excess blood, blot dry, and record the wet weight.
3. Sample Preparation for Gadolinium Quantification:
-
Digestion: Accurately weigh a portion of each tissue sample (e.g., 0.1-0.5 g) and place it in a digestion vessel.[9] Add concentrated nitric acid (e.g., 5-10 mL) and digest the tissue using a microwave digestion system until a clear solution is obtained.[9][11]
-
Dilution: After cooling, dilute the digested sample to a known volume with deionized water to achieve a final acid concentration of approximately 2-5%.[9] The dilution factor will depend on the expected gadolinium concentration.
4. Gadolinium Quantification by ICP-MS:
-
Instrumentation: Use an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for sensitive and accurate quantification of gadolinium.
-
Calibration: Prepare a series of gadolinium standards of known concentrations to generate a calibration curve.
-
Analysis: Analyze the diluted samples and quantify the gadolinium concentration based on the calibration curve. Express the results as micrograms or nanomoles of gadolinium per gram of wet tissue.[12]
Quantitative Data: Gadolinium Retention in Rat Tissues
The following table presents representative quantitative data on gadolinium retention in rat tissues 28 days after a single intravenous injection of different GBCAs.
| Tissue | Gadoterate Meglumine (Macrocyclic) (nmol/g) | Gadodiamide (Linear) (nmol/g) | Gadobenate Dimeglumine (Linear) (nmol/g) | Reference |
| Kidney | ~0.05 | ~0.5 | ~0.2 | |
| Liver | ~0.02 | ~0.1 | ~0.08 | |
| Spleen | ~0.01 | ~0.08 | ~0.05 | |
| Femur (Bone) | ~0.1 | ~1.5 | ~0.8 | |
| Brain | < 0.01 | ~0.05 | ~0.02 |
III. In Vitro and In Vivo Toxicity Assessment of GBCAs
While GBCAs are generally considered safe, concerns exist regarding the potential for gadolinium release and subsequent toxicity, particularly with less stable linear agents. Toxicity studies are essential to evaluate the safety profile of GBCAs.
Experimental Workflow: In Vivo Toxicity Assessment
This workflow provides a comprehensive approach to assessing the potential toxicity of a GBCA in a rodent model.
Experimental Protocol: In Vitro Cytotoxicity Assessment
This protocol details methods to assess the cytotoxicity of GBCAs on a neuronal cell line.
1. Cell Culture:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2. GBCA Treatment:
-
Seed cells in 96-well plates at a suitable density (e.g., 1 x 10⁴ cells/well).
-
After 24 hours, treat the cells with various concentrations of the GBCA (e.g., 0-1000 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (culture medium).
3. Cytotoxicity Assays:
-
MTT Assay (Cell Viability):
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is proportional to the absorbance.
-
-
LDH Assay (Cell Membrane Integrity):
-
After treatment, collect the cell culture supernatant.
-
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the medium upon cell membrane damage.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's protocol.[13][14]
-
Measure the absorbance at the appropriate wavelength (typically around 490 nm).[14] The amount of LDH released is proportional to the level of cytotoxicity.
-
4. Apoptosis Assessment by Western Blot:
-
Protein Extraction: Treat cells with GBCAs in larger culture dishes. After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis markers such as cleaved caspase-3 and Bax, and an anti-apoptotic marker like Bcl-2.[1][15] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic proteins. An increase in the ratio of Bax to Bcl-2 and the presence of cleaved caspase-3 are indicative of apoptosis.[15]
Quantitative Data: In Vitro Neurotoxicity of GBCAs
The following table summarizes typical quantitative data from in vitro neurotoxicity studies of different GBCAs on SH-SY5Y cells after 48 hours of exposure.
| GBCA | IC50 (µM) (MTT Assay) | LDH Release at 500 µM (% of control) | Reference |
| Gadoterate Meglumine (Macrocyclic) | > 1000 | ~10-20% | [1] |
| Gadodiamide (Linear) | ~500-700 | ~40-60% | [1] |
| Gadoversetamide (Linear) | ~400-600 | ~50-70% | [1] |
IV. Signaling Pathways Affected by Gadolinium
Free gadolinium ions, which can be released from less stable GBCAs, can interfere with various cellular signaling pathways, leading to toxicity.
Gadolinium-Induced Oxidative and ER Stress
Free gadolinium can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7][16] This, in turn, can trigger endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER.[16]
References
- 1. Pathophysiology of gadolinium-associated systemic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. bsavalibrary.com [bsavalibrary.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. auntminnie.com [auntminnie.com]
- 11. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered Functional Mitochondrial Protein Levels in Plasma Neuron-Derived Extracellular Vesicles of Patients With Gadolinium Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. Gadolinium-induced oxidative stress triggers endoplasmic reticulum stress in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Gadolinium Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of gadolinium sulfate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using common methods.
Solvent Extraction
Q1: Why is the separation of gadolinium from other rare earth elements (REEs) inefficient?
A1: Inefficient separation during solvent extraction can be attributed to several factors:
-
Incorrect pH: The pH of the aqueous phase is critical for selective extraction. For many extractants, a specific pH range is required to maximize the distribution coefficient of the target impurity while minimizing the co-extraction of gadolinium.[1] Maintaining a stable and optimal pH is crucial.
-
Inappropriate Extractant Concentration: The concentration of the extractant in the organic phase affects the loading capacity and selectivity. An insufficient concentration may lead to incomplete extraction of impurities, while an excessively high concentration can result in the co-extraction of gadolinium.
-
Emulsion Formation: Emulsions at the aqueous-organic interface can trap solutes and prevent efficient phase separation.[2] This can be caused by high concentrations of solutes, vigorous mixing, or the presence of surfactants. To mitigate this, try gentle mixing, adding a salting-out agent to the aqueous phase, or allowing for a longer settling time.[2]
-
Temperature Fluctuations: Temperature can influence the distribution coefficients of rare earth elements.[3] Maintaining a constant temperature throughout the process is recommended for reproducible results.
Q2: What causes the formation of a stable emulsion during extraction?
A2: Stable emulsions are a common issue in liquid-liquid extraction.[2] The primary causes include:
-
High Shear Mixing: Excessively vigorous agitation can disperse one phase into the other as fine droplets, leading to a stable emulsion.
-
Presence of Surfactant-like Impurities: Certain impurities in the feed solution can act as emulsifying agents.
-
High Concentration of Metal Ions: High concentrations of gadolinium and other REEs can increase the viscosity of the aqueous phase, promoting emulsion formation.
Solutions:
-
Reduce the agitation speed or use a mixer with a lower shear force.
-
Add a small amount of a de-emulsifying agent.
-
Increase the ionic strength of the aqueous phase by adding a neutral salt like sodium chloride.
-
Centrifuge the mixture to break the emulsion.
Ion Exchange Chromatography
Q1: Why is the resolution between gadolinium and adjacent rare earth element peaks poor?
A1: Poor resolution in ion exchange chromatography for REE separation can be due to:
-
Improper Eluent Composition: The concentration and pH of the eluting agent (e.g., EDTA, DTPA) are critical for achieving good separation.[4][5] A sub-optimal eluent concentration may not effectively displace the bound ions, leading to broad, overlapping peaks.
-
Flow Rate: A flow rate that is too high does not allow for sufficient time for equilibrium to be established between the stationary and mobile phases, resulting in poor separation.[5] Conversely, a very low flow rate can lead to band broadening due to diffusion.
-
Column Overloading: Loading too much sample onto the column can exceed its binding capacity, causing peak broadening and tailing.
-
Resin Degradation: The ion exchange resin can degrade over time due to chemical or mechanical stress, leading to reduced capacity and poor performance. Signs of degradation include discoloration, fragmentation of beads, and a decrease in flow rate.
Q2: What causes a sudden increase in column backpressure?
A2: A sudden increase in backpressure is usually indicative of a blockage in the system. Potential causes include:
-
Precipitation of Complexes: Changes in pH or concentration can cause the precipitation of metal-ligand complexes within the column, blocking the flow path.[5]
-
Clogged Frits or Tubing: Particulate matter in the sample or eluent can clog the column inlet frit or tubing.
-
Resin Bed Compaction: High flow rates or improper packing can cause the resin bed to compact, increasing resistance to flow.
Troubleshooting Steps:
-
Stop the pump immediately to prevent damage to the column.
-
Disconnect the column from the system and check the pressure of the system without the column to isolate the blockage.
-
If the blockage is in the column, try back-flushing with the eluent at a low flow rate.
-
If precipitation is suspected, wash the column with a solution that can dissolve the precipitate (e.g., a dilute acid or a stronger chelating agent solution).
Fractional Crystallization
Q1: Why is the purity of the this compound crystals lower than expected?
A1: Low purity in fractional crystallization can result from:
-
Inefficient Separation of Mother Liquor: Incomplete removal of the impurity-rich mother liquor from the crystal surface will contaminate the final product. Ensure efficient filtration and washing of the crystals.
-
Inclusion of Impurities: Rapid crystallization can lead to the trapping of impurities within the crystal lattice. A slower cooling rate allows for the formation of more ordered, purer crystals.[6]
-
Co-crystallization: If the impurities have similar solubility and crystal structure to this compound, they may co-crystallize. In such cases, multiple recrystallization steps may be necessary.
Q2: Why is the yield of this compound crystals low?
A2: A low yield can be caused by:
-
Incomplete Crystallization: The solution may not have reached a sufficient level of supersaturation for complete crystallization to occur. This can be due to incorrect temperature control or a solution that is not concentrated enough.
-
Loss of Product During Washing: Excessive washing of the crystals can lead to the dissolution of the product. Use a minimal amount of a cold, saturated washing solution.
-
Adherence of Crystals to Equipment: Some product may be lost due to adherence to the crystallization vessel and filtration apparatus.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial-grade this compound?
A1: Commercial this compound typically contains other rare earth elements (REEs) due to their similar chemical properties, making them difficult to separate.[1] Common REE impurities include europium (Eu), samarium (Sm), terbium (Tb), dysprosium (Dy), and yttrium (Y).[1] Non-REE impurities can include iron (Fe), calcium (Ca), and silicon (Si).[1] For applications requiring high purity, such as in drug development, even trace amounts of radioactive elements like uranium and thorium are a concern.[7]
Q2: Which purification method is most suitable for achieving ultra-high purity this compound (>99.99%)?
A2: A combination of methods is often employed to achieve ultra-high purity. A common strategy involves an initial purification step using solvent extraction or fractional crystallization to remove the bulk of the impurities, followed by ion exchange chromatography for fine purification to remove trace amounts of remaining REEs and other metallic impurities.[7]
Q3: How can I monitor the purity of this compound during the purification process?
A3: The purity of this compound can be monitored using various analytical techniques:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the concentration of trace and ultra-trace elemental impurities.[7]
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): Suitable for quantifying higher concentration impurities.
-
X-ray Fluorescence (XRF): A non-destructive technique for elemental analysis.
Q4: What are the key safety precautions to take when working with this compound and the associated purification reagents?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with organic solvents, acids, and bases, ensure adequate ventilation, preferably within a fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal instructions.
Quantitative Data on Purification Methods
The following tables summarize the effectiveness of different purification methods for this compound.
Table 1: Typical Impurity Levels in Commercial Gadolinium Oxide (Raw Material for Sulfate Production)
| Impurity | Concentration (ppb) |
| Thorium (Th) | 150 - 200 |
| Uranium (U) | 500 - 1000 |
Data sourced from a study on the development of ultra-pure this compound for the Super-Kamiokande project.[8]
Table 2: Performance of a Dual-Cycle Solvent Extraction Process for Gadolinium Purification
| Parameter | Value |
| Initial Gd₂O₃ Purity | ~70% |
| Final Gd₂O₃ Purity | >99.5% |
| Extractant | 2-ethylhexylphosphonic acid, mono-2 ethylhexyl ester (EHEHPA) |
| Overall Recovery | >98% |
This process was developed for producing nuclear-grade gadolinium oxide.[3]
Table 3: Extraction Efficiencies and Separation Factors for Gd, Y, and Dy using Cyanex 572 Extractant
| Parameter | Yttrium (Y) | Gadolinium (Gd) | Dysprosium (Dy) |
| Extraction Efficiency (%) | 3.119 | 46.627 | 53.007 |
| Separation Factor (Gd-Y) | 26.482 | - | - |
| Separation Factor (Gd-Dy) | - | 0.780 | - |
Optimal conditions included a 30-minute stirring time, 250-rpm stirring rate, feed concentration of 150x10³ ppm at pH 3, and 30% Cyanex 572 concentration.[8][9]
Experimental Protocols
Protocol 1: Purification of this compound via Solvent Extraction
This protocol describes a general procedure for the purification of gadolinium from other rare earth elements using a solvent extraction method with an organophosphorus extractant.
Materials:
-
Crude this compound solution
-
Organic extractant (e.g., 2-ethylhexylphosphonic acid, mono-2-ethylhexyl ester - EHEHPA)
-
Organic diluent (e.g., kerosene)
-
Stripping agent (e.g., dilute hydrochloric acid or nitric acid)
-
pH adjustment solutions (e.g., dilute ammonia or sodium hydroxide)
-
Separatory funnels or mixer-settler apparatus
-
pH meter
Procedure:
-
Feed Preparation: Dissolve the crude this compound in deionized water to a known concentration. Adjust the pH of the aqueous feed solution to the optimal value for the chosen extractant (typically between 1 and 3).
-
Organic Phase Preparation: Prepare the organic phase by dissolving the extractant (e.g., EHEHPA) in the diluent (e.g., kerosene) to the desired concentration.
-
Extraction:
-
In a separatory funnel, combine the aqueous feed solution and the organic phase at a specific phase ratio (e.g., 1:1 v/v).
-
Shake the funnel for a sufficient time (e.g., 10-30 minutes) to allow for mass transfer and equilibration.
-
Allow the phases to separate completely.
-
Drain the aqueous phase (raffinate), which is now depleted of certain impurities. The gadolinium may remain in the raffinate or be extracted into the organic phase depending on the specific process design.[3]
-
-
Scrubbing (Optional): To remove any co-extracted gadolinium from the loaded organic phase, it can be "scrubbed" by contacting it with a fresh aqueous solution of a dilute acid.
-
Stripping:
-
Contact the loaded organic phase (containing the extracted impurities or the purified gadolinium) with the acidic stripping solution.
-
Shake for a sufficient time to transfer the rare earth elements back into the aqueous phase.
-
Allow the phases to separate and collect the aqueous strip solution.
-
-
Analysis: Analyze the raffinate and the strip solution for gadolinium and impurity concentrations using ICP-MS or ICP-OES to determine the purification efficiency.
Protocol 2: Purification of Gadolinium via Ion Exchange Chromatography
This protocol outlines a general procedure for the separation of gadolinium from other rare earth elements using cation exchange chromatography.
Materials:
-
Cation exchange resin (e.g., Dowex 50W-X8)
-
Chromatography column
-
Gadolinium feed solution (e.g., gadolinium chloride or nitrate)
-
Eluting agent (e.g., ammonium EDTA solution)
-
Retaining ion solution (e.g., copper(II) sulfate or zinc sulfate)
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation and Packing:
-
Swell the cation exchange resin in deionized water.
-
Pack the resin into the chromatography column to form a uniform bed.
-
-
Column Equilibration:
-
Equilibrate the resin bed by passing a solution containing the retaining ion (e.g., Cu²⁺) through the column until the effluent concentration of the retaining ion is equal to the influent concentration.
-
Wash the column with deionized water to remove any excess retaining ion solution.
-
-
Sample Loading:
-
Load the gadolinium feed solution onto the top of the resin bed at a controlled flow rate. The gadolinium and other REE ions will displace the retaining ions and adsorb onto the resin.
-
-
Elution:
-
Begin eluting the column with the eluting agent (e.g., ammonium EDTA solution) at a constant flow rate and pH. The REEs will form complexes with the EDTA and be displaced from the resin.
-
Due to differences in the stability constants of the REE-EDTA complexes, the REEs will move down the column at different rates, forming distinct bands.
-
-
Fraction Collection:
-
Collect the eluent in fractions using a fraction collector.
-
-
Analysis:
-
Analyze the collected fractions for the concentration of gadolinium and other REEs using a suitable analytical technique (e.g., ICP-OES or UV-Vis spectrophotometry after post-column reaction).
-
Combine the fractions containing the purified gadolinium.
-
Visualizations
Caption: Workflow for this compound Purification via Solvent Extraction.
Caption: Workflow for Gadolinium Purification via Ion Exchange Chromatography.
Caption: General Troubleshooting Logic for this compound Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heavy Rare Earths Separation by Ion Exchange - 911Metallurgist [911metallurgist.com]
- 6. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Development for the Separation of Gadolinium from Yttrium and Dysprosium Concentrate in Nitric Acid using Cyanex 572 [ijtech.eng.ui.ac.id]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Gadolinium Sulfate Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of gadolinium sulfate solutions. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: For aqueous solutions of gadolinium salts, maintaining a slightly acidic pH, typically in the range of 3 to 5, is generally recommended. This helps to prevent the hydrolysis of the Gd³⁺ ion and the subsequent precipitation of gadolinium hydroxide (Gd(OH)₃)[1]. At a neutral or alkaline pH, the concentration of hydroxide ions is high enough to cause the precipitation of the highly insoluble gadolinium hydroxide.
Q2: How does temperature affect the stability of the solution?
A2: Temperature significantly impacts the solubility of this compound. Unlike many other salts, the solubility of this compound in water decreases as the temperature increases[2][3]. Therefore, it is advisable to store solutions at a constant and controlled room temperature or cooler. Avoid significant temperature fluctuations and freeze-thaw cycles, which can promote precipitation.
Q3: Can I use a buffer to stabilize the pH of my solution?
A3: Yes, using a buffer can be an effective strategy to maintain a stable acidic pH. However, it is crucial to select a buffer that does not form insoluble complexes with gadolinium. Phosphate buffers should be avoided as they will lead to the precipitation of gadolinium phosphate[4][5]. Citrate and carbonate buffers should also be used with caution as gadolinium has a high affinity for these ions[5]. Buffers such as acetate or MES may be suitable, but it is recommended to test the compatibility on a small scale first.
Q4: What are common contaminants that can cause my this compound solution to become unstable?
A4: The introduction of certain contaminants can lead to the formation of insoluble gadolinium salts, causing precipitation. Key contaminants to be aware of include:
-
Phosphates: Lead to the formation of highly insoluble gadolinium phosphate[4][5].
-
Carbonates: Result in the precipitation of gadolinium carbonate, which is insoluble in water[6][7][8][9].
-
Hydroxides: An increase in pH from sources like improperly cleaned glassware or certain reagents can introduce hydroxide ions, forming gadolinium hydroxide[2][6].
-
Silicates: Can also form insoluble gadolinium salts.
To avoid contamination, always use high-purity reagents and scrupulously clean glassware.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to the stability of your this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| White Precipitate Formation | pH Fluctuation: An increase in pH can lead to the hydrolysis of Gadolinium (III) ions (Gd³⁺), forming insoluble gadolinium hydroxide [Gd(OH)₃][2][6]. | 1. pH Monitoring: Regularly monitor the pH of your solution. For many gadolinium salt solutions, maintaining a slightly acidic pH (e.g., pH 3-5) can prevent hydrolysis[1]. 2. Buffering: Consider using a suitable buffer system that does not interact with Gd³⁺ ions to maintain a stable pH. 3. Acidification: If a precipitate has formed due to a slight pH increase, the dropwise addition of a dilute acid (e.g., sulfuric acid) while stirring may redissolve the precipitate. |
| Concentration & Temperature Effects: The solubility of this compound can decrease with an increase in temperature or if the solution becomes supersaturated upon cooling or solvent evaporation[2][3]. | 1. Controlled Temperature: Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles. 2. Avoid Evaporation: Keep the solution container tightly sealed to prevent solvent evaporation and subsequent concentration increase. 3. Re-dissolution: Gently warming the solution while stirring may help to redissolve any precipitate that has formed due to temperature changes. | |
| Contamination: Introduction of contaminants (e.g., phosphates, carbonates, silicates) can lead to the formation of insoluble gadolinium salts[4][5][6]. | 1. Use High-Purity Reagents: Ensure that all starting materials (this compound, solvent) are of high purity. 2. Clean Glassware: Use scrupulously clean glassware to prepare and store your solutions. 3. Filtration: If contamination is suspected, filter the solution through a 0.22 µm filter to remove any particulate matter. | |
| Solution Color Change (Yellowing) | Oxidation of Components: While Gd³⁺ itself is colorless, interactions with impurities or degradation of other components in a complex solution could lead to color changes. | 1. Inert Atmosphere: If your application is sensitive to oxidation, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Purity Check: Analyze the solution for impurities that might be causing the color change. |
| Decrease in Measured Gd³⁺ Concentration | Adsorption to Surfaces: Gadolinium ions may adsorb to the surfaces of storage containers, especially if they are not properly cleaned or are made of certain materials. | 1. Proper Container Selection: Use high-quality, inert containers (e.g., borosilicate glass or appropriate plastics). 2. Pre-treatment of Containers: Consider pre-treating containers with a solution of similar composition to saturate any active binding sites. |
Data Presentation
Solubility of this compound in Water at Different Temperatures
The solubility of this compound in water is inversely proportional to the temperature. The following table summarizes the solubility at various temperatures.
| Temperature (°C) | Solubility (g / 100 mL of H₂O) |
| 0 | 3.98[10] |
| 10 | 3.3[10] |
| 20 | 2.6[10] |
| 30 | 2.32[10] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stable stock solution of this compound at a desired concentration.
Materials:
-
Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)
-
High-purity deionized water
-
Dilute sulfuric acid (e.g., 0.1 M)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Calculate the required mass: Determine the mass of gadolinium(III) sulfate octahydrate needed to achieve the desired molarity in the final volume.
-
Initial Dissolution: To a volumetric flask, add approximately 80% of the final volume of deionized water.
-
Acidification: While stirring, slowly add a small amount of dilute sulfuric acid to the water to bring the pH to between 3 and 4.
-
Dissolving the Salt: Slowly add the weighed this compound to the acidified water while continuously stirring.
-
Complete Dissolution: Continue stirring until the salt is completely dissolved. Gentle warming can be applied to aid dissolution, but be mindful that excessive heat will decrease solubility.
-
Final Volume and pH Check: Once dissolved and cooled to room temperature, add deionized water to reach the final volume mark. Re-check the pH and adjust if necessary with a few drops of dilute sulfuric acid.
-
Sterilization (Optional): If required for your application, sterile filter the solution through a 0.22 µm filter.
-
Storage: Store the solution in a tightly sealed, clean container at a constant, cool temperature, protected from light.
Protocol 2: Monitoring Solution Stability Over Time
Objective: To assess the stability of the this compound solution by monitoring for precipitation and changes in gadolinium concentration.
Procedure:
-
Prepare a stock solution: As described in Protocol 1.
-
Aliquoting: Aliquot the solution into several smaller, identical, sealed containers for time-point analysis.
-
Storage: Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C).
-
Visual Inspection: At regular intervals (e.g., daily, weekly), visually inspect the aliquots for any signs of precipitation or cloudiness.
-
pH Measurement: At each time point, measure the pH of one of the aliquots to check for any drift.
-
Concentration Analysis (Optional): If quantitative analysis is required, determine the gadolinium concentration at each time point using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Data Recording: Record all observations, including visual appearance, pH, and concentration measurements, to track the stability of the solution over time.
Visualizations
Caption: The effect of increasing pH on the speciation of gadolinium ions in an aqueous solution.
Caption: A troubleshooting workflow for addressing precipitate formation in this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. GADOLINIUM(III) HYDROXIDE | 100634-91-1 [amp.chemicalbook.com]
- 3. The Ksp value for GdOH3 is 28 times 10 23 what is the class 1 chemistry CBSE [vedantu.com]
- 4. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gadolinium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. americanelements.com [americanelements.com]
- 9. Extracellular gadolinium contrast agents: differences in stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
Technical Support Center: Optimizing Gadolinium Sulfate Concentration for Preclinical MRI
Welcome to the technical support center for the optimization of gadolinium sulfate concentration in preclinical Magnetic Resonance Imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving optimal image contrast in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of gadolinium-based contrast agents in MRI?
A1: Gadolinium-based contrast agents (GBCAs) are paramagnetic substances that enhance MRI images. The gadolinium ion (Gd³⁺) has seven unpaired electrons, which creates a strong magnetic moment.[1] When placed in the strong magnetic field of an MRI scanner, Gd³⁺ alters the local magnetic field and enhances the relaxation rates of nearby water protons. Specifically, it shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of these protons.[1][2] In most applications, the shortening of T1 is the dominant effect, leading to a brighter signal (hyperintensity) on T1-weighted images in tissues where the contrast agent accumulates.[1]
Q2: What is relaxivity and why is it important for concentration optimization?
A2: Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively. It is defined as the change in the relaxation rate (1/T1 or 1/T2) per unit concentration of the contrast agent. The units of relaxivity are typically liters per millimole per second (L·mmol⁻¹·s⁻¹). A higher r1 relaxivity means the agent is more effective at enhancing the T1 signal at a given concentration. Understanding the relaxivity of your specific this compound formulation is crucial for determining the optimal concentration needed to achieve the desired contrast enhancement.
Q3: What is the difference between linear and macrocyclic gadolinium-based contrast agents?
A3: The main difference lies in the molecular structure of the chelating ligand that encapsulates the toxic Gd³⁺ ion.
-
Linear agents have an open-chain molecular structure. They are generally less stable and have a higher propensity to release free Gd³⁺ ions into the body.
-
Macrocyclic agents have a cage-like structure that more securely encloses the Gd³⁺ ion. They are more stable and less likely to release free gadolinium.
For preclinical research, especially in longitudinal studies, the choice of a stable macrocyclic agent is often preferred to minimize potential toxicity and long-term retention of gadolinium in tissues.
Q4: What are the safety concerns associated with gadolinium-based contrast agents?
A4: The primary safety concerns are:
-
Nephrogenic Systemic Fibrosis (NSF): A rare but serious condition primarily seen in patients with severe kidney disease, characterized by fibrosis of the skin and internal organs. This is more commonly associated with less stable, linear GBCAs.
-
Gadolinium Deposition: Trace amounts of gadolinium can be retained in the body, including the brain, bone, and other organs, even in subjects with normal renal function. The long-term clinical significance of this deposition is still under investigation. Using stable, macrocyclic agents and the lowest effective dose can help mitigate these risks.
Q5: What is a typical starting dose for this compound in preclinical animal models?
A5: A common starting dose for many preclinical applications is 0.1 mmol/kg of body weight.[2] However, the optimal dose can vary significantly depending on the animal model, the target tissue or organ, the specific MRI sequence used, and the field strength of the scanner. For certain applications or with high-relaxivity agents, a lower dose may be sufficient.[3][4] Conversely, for applications requiring very high contrast, a higher dose might be necessary. It is always recommended to perform a dose-optimization study for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor or no contrast enhancement | 1. Insufficient Gadolinium Concentration: The dose administered was too low to produce a significant change in T1 relaxation time. 2. Incorrect Timing of Image Acquisition: For dynamic contrast-enhanced (DCE-MRI), the images were not acquired during the peak concentration of the contrast agent in the tissue of interest. 3. Suboptimal MRI Sequence Parameters: The pulse sequence (e.g., repetition time (TR), echo time (TE), flip angle) is not optimized for T1-weighting. 4. Issues with Contrast Agent Administration: Infiltration of the contrast agent outside the vein or an incomplete injection. | 1. Increase Gadolinium Dose: Perform a dose-escalation study to determine the optimal concentration for your application. 2. Optimize Acquisition Timing: For dynamic studies, perform a test bolus or use a timing sequence to determine the optimal delay between injection and image acquisition.[5] 3. Optimize MRI Protocol: Ensure you are using a T1-weighted sequence with appropriate parameters to maximize sensitivity to T1 changes. 4. Verify Injection Technique: Confirm proper placement of the catheter and ensure the full dose is administered intravenously. |
| Signal void or "black hole" artifact in the area of interest | 1. Excessively High Gadolinium Concentration: At very high concentrations, the T2-shortening effect of gadolinium becomes dominant, leading to a rapid loss of signal (T2* decay) and a signal void on T1-weighted images.[1] 2. Susceptibility Artifacts: High concentrations of paramagnetic agents can create local magnetic field inhomogeneities, leading to signal loss, particularly with gradient-echo sequences. | 1. Reduce Gadolinium Concentration: Dilute the contrast agent or reduce the injected dose. Perform a serial dilution study to find the concentration that provides maximum positive contrast without causing signal voids. 2. Use Spin-Echo Sequences: Spin-echo sequences are less sensitive to susceptibility artifacts than gradient-echo sequences. 3. Adjust Imaging Parameters: Shorter echo times (TE) can help to mitigate signal loss due to T2* effects. |
| Inconsistent enhancement between animals or scans | 1. Variability in Animal Physiology: Differences in cardiac output, renal clearance, and tissue perfusion between animals can affect the pharmacokinetics of the contrast agent. 2. Inconsistent Injection Rate or Volume: Variations in the administration of the contrast agent. 3. Animal Motion: Movement during the scan can lead to artifacts and inaccurate measurement of signal enhancement. | 1. Standardize Animal Handling: Ensure animals are of similar age and weight, and are properly anesthetized to maintain stable physiology. 2. Use a Syringe Pump: Employ a syringe pump for precise and consistent administration of the contrast agent. 3. Improve Animal Immobilization: Use appropriate animal holders and monitoring to minimize motion during the scan. |
| Difficulty differentiating enhancing tissue from surrounding bright signal (e.g., fat) | 1. Poor Contrast-to-Noise Ratio (CNR): The difference in signal between the enhancing tissue and the background is not sufficient. 2. Chemical Shift Artifact: The resonance frequencies of fat and water are slightly different, which can cause misregistration of signals and obscure tissue boundaries. | 1. Use Fat Suppression Techniques: Employ fat saturation pulses in your MRI sequence to null the signal from fatty tissues. 2. Optimize Gadolinium Concentration for Maximum CNR: The optimal concentration for maximum signal-to-noise ratio (SNR) may not be the same as for maximum CNR. A careful dose-response study is needed. |
Quantitative Data Summary
Table 1: Relaxivity of Common Gadolinium-Based Contrast Agents at 1.5 T in Plasma (37°C)
| Contrast Agent | Type | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) |
| Gadoterate (Dotarem®) | Macrocyclic | ~3.4 - 4.1 | ~4.0 - 5.0 |
| Gadobutrol (Gadavist®) | Macrocyclic | ~4.1 - 5.0 | ~5.0 - 6.0 |
| Gadopentetate (Magnevist®) | Linear | ~3.8 - 4.5 | ~4.5 - 5.5 |
| Gadobenate (MultiHance®) | Linear | ~6.3 - 9.7 | ~8.0 - 12.0 |
Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured.
Table 2: Recommended Starting Concentrations for Preclinical Applications
| Application | Animal Model | Typical this compound Concentration (mmol/kg) | Key Considerations |
| Tumor Imaging | Mouse, Rat | 0.05 - 0.2 | Dose depends on tumor vascularity and permeability. Dynamic contrast-enhanced (DCE-MRI) may require optimization of both dose and timing. |
| MR Angiography (MRA) | Mouse, Rat | 0.1 - 0.3 | Higher concentrations may be needed to achieve sufficient signal in blood vessels, but risk of signal void at very high concentrations.[6] |
| Blood-Brain Barrier Disruption | Mouse, Rat | 0.1 - 0.2 | Standard doses are often sufficient to detect leakage into the brain parenchyma. |
| Perfusion Imaging | Mouse, Rat | 0.05 - 0.1 | Lower doses are often preferred to ensure a linear relationship between signal change and concentration. |
Experimental Protocols
Protocol 1: Phantom Study for Relaxivity Measurement and Concentration Optimization
Objective: To determine the r1 and r2 relaxivities of a this compound solution and to identify the optimal concentration range for T1-weighted imaging.
Materials:
-
This compound solution of known stock concentration.
-
Distilled water or saline.
-
Agarose powder.
-
Conical tubes or other suitable phantom containers.
-
MRI scanner.
Methodology:
-
Prepare a serial dilution of the this compound solution. A typical range would be from 0.01 mM to 10 mM. Prepare at least 5-6 different concentrations. Also, prepare a control sample with no gadolinium.
-
Create the phantoms. For each concentration, mix the gadolinium solution with 1-2% agarose in water or saline to create a gel. This prevents motion artifacts. Heat the mixture until the agarose is dissolved, then pour it into the phantom tubes and allow it to solidify.
-
Position the phantoms in the MRI scanner. Arrange the tubes in a holder to ensure they are all within the imaging field of view.
-
Acquire T1 and T2 maps. Use appropriate pulse sequences to measure the T1 and T2 relaxation times for each phantom.
-
For T1 mapping, a spin-echo sequence with multiple TRs or an inversion-recovery sequence can be used.
-
For T2 mapping, a spin-echo sequence with multiple TEs is suitable.
-
-
Calculate relaxation rates. For each phantom, calculate the relaxation rates R1 = 1/T1 and R2 = 1/T2.
-
Plot relaxation rates versus concentration. Create two plots: R1 vs. concentration and R2 vs. concentration.
-
Determine relaxivity. Perform a linear regression on each plot. The slope of the R1 vs. concentration graph is the r1 relaxivity, and the slope of the R2 vs. concentration graph is the r2 relaxivity.
-
Assess T1-weighted signal intensity. Acquire a series of T1-weighted images of the phantoms. Plot the signal intensity as a function of gadolinium concentration to visually identify the concentration that provides the maximum signal and the point at which signal begins to decrease due to T2 effects.
Protocol 2: In Vivo Dose-Response Study in an Animal Model
Objective: To determine the optimal in vivo dose of this compound for enhancing a specific tissue or lesion in a preclinical animal model.
Materials:
-
Anesthetized animal model (e.g., mouse or rat).
-
This compound solution for injection.
-
Catheter for intravenous administration.
-
Syringe pump.
-
MRI scanner with animal monitoring equipment.
Methodology:
-
Animal Preparation: Anesthetize the animal and place a catheter in a suitable vein (e.g., tail vein). Position the animal securely in the MRI scanner.
-
Pre-contrast Imaging: Acquire baseline T1-weighted images of the region of interest before administering the contrast agent.
-
Dose Escalation:
-
Administer a low dose of this compound (e.g., 0.025 mmol/kg) via the catheter using a syringe pump for controlled injection.
-
Acquire post-contrast T1-weighted images at several time points after injection (e.g., 1, 5, 10, and 15 minutes).
-
Repeat the process with incrementally higher doses (e.g., 0.05, 0.1, 0.2 mmol/kg), allowing sufficient time between doses for clearance if performing on different days, or in a cumulative dose design if appropriate for the study.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) on the target tissue and a reference tissue (e.g., muscle) on both pre- and post-contrast images.
-
Calculate the Signal-to-Noise Ratio (SNR) for the target tissue at each dose and time point.
-
Calculate the Contrast-to-Noise Ratio (CNR) between the target tissue and the reference tissue.
-
-
Determine Optimal Dose: Plot SNR and CNR as a function of gadolinium dose. The optimal dose will be the one that provides the best balance of high CNR without introducing significant artifacts.
Visualizations
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Practical recommendations for the safe use of gadolinium in magnetic resonance imaging: a Delphi expert panel study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new gadolinium-based contrast agent for magnetic resonance imaging of brain tumors: kinetic study on a C6 rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn0.scrvt.com [cdn0.scrvt.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Gadolinium Nanoparticle Synthesis
Welcome to the technical support center for gadolinium nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the size and morphology of gadolinium nanoparticles during synthesis?
A1: The size and morphology of gadolinium nanoparticles (GdNPs) are highly sensitive to several experimental parameters. Key factors include the choice of gadolinium precursor, the type and concentration of capping agents or stabilizers, the reaction temperature and time, and the pH of the reaction medium.[1][2] For instance, in the polyol synthesis method, using different polyols like diethylene glycol (DEG) or triethylene glycol (TEG) can influence the final particle size.[3] Similarly, in hydrothermal synthesis, increasing the reaction temperature can lead to an increase in crystallite size.[4]
Q2: My gadolinium nanoparticles are aggregating. What are the common causes and how can I prevent this?
A2: Aggregation of gadolinium nanoparticles is a frequent issue, often leading to loss of desired properties and reduced stability in biological media.
-
Causes of Aggregation:
-
Inadequate Surface Coating: Bare nanoparticles have high surface energy and tend to agglomerate to minimize this energy.[5][6]
-
Inappropriate pH: The surface charge of nanoparticles is pH-dependent. At the isoelectric point, the net surface charge is zero, leading to aggregation due to the absence of electrostatic repulsion.[2][7]
-
High Ionic Strength: In solutions with high salt concentrations, the electrostatic double layer surrounding the nanoparticles can be compressed, reducing repulsive forces and causing aggregation.[7]
-
Improper Storage: Storing nanoparticles at inappropriate temperatures or in unsuitable solvents can lead to instability and aggregation over time.[7]
-
-
Prevention Strategies:
-
Use of Stabilizing Agents: Employing capping agents or stabilizers such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), citric acid, or dextran can provide steric or electrostatic stabilization.[5][8]
-
pH Control: Maintaining the pH of the solution away from the isoelectric point of the nanoparticles ensures sufficient surface charge for electrostatic repulsion.[2][7]
-
Control of Ionic Strength: Use buffers with appropriate ionic strength to avoid charge shielding effects.[7]
-
Surface Functionalization: Modifying the nanoparticle surface with hydrophilic ligands can improve their stability in aqueous and biological media.[9]
-
Q3: How can I improve the biocompatibility and reduce the toxicity of my gadolinium nanoparticles?
A3: The primary toxicity concern with gadolinium-based contrast agents is the release of free Gd³⁺ ions, which are toxic to the body.[10] Encapsulating gadolinium within a nanoparticle structure significantly reduces this risk.
-
Strategies to Enhance Biocompatibility:
-
Stable Surface Coating: Applying a dense and stable hydrophilic coating (e.g., PEG, PAA) can prevent the leaching of Gd³⁺ ions and reduce non-specific interactions with biological components.[10]
-
Control of Particle Size: Ultrasmall nanoparticles (typically < 10 nm) are often preferred for biomedical applications as they can be more easily cleared from the body through renal excretion, reducing long-term accumulation and potential toxicity.[11]
-
Choice of Core Material: Gadolinium oxide (Gd₂O₃) nanoparticles are often used as they provide a stable core that encapsulates the gadolinium.[3]
-
Thorough Purification: Ensuring the removal of unreacted precursors and byproducts from the final nanoparticle suspension is crucial to minimize toxicity.
-
Q4: What are the common methods for synthesizing gadolinium nanoparticles?
A4: Several methods are commonly employed for the synthesis of gadolinium nanoparticles, each with its own advantages and challenges.
-
Polyol Method: This is a versatile and widely used method where a polyol (e.g., ethylene glycol, diethylene glycol) acts as both the solvent and a reducing agent at high temperatures. It allows for good control over particle size and can be adapted for one-pot synthesis with surface functionalization.[3][12][13]
-
Thermal Decomposition: This method involves the decomposition of an organometallic precursor (e.g., gadolinium oleate) in a high-boiling point organic solvent. It is effective for producing monodisperse nanoparticles with high crystallinity.[14][15]
-
Hydrothermal Synthesis: This technique utilizes high temperatures and pressures in an aqueous solution to crystallize the nanoparticles. It is a straightforward method for producing crystalline gadolinium oxide nanostructures.[4][16]
-
Co-precipitation: This involves the precipitation of gadolinium salts from a solution by changing the pH or adding a precipitating agent. It is a relatively simple and scalable method.
Troubleshooting Guides
This section provides solutions to common problems encountered during gadolinium nanoparticle synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) | Characterization Technique(s) for Diagnosis |
| Poor control over nanoparticle size (polydispersity) | 1. Inconsistent reaction temperature. 2. Inefficient mixing of reagents. 3. Inappropriate concentration of precursors or capping agents. 4. pH fluctuations during synthesis. | 1. Use a temperature controller for precise heating. 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Optimize the molar ratios of gadolinium precursor to the capping agent. 4. Use a buffer to maintain a stable pH. | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Low reaction yield | 1. Incomplete reaction due to insufficient time or temperature. 2. Loss of product during purification steps (e.g., centrifugation, washing). 3. Precursor degradation. | 1. Increase the reaction time or temperature, monitoring the reaction progress. 2. Optimize centrifugation speed and time; use ultrafiltration as an alternative. 3. Ensure the purity and proper storage of precursor materials. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify gadolinium content, Thermogravimetric Analysis (TGA) |
| Formation of aggregates instead of discrete nanoparticles | 1. Insufficient amount of capping agent. 2. Reaction temperature is too high, leading to uncontrolled growth. 3. pH is near the isoelectric point. 4. High ionic strength of the reaction medium. | 1. Increase the concentration of the capping agent. 2. Lower the reaction temperature and/or reduce the reaction time. 3. Adjust the pH to be significantly higher or lower than the isoelectric point. 4. Use low ionic strength solvents or deionized water. | DLS, TEM, Zeta Potential Measurement |
| Inconsistent batch-to-batch reproducibility | 1. Variations in reagent quality or concentration. 2. Minor deviations in experimental parameters (temperature, time, stirring rate). 3. Contamination from glassware or environment. | 1. Use high-purity reagents from the same batch if possible. 2. Strictly adhere to the established protocol and accurately control all parameters. 3. Ensure all glassware is scrupulously clean and conduct the synthesis in a controlled environment. | DLS, TEM, X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR) |
| Difficulty in surface functionalization (ligand exchange) | 1. The new ligand has a lower affinity for the nanoparticle surface than the original capping agent. 2. Steric hindrance preventing the new ligand from accessing the surface. 3. Inappropriate solvent for the ligand exchange reaction. | 1. Use a new ligand with a stronger binding affinity. 2. Employ smaller linker molecules or optimize the reaction conditions (e.g., temperature, pH) to facilitate the exchange. 3. Choose a solvent in which both the nanoparticles and the new ligand are stable and soluble.[17] | FTIR, X-ray Photoelectron Spectroscopy (XPS), TGA |
Experimental Protocols
Protocol 1: Polyol Synthesis of Gadolinium Oxide (Gd₂O₃) Nanoparticles
This protocol describes a common method for synthesizing Gd₂O₃ nanoparticles using a polyol as the solvent and stabilizing agent.[3][13]
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Diethylene glycol (DEG)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of GdCl₃·6H₂O in DEG in a three-neck flask equipped with a condenser and a magnetic stirrer.
-
Heat the mixture to a specific temperature (e.g., 180°C) under vigorous stirring.[3]
-
Separately, prepare a solution of NaOH in DEG.
-
Slowly inject the NaOH solution into the hot gadolinium precursor solution.
-
Maintain the reaction at the set temperature for a defined period (e.g., 4 hours) to allow for nanoparticle growth.[3]
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of ethanol and water to remove any unreacted precursors and byproducts.
-
Dry the nanoparticles in a vacuum oven.
-
For characterization, the nanoparticles can be redispersed in deionized water.
Protocol 2: Thermal Decomposition Synthesis of Gadolinium-Doped Nanoparticles
This protocol outlines the synthesis of gadolinium-doped nanoparticles via thermal decomposition of oleate precursors.[15]
Materials:
-
Gadolinium(III) oleate
-
Manganese(II) oleate (for doping)
-
1-octadecene (solvent)
-
Oleic acid (capping agent)
-
Ethanol
Procedure:
-
In a three-neck flask, mix gadolinium oleate, manganese oleate (if doping), oleic acid, and 1-octadecene.
-
Heat the mixture to a low temperature (e.g., 100°C) under vacuum for a period (e.g., 30 minutes) to remove water and oxygen.
-
Switch the atmosphere to an inert gas (e.g., nitrogen or argon).
-
Rapidly heat the solution to a high temperature (e.g., 280-300°C) and maintain it for a specific duration (e.g., 1-2 hours) to induce thermal decomposition and nanoparticle formation.[15]
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol several times.
-
Disperse the final product in a nonpolar solvent like hexane or toluene for storage.
Data Presentation
Table 1: Effect of Synthesis Parameters on Gadolinium Nanoparticle Size
| Synthesis Method | Precursor | Stabilizer/Capping Agent | Temperature (°C) | Time (h) | Average Particle Size (nm) | Reference |
| Polyol | GdCl₃·6H₂O | Diethylene Glycol (DEG) | 180 | 4 | 18 (TEM), 50 (DLS) | [3] |
| Polyol | GdCl₃·6H₂O | Triethylene Glycol (TEG) | 180 | 4 | - | [3] |
| Hydrothermal | Gd(NO₃)₃·6H₂O | - | 60 | - | 21 | [4] |
| Hydrothermal | Gd(NO₃)₃·6H₂O | - | 120 | - | - | [4] |
| Hydrothermal | Gd(NO₃)₃·6H₂O | - | 180 | - | - | [4] |
| Hydrothermal | Gd(NO₃)₃·6H₂O | - | 240 | - | 39 | [4] |
| Thermal Decomposition | Gd-oleate | Oleic Acid | 280-300 | 1-2 | Varies with Gd doping | [15] |
Visualizations
Caption: General experimental workflow for gadolinium nanoparticle synthesis.
Caption: Troubleshooting decision tree for nanoparticle aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optical Study on Gadolinium Oxide Nanoparticles Synthesized by Hydrothermal Method | Scientific.Net [scientific.net]
- 5. diva-portal.org [diva-portal.org]
- 6. quora.com [quora.com]
- 7. nanohybrids.net [nanohybrids.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Size, Charge, and Surface Functionalization of Gadolinium Nanoparticles on Biocompatibility and Cellular Uptake as Magnetic Resonance Imaging Contrast Agents | Trends in Sciences [tis.wu.ac.th]
- 10. Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents [mdpi.com]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. iscientific.org [iscientific.org]
- 14. Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Tuning of synthesis conditions by thermal decomposition towards gadolinium-doped manganese carbonate nanoparticles with uniform size and high relaxivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ion Exchange Chromatography for Gadolinium Salt Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ion exchange chromatography for the purification of gadolinium salts.
Troubleshooting Guide
This guide addresses common issues encountered during the ion exchange purification of gadolinium salts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Gadolinium Salt | Incomplete Elution: The eluent may not be strong enough to displace all the bound gadolinium ions from the resin. | - Increase the concentration of the complexing agent in the eluent. - Adjust the pH of the eluent to optimize the complexation of gadolinium. - Decrease the flow rate during elution to allow for more complete exchange. |
| Precipitation of Gadolinium Salt on the Column: The concentration of the gadolinium salt in the sample or during elution may exceed its solubility. | - Dilute the sample before loading. - Increase the flow rate during sample loading to minimize local concentration effects. - Ensure the pH of the buffers is within the solubility range of the gadolinium salt. | |
| Gadolinium Breakthrough During Loading: The binding capacity of the column for gadolinium has been exceeded. | - Reduce the amount of sample loaded onto the column. - Use a column with a larger volume or a resin with a higher binding capacity for gadolinium.[1] | |
| Poor Separation of Gadolinium from Other Rare Earth Elements (e.g., Europium, Samarium) | Suboptimal Elution Conditions: The elution gradient may be too steep, or the complexing agent may not provide sufficient selectivity. | - Use a shallower elution gradient to improve resolution between closely eluting rare earth elements. - Optimize the concentration and pH of the complexing agent (e.g., α-hydroxyisobutyric acid) to maximize the difference in stability constants between gadolinium and impurity complexes.[2] - Consider using a different complexing agent with higher selectivity for the target separation. |
| Column Overloading: Too much sample has been loaded, leading to band broadening and overlapping peaks. | - Decrease the amount of sample loaded onto the column. | |
| Inappropriate Resin Selection: The resin may not have the required selectivity for the separation. | - Select a resin with a smaller bead size for higher resolution. - Consider a different type of cation exchange resin. | |
| Presence of Transition Metal Impurities (e.g., Iron, Nickel) in the Purified Product | Ineffective Washing: The washing step after sample loading may not be sufficient to remove all unbound or weakly bound impurities. | - Increase the volume of the wash buffer. - Include a low concentration of a complexing agent in the wash buffer to help remove weakly bound transition metals. |
| Co-elution with Gadolinium: Some transition metals may form complexes with the eluting agent and co-elute with gadolinium. | - Adjust the pH of the eluent; the stability of transition metal complexes is often highly pH-dependent. - Consider a two-step purification process, with the first step specifically targeting the removal of transition metals. | |
| High Backpressure During the Run | Clogged Column Frit or Tubing: Particulate matter in the sample or buffers can block the flow path. | - Filter all samples and buffers before use. - If backpressure is high, reverse the flow through the column at a low flow rate to dislodge particulates from the top frit. |
| Resin Bed Compaction: The resin beads have settled and compacted, increasing resistance to flow. | - Repack the column. | |
| Precipitation on the Column: As mentioned above, precipitation of the gadolinium salt can lead to high backpressure. | - Refer to the solutions for "Precipitation of Gadolinium Salt on the Column". |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial gadolinium salts?
A1: Commercial gadolinium salts typically contain other rare earth elements (REEs) as the primary impurities due to their similar chemical properties. Common REE impurities include terbium (Tb), europium (Eu), samarium (Sm), dysprosium (Dy), and lanthanum (La). Other potential impurities include transition metals like iron (Fe), nickel (Ni), and cobalt (Co), as well as alkali and alkaline earth metals. For applications in medical imaging, radioactive impurities such as decay products of uranium and thorium are also a concern.
Q2: Which type of ion exchange resin is best for gadolinium salt purification?
A2: Strong acid cation exchange resins are commonly used for the purification of gadolinium and other lanthanides.[3] Resins like Dowex 50W-X8 have shown a high adsorption capacity for Gd³⁺ ions, on the order of 228.50 mg/g.[1] The choice of resin will also depend on the specific impurities to be removed and the desired purity of the final product.
Q3: What are the key parameters to control during the ion exchange process?
A3: The most critical parameters to control are:
-
pH: The pH of the sample and buffers affects the charge of the gadolinium ions and their interaction with the resin, as well as the effectiveness of the complexing agents used for elution.
-
Eluent Composition: The type and concentration of the complexing agent (e.g., ammonium oxalate, α-hydroxyisobutyric acid) and the overall ionic strength of the eluent determine the selectivity and efficiency of the separation.
-
Flow Rate: The flow rate during sample loading, washing, and elution affects the binding, washing efficiency, and resolution of the separation.
-
Temperature: Temperature can influence the stability of the complexes and the kinetics of the ion exchange process.
Q4: How can I monitor the purity of my gadolinium salt during and after purification?
A4: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the concentration of trace element impurities in purified gadolinium salts.[4][5] This method can be used to analyze fractions collected during elution to determine the separation efficiency and to assess the purity of the final product.
Q5: What is the principle behind using complexing agents for the elution of gadolinium?
A5: Complexing agents, such as α-hydroxyisobutyric acid (HIBA), form complexes with the lanthanide ions. The stability of these complexes varies slightly for each lanthanide. During elution, the lanthanides that form more stable complexes with the agent will spend more time in the mobile phase and elute from the column earlier. Conversely, those that form less stable complexes will have a stronger affinity for the cation exchange resin and elute later. This difference in complex stability allows for the separation of individual lanthanide elements.[2]
Experimental Protocols
Protocol 1: Purification of Ammonium Gadolinium Disulphate using a Strong Acid Cation Exchange Resin
This protocol outlines a general procedure for the removal of common metallic impurities, including other REEs, from an ammonium gadolinium disulphate salt.
1. Resin Preparation:
- Pack a chromatography column with a strong acid cation exchange resin (e.g., Dowex 50W-X8).
- Wash the resin with 2-3 M HCl to convert it to the H⁺ form.
- Rinse the resin thoroughly with deionized water until the eluate is neutral.
2. Solution Preparation:
- Dissolve the crude ammonium gadolinium disulphate in deionized water.
- Adjust the pH of the solution to between 3.0 and 4.0. This pH is optimal for gadolinium sorption while minimizing competition from H⁺ ions.
3. Loading:
- Pass the prepared gadolinium salt solution through the equilibrated column at a slow and controlled flow rate to allow for the binding of Gd³⁺ and other cations to the resin.
4. Elution (Separation):
- Elute the bound ions using a suitable complexing agent. A gradient elution with an agent like ammonium oxalate or a specific acid concentration can be effective for separating REEs. The separation is based on the small differences in affinity that various REE ions have for the resin in the presence of the complexing agent.
5. Collection and Precipitation:
- Collect the fractions containing the purified gadolinium.
- Precipitate the gadolinium from the eluate, for example, as gadolinium oxalate by adding ammonium oxalate.
6. Conversion:
- Filter and wash the gadolinium oxalate precipitate.
- Calcine (heat) the precipitate to form high-purity gadolinium oxide (Gd₂O₃), which can then be converted to the desired gadolinium salt.
Visualizations
Caption: Experimental workflow for gadolinium salt purification.
Caption: Troubleshooting decision tree for common issues.
Caption: Principle of separation using a complexing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Direct Determination of Rare Earth Impurities in High-Purity Gadolinium Oxide with the NexION 1100 [perkinelmer.com]
- 5. Direct Determination of Rare Earth Impurities in High-Purity Gadolinium Oxide with the NexION 5000 [perkinelmer.com]
troubleshooting gadolinium sulfate solution color change
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with gadolinium sulfate solutions.
Troubleshooting Guide: Color Change in this compound Solutions
Issue: My this compound solution, which should be colorless, has developed a yellow tint.
Possible Causes and Solutions:
A color change in a this compound solution is a primary indicator of contamination or solution instability. Pure gadolinium(III) ions in an aqueous solution are colorless. The appearance of a yellow color suggests the presence of impurities, most commonly trace metals or organic contaminants.
Initial Troubleshooting Steps:
-
Visual Inspection: Carefully observe the solution. Is there any precipitate? Is the color uniform?
-
Check Reagent Purity: Verify the purity of the this compound salt and the solvent (e.g., deionized water) used to prepare the solution. Commercially available high-purity this compound should specify impurity levels.
-
Review Preparation Protocol: Ensure that the solution was prepared using appropriate techniques to minimize contamination, such as using acid-washed glassware and high-purity starting materials.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solution color change.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution yellow?
A1: Pure this compound solutions are colorless. A yellow color is typically caused by impurities. The most common culprits are trace amounts of other metal ions, particularly iron (Fe³⁺), or the presence of organic contaminants.
Q2: How can I prevent my this compound solution from changing color?
A2: To maintain a colorless solution, it is crucial to:
-
Use high-purity this compound (≥99.99% trace metals basis).
-
Use high-purity water (Type I or equivalent).
-
Utilize scrupulously clean, acid-washed glassware.
-
Store the solution in a tightly sealed container to prevent contamination and solvent evaporation.
-
Maintain a slightly acidic pH (e.g., 3-5) to prevent the hydrolysis of gadolinium ions, which can lead to the formation of precipitates.
Q3: Can the pH of the solution affect its color?
A3: While pH itself does not directly impart color to a pure this compound solution, it can influence stability. An increase in pH can lead to the formation of gadolinium hydroxide precipitates. If colored impurities are present, changes in pH can alter their chemical form and, consequently, their color.
Q4: What are the acceptable limits for impurities in high-purity this compound?
A4: For applications requiring high purity, such as in pharmaceutical development or advanced materials research, the concentration of trace metal impurities should be minimized. The following table provides typical acceptable limits for trace metal impurities in high-purity this compound.
| Impurity | Symbol | Typical Acceptable Limit (ppm) |
| Iron | Fe | < 10 |
| Calcium | Ca | < 20 |
| Copper | Cu | < 5 |
| Nickel | Ni | < 5 |
| Other Rare Earths | RE | < 100 (total) |
Note: These values are indicative and may vary depending on the specific application.
Experimental Protocols
Protocol 1: Preparation of High-Purity this compound Solution
This protocol describes the laboratory-scale preparation of a high-purity this compound solution from gadolinium oxide.
Materials:
-
Gadolinium(III) oxide (Gd₂O₃), 99.99% purity
-
Sulfuric acid (H₂SO₄), ultra-pure grade
-
High-purity, deionized water (Type I)
-
Acid-washed glassware (beakers, volumetric flasks, graduated cylinders)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Calculate Stoichiometry: Determine the required amounts of gadolinium oxide and sulfuric acid based on the desired final concentration and volume of the this compound solution. The balanced chemical equation is: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O
-
Dissolution: a. Weigh the calculated amount of gadolinium oxide and transfer it to a clean beaker. b. Add a portion of the high-purity water to create a slurry. c. Place the beaker on a magnetic stirrer and begin stirring. d. Slowly and carefully add the stoichiometric amount of concentrated sulfuric acid to the slurry. The reaction is exothermic.
-
Heating and Digestion: a. Gently heat the solution to between 60-80°C to facilitate the complete dissolution of the gadolinium oxide. b. Continue stirring until the solution becomes clear. This may take several hours.
-
pH Adjustment: a. Allow the solution to cool to room temperature. b. Measure the pH of the solution. If necessary, adjust the pH to a slightly acidic range (3-5) using dilute sulfuric acid or a high-purity dilute base (e.g., ammonium hydroxide), adding dropwise while monitoring the pH.
-
Final Volume Adjustment: a. Quantitatively transfer the cooled solution to a volumetric flask. b. Add high-purity water to the mark to achieve the final desired volume and concentration.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean storage bottle.
-
Storage: Store the solution in a tightly capped, clean container at a constant, controlled temperature.
Protocol 2: UV-Vis Spectrophotometric Analysis for Colored Impurities
This protocol outlines a general procedure to detect the presence of colored impurities in a this compound solution.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Blank Measurement: a. Fill a clean cuvette with the same high-purity water used to prepare the this compound solution. b. Place the cuvette in the spectrophotometer and record a baseline spectrum across the visible range (typically 380-780 nm).
-
Sample Measurement: a. Rinse the cuvette with a small amount of the this compound solution to be tested, then fill the cuvette with the sample solution. b. Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum over the same visible range.
-
Data Analysis: a. Examine the resulting spectrum. A pure, colorless this compound solution should exhibit no significant absorbance peaks in the visible region. b. The presence of absorbance peaks indicates the presence of colored impurities. The wavelength of maximum absorbance (λmax) can provide clues to the identity of the contaminant. For example, the presence of Fe³⁺ ions can lead to absorbance in the blue to violet region, resulting in a yellow appearance.
Protocol 3: Colorimetric Determination of Iron (Fe³⁺) Contamination
This protocol provides a method for the semi-quantitative determination of iron contamination using the phenanthroline method.[1][2]
Materials:
-
Hydroxylamine hydrochloride solution (10% w/v)
-
1,10-Phenanthroline solution (0.1% w/v in ethanol)
-
Sodium acetate buffer solution (pH ~4.5)
-
Iron standard solution (e.g., 1000 ppm)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve: a. Prepare a series of iron standards of known concentrations by diluting the stock iron standard solution. b. To a set of volumetric flasks, add an aliquot of each standard. c. To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. d. Add 2 mL of the 1,10-phenanthroline solution. A red-orange color will develop. e. Add 8 mL of the sodium acetate buffer solution and dilute to the mark with deionized water. f. Measure the absorbance of each standard at the λmax of the iron-phenanthroline complex (around 510 nm). g. Plot a calibration curve of absorbance versus iron concentration.
-
Sample Analysis: a. Take a known volume of the this compound solution. b. Follow the same procedure as for the standards (steps 1c-1e). c. Measure the absorbance of the sample at 510 nm.
-
Calculation: a. Use the absorbance of the sample and the standard curve to determine the concentration of iron in the this compound solution.
Signaling Pathway and Logical Relationship Diagrams
References
Validation & Comparative
A Comparative Analysis of Gadolinium Sulfate and Gadolinium Chelates for Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of magnetic resonance imaging (MRI), contrast agents are pivotal for enhancing the visualization of tissues and pathologies. Gadolinium-based contrast agents (GBCAs) have long been the cornerstone of contrast-enhanced MRI due to the potent paramagnetic properties of the gadolinium (III) ion (Gd³⁺). However, the choice of gadolinium formulation is critical, as the free gadolinium ion, typically administered in salt forms like gadolinium sulfate, is highly toxic. This guide provides an objective comparison of this compound (representing the free Gd³⁺ ion) and gadolinium chelates, supported by experimental data, to inform research and development in this field.
Executive Summary
The use of unchelated this compound as an MRI contrast agent is precluded by its significant toxicity. The free Gd³⁺ ion interferes with vital biological processes, notably those dependent on calcium, due to their similar ionic radii.[1] Chelation of the Gd³⁺ ion within an organic ligand is the fundamental strategy to mitigate this toxicity while preserving its paramagnetic properties essential for MRI contrast enhancement.[1][2][3]
Gadolinium chelates are broadly categorized into two structural classes: linear and macrocyclic. Experimental evidence consistently demonstrates that macrocyclic chelates offer superior stability, leading to a significantly lower propensity for in vivo release of the toxic Gd³⁺ ion compared to their linear counterparts.[2][4][5] This difference in stability is a critical factor in the long-term safety profile of GBCAs, with less stable linear agents being associated with a higher risk of gadolinium retention in tissues such as the brain, bone, and skin.[6][7]
Performance Comparison: this compound vs. Gadolinium Chelates
The performance of a contrast agent is a balance between its efficacy in enhancing the MRI signal (relaxivity) and its safety profile (toxicity and stability).
Quantitative Data Summary
The following tables summarize key quantitative data comparing free gadolinium (represented by gadolinium salts like this compound/chloride) with various clinically relevant gadolinium chelates.
Table 1: Comparative Toxicity
| Compound Type | Compound | LD50 (mmol/kg, intravenous in mice) | In Vitro Cytotoxicity (IC50) |
| Unchelated Gadolinium | Gadolinium Chloride (GdCl₃) | ~0.34 | 3.4 µM to 340.5 µM (in human kidney cells)[8][9] |
| Linear Chelates | Gadodiamide (Omniscan®) | Not specified in retrieved results | 38.9 mM (in rat skin fibroblasts)[10] |
| Gadobenate (MultiHance®) | Not specified in retrieved results | 4.9 mM (in rat skin fibroblasts)[10] | |
| Macrocyclic Chelates | Gadoteridol (ProHance®) | Not specified in retrieved results | >100 mM (in rat skin fibroblasts)[10] |
Note: Direct LD50 values for all chelated agents were not available in the search results, but the trend of significantly lower toxicity compared to free gadolinium is well-established.
Table 2: Physicochemical Properties and Relaxivity
| Chelate Name | Structure | Thermodynamic Stability (log Ktherm) | Kinetic Stability (t1/2 in acid) | r1 Relaxivity (mM⁻¹s⁻¹, 1.5T, plasma, 37°C) |
| Linear Chelates | ||||
| Gadopentetate (Magnevist®) | Linear, Ionic | 22.1 | - | ~4.1 |
| Gadodiamide (Omniscan®) | Linear, Non-ionic | 16.9 | 35 seconds (pH 1)[4] | ~4.0 |
| Gadobenate (MultiHance®) | Linear, Ionic | 22.6 | - | ~6.5 |
| Macrocyclic Chelates | ||||
| Gadoterate (Dotarem®) | Macrocyclic, Ionic | 25.6 | ~1 month (pH 1)[4] | ~3.5 |
| Gadobutrol (Gadavist®) | Macrocyclic, Non-ionic | 21.8 | - | ~4.8 |
| Gadoteridol (ProHance®) | Macrocyclic, Non-ionic | 23.8 | 3.9 hours[4] | ~3.8 |
Data compiled from multiple sources.[4][5][11][12][13][14] Relaxivity values can vary based on experimental conditions.
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of MRI contrast agents. Below are outlines of key experimental procedures.
In Vitro Relaxivity Measurement
Objective: To determine the T1 and T2 relaxivity of a contrast agent.
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., deionized water, saline, or plasma) at various concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM). A sample of the medium without the contrast agent serves as a control.
-
MRI Acquisition: Place the samples in a phantom and perform MRI using a clinical or preclinical scanner.
-
T1 Measurement: Acquire data using an inversion recovery spin-echo pulse sequence with multiple inversion times (TI).
-
T2 Measurement: Acquire data using a multi-echo spin-echo pulse sequence with multiple echo times (TE).
-
Data Analysis:
-
Calculate the T1 and T2 relaxation times for each sample by fitting the signal intensity data to the appropriate exponential recovery or decay equations.
-
Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
Plot the relaxation rates (R1 and R2) against the concentration of the contrast agent.
-
The slope of the linear regression of this plot represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.[14][15]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the gadolinium compound on cell viability.
Protocol:
-
Cell Culture: Plate cells (e.g., fibroblasts, renal tubular cells) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the gadolinium compound (e.g., gadolinium chloride for free Gd³⁺ or a gadolinium chelate) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the MTT to formazan, forming purple crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined from the dose-response curve.[10][16]
In Vivo MRI in Animal Models
Objective: To evaluate the contrast enhancement and pharmacokinetics of a contrast agent in a living organism.
Protocol:
-
Animal Model: Use a suitable animal model (e.g., mouse or rat), which may include a disease model such as a tumor xenograft.
-
Baseline Imaging: Anesthetize the animal and acquire pre-contrast T1-weighted MR images of the region of interest.
-
Contrast Agent Administration: Administer the contrast agent intravenously, typically via the tail vein or retro-orbital sinus, at a specified dose.[17]
-
Dynamic Imaging: Immediately following administration, acquire a series of T1-weighted images over time (dynamic contrast-enhanced MRI, DCE-MRI) to monitor the influx and efflux of the contrast agent in the tissue.[17][18]
-
Post-Contrast Imaging: Acquire static T1-weighted images at various time points post-injection (e.g., 5, 15, 30, and 60 minutes) to assess peak enhancement and washout.
-
Data Analysis:
-
Measure the signal intensity in the region of interest before and after contrast administration.
-
Calculate the contrast enhancement ratio or percentage.
-
For DCE-MRI, pharmacokinetic models can be applied to the dynamic data to estimate parameters such as tissue perfusion, vascular permeability, and the volume of the extracellular extravascular space.[18]
-
Visualizing Mechanisms and Workflows
Gadolinium-Induced Cellular Toxicity Pathway
Free gadolinium ions can trigger multiple downstream cellular stress pathways, leading to cytotoxicity.
Caption: Simplified signaling cascade of free gadolinium-induced cellular toxicity.
Experimental Workflow for MRI Contrast Agent Evaluation
The development and validation of a new MRI contrast agent follows a multi-stage process from initial chemical synthesis to preclinical in vivo testing.
Caption: Standard workflow for the evaluation of novel MRI contrast agents.
Conclusion
The comparison between this compound and gadolinium chelates for MRI applications is stark. The unchelated gadolinium ion is highly toxic and unsuitable for clinical use. Gadolinium chelates, particularly those with a macrocyclic structure, provide a much safer alternative by sequestering the toxic ion. The choice of chelate involves a trade-off between stability, relaxivity, and pharmacokinetic properties. For researchers and drug development professionals, the focus remains on developing new chelates with even higher stability and improved relaxivity to further enhance the safety and efficacy of contrast-enhanced MRI. This guide underscores the importance of rigorous, multi-faceted experimental evaluation in the development of next-generation contrast agents.
References
- 1. Gadolinium Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]
- 2. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular gadolinium contrast agents: differences in stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular and Molecular Pathways Underlying the Nephrotoxicity of Gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of thermodynamic and kinetic parameters in gadolinium chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mriquestions.com [mriquestions.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro toxicological assessment of gadolinium (III) chloride in V79–4 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of MRI Contrast Agent Kinetics via Retro-Orbital Injection in Mice: Comparison with Tail Vein Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of Linear vs. Macrocyclic Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Gadolinium-based contrast agents (GBCAs) are essential tools in magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies. However, concerns regarding the long-term safety and in vivo stability of these agents have led to a critical evaluation of their chemical structures. GBCAs are broadly classified into two categories: linear and macrocyclic, based on the molecular structure of the chelating ligand that encapsulates the gadolinium ion (Gd³⁺). This guide provides an objective comparison of these two classes of contrast agents, supported by experimental data, to inform research and development in this field.
The primary difference between linear and macrocyclic GBCAs lies in their kinetic and thermodynamic stability. Macrocyclic agents encase the gadolinium ion in a pre-organized, cage-like structure, which generally results in higher stability and a lower propensity for gadolinium release.[1][2] Linear agents, in contrast, have a more flexible, open-chain structure that wraps around the gadolinium ion, making them more susceptible to dissociation and transmetallation with endogenous ions like zinc and copper.[3][4] This fundamental structural difference has significant implications for their safety profiles, particularly concerning gadolinium deposition in tissues such as the brain, bone, and skin.[5][6]
Quantitative Comparison of Gadolinium Retention
Numerous preclinical and clinical studies have demonstrated significantly higher gadolinium retention in tissues following the administration of linear GBCAs compared to macrocyclic agents. This retained gadolinium can persist for extended periods, raising concerns about potential long-term health effects. The following tables summarize key quantitative findings from experimental studies.
Table 1: Gadolinium Concentration in Rat Brain Tissue After Repeated Administration
| GBC A Type | Agent | Mean Gadolinium Concentration in Cerebellum (nmol/g) after 1 year | Reference |
| Linear | Gadodiamide | 3.38 | [4] |
| Gadopentetate dimeglumine | 2.13 | [4] | |
| Gadobenate dimeglumine | 1.91 | [4] | |
| Macrocyclic | Gadobutrol | 0.08 | [4] |
| Gadoterate meglumine | 0.04 | [4] | |
| Gadoteridol | 0.07 | [4] |
Table 2: Comparison of Gadolinium Retention in Human Cadaver Tissues
| GBC A Type | Agent | Median Retention Higher than Macrocyclic (Gadoteridol) | Tissue | Reference |
| Linear | Gadobenate dimeglumine | 3.0 - 6.5 times | Brain | [7] |
| 4.4 times | Bone | [7] | ||
| 2.9 times | Skin | [7] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial. Below are representative protocols for key experiments cited in the comparison of linear and macrocyclic GBCAs.
Protocol 1: Quantification of Gadolinium in Brain Tissue using ICP-MS
This protocol outlines the general procedure for measuring gadolinium concentrations in brain tissue samples.
1. Sample Preparation:
- Brain tissue is harvested from experimental animals at predetermined time points following GBCA administration.
- The tissue is accurately weighed and then typically digested using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system. This process breaks down the organic matrix, leaving the inorganic elements, including gadolinium, in solution.
- The digested sample is then diluted with deionized water to a known volume to bring the gadolinium concentration within the calibrated range of the instrument.
2. Instrumentation and Analysis:
- An Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is used for the quantitative analysis.
- The instrument is calibrated using a series of gadolinium standards of known concentrations to generate a calibration curve.
- The prepared samples are introduced into the ICP-MS, where they are nebulized and ionized in a high-temperature argon plasma.
- The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector measures the intensity of the gadolinium signal.
3. Data Analysis and Quality Control:
- The gadolinium concentration in the original tissue sample is calculated based on the measured concentration in the diluted solution, the dilution factor, and the initial tissue weight. Results are typically expressed in µg/g or nmol/g of tissue.
- Quality control measures include the analysis of blank samples to check for contamination and certified reference materials to ensure the accuracy of the measurements.
Protocol 2: MRI Assessment of Gadolinium Deposition in a Rat Model
This protocol describes a typical experimental workflow for evaluating gadolinium deposition in the rat brain using MRI.
1. Animal Model and GBCA Administration:
- Sprague-Dawley or Wistar rats are commonly used as the animal model.
- Animals are divided into groups, with each group receiving a specific linear or macrocyclic GBCA, or saline as a control.
- The GBCAs are administered intravenously, typically via the tail vein. The dosing regimen can vary, involving single or multiple injections over a defined period to simulate clinical scenarios.
2. MRI Acquisition:
- MRI scans are performed at baseline (before GBCA administration) and at various time points after the final injection.
- Animals are anesthetized during the imaging procedure to prevent motion artifacts.
- A high-field MRI scanner (e.g., 7T or 9.4T) is used to acquire high-resolution T1-weighted images of the brain. Key imaging parameters to be recorded include:
- Repetition Time (TR)
- Echo Time (TE)
- Flip Angle
- Field of View (FOV)
- Matrix Size
- Slice Thickness
3. Image Analysis:
- The signal intensity (SI) of specific brain regions, such as the deep cerebellar nuclei (DCN) and globus pallidus, is measured on the T1-weighted images.
- The SI of a reference region (e.g., brainstem or cortex) is also measured to calculate a signal intensity ratio (e.g., DCN-to-brainstem SI ratio). This normalization helps to minimize variability between scans.
- Changes in the SI ratio over time are analyzed to assess the extent of gadolinium deposition, as gadolinium shortens the T1 relaxation time, leading to an increase in signal intensity on T1-weighted images.
Visualizing the Differences: Structure, Dissociation, and Experimental Workflow
The following diagrams, created using the DOT language, provide a visual representation of the key concepts discussed in this guide.
Caption: Chemical structures of linear and macrocyclic GBCAs.
Caption: Dissociation pathways of linear vs. macrocyclic GBCAs.
Caption: Experimental workflow for comparing GBCAs.
Conclusion
The available experimental evidence strongly indicates that macrocyclic gadolinium-based contrast agents exhibit greater in vivo stability and result in significantly lower gadolinium retention in tissues compared to their linear counterparts. This difference is primarily attributed to the rigid, cage-like structure of macrocyclic chelates, which more effectively prevents the release of the toxic free gadolinium ion. For researchers and professionals in drug development, these findings underscore the importance of ligand structure in the design of safer and more effective MRI contrast agents. Future research should continue to focus on developing novel chelating agents with even higher stability profiles to further minimize any potential long-term risks associated with gadolinium exposure.
References
- 1. Temporal Assessment of Gadolinium Deposition and T1 Signal Intensity Changes in Rat Kidney with Single and Multiple Doses of Injection: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. mdpi.com [mdpi.com]
- 6. mriquestions.com [mriquestions.com]
- 7. pubs.rsna.org [pubs.rsna.org]
A Comparative Guide to the Relaxivity of Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relaxivity of various gadolinium-based contrast agents (GBCAs), supported by experimental data. Understanding the differences in relaxivity is crucial for the selection of appropriate contrast agents in research and clinical settings, as well as for the development of new, more efficient agents.
Quantitative Comparison of Relaxivity
The longitudinal relaxivity (r1) is a key parameter that quantifies the efficiency of a T1 contrast agent in enhancing the relaxation rate of water protons. A higher r1 value generally indicates a greater signal enhancement at a given concentration. The following table summarizes the r1 relaxivity values for several commercially available GBCAs at different magnetic field strengths, measured in human whole blood and plasma at 37°C.
| Gadolinium-Based Contrast Agent | Type | r1 Relaxivity (s⁻¹·mM⁻¹) in Human Whole Blood[1] | r1 Relaxivity (L/(mmol·s)) in Human Plasma[2] |
| 1.5 T | 3 T | ||
| Linear Agents | |||
| Gd-DTPA (Magnevist®) | Ionic | 4.3 ± 0.4 | 3.8 ± 0.2 |
| Gd-DTPA-BMA (Omniscan®) | Non-ionic | 4.5 ± 0.1 | 3.9 ± 0.2 |
| Gd-DTPA-BMEA (Optimark®) | Non-ionic | 4.4 ± 0.2 | 4.2 ± 0.2 |
| Gd-BOPTA (MultiHance®) | Ionic | 6.2 ± 0.5 | 5.4 ± 0.3 |
| Gd-EOB-DTPA (Eovist®/Primovist®) | Ionic | 7.2 ± 0.2 | 5.5 ± 0.3 |
| Macrocyclic Agents | |||
| Gd-DOTA (Dotarem®) | Ionic | 3.9 ± 0.2 | 3.4 ± 0.4 |
| Gd-HP-DO3A (ProHance®) | Non-ionic | 4.4 ± 0.6 | 3.5 ± 0.6 |
| Gd-DO3A-butrol (Gadavist®/Gadovist®) | Non-ionic | 4.6 ± 0.2 | 4.5 ± 0.3 |
Note: The relaxivity of GBCAs tends to decrease as the magnetic field strength increases.[3][4] Agents with hepatobiliary excretion, such as Gd-EOB-DTPA and Gd-BOPTA, exhibit substantially higher r1 values at 1.5 T and 3 T compared to other agents.[1] Among the macrocyclic agents, gadobutrol shows a significantly higher relaxivity across all tested magnetic field strengths.[2]
Experimental Protocols for Relaxivity Measurement
The determination of relaxivity values is a complex process that requires standardized and clinically relevant laboratory conditions.[2] The data presented in this guide were obtained using the following methodologies:
Measurement in Human Whole Blood[1]
-
Sample Preparation: Eight different GBCAs were serially diluted in human whole blood to achieve seven concentrations ranging from 0.0625 to 4 mM.
-
Phantom Setup: The dilutions were placed in air-tight cylindrical tubes within a custom-built phantom. The temperature was maintained at a physiological 37 ± 0.5°C using a heat-circulating system.
-
Image Acquisition: T1 measurements were performed using inversion recovery sequences on 1.5 T, 3 T, and 7 T MRI scanners. A range of inversion times were used, from 30 milliseconds to 10 seconds at 1.5 T and 3 T, and 60 milliseconds to 5 seconds at 7 T.
-
Data Analysis: A custom MATLAB program was utilized to automate the measurement of signal intensity from the acquired images. The T1 relaxation times were then calculated, and the r1 relaxivity was determined from the slope of the plot of 1/T1 versus the concentration of the GBCA.
Measurement in Human Plasma[2]
-
Sample Preparation: Three macrocyclic GBCAs (gadobutrol, gadoteridol, and gadoterate) were prepared in four different concentrations in human plasma.
-
Phantom Setup: Phantoms containing the dilutions were maintained at 37°C.
-
Image Acquisition: An inversion recovery turbo spin echo sequence was used to acquire images with several inversion times at 1.5 T, 3 T, and 7 T.
-
Data Analysis: The T1-times were obtained by fitting the signal intensities to the signal equation. The r1 relaxivity was then calculated through a 1/y-weighted regression of the T1-rates over the concentration of the GBCAs.
Factors Influencing Gadolinium-Based Agent Relaxivity
The relaxivity of a gadolinium-based contrast agent is not an intrinsic, static property but is influenced by a variety of molecular and environmental factors.[5][6] Understanding these relationships is key to interpreting relaxivity data and designing novel contrast agents. The following diagram illustrates the key factors that determine the relaxivity of a GBCA.
This diagram illustrates the complex interplay of factors that determine the relaxivity of a gadolinium-based contrast agent. Molecular properties of the agent itself, such as its structure, molecular weight, and interaction with proteins, along with environmental conditions like magnetic field strength and temperature, all contribute to its overall efficacy.[5][6][7] For instance, agents with higher molecular weights and those that bind to proteins tend to have higher relaxivities.[7] Similarly, the number of water molecules directly coordinated to the gadolinium ion and their exchange rate with the bulk water are critical determinants of relaxivity.[5]
References
- 1. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mriquestions.com [mriquestions.com]
The Evolving Landscape of MRI Contrast Agents: Gadolinium Nanoparticles versus Traditional Chelates
For researchers, scientists, and drug development professionals, the quest for more effective and safer contrast agents for magnetic resonance imaging (MRI) is a continuous journey. While traditional gadolinium-based contrast agents (GBCAs) have been the cornerstone of contrast-enhanced MRI for decades, the emergence of gadolinium-based nanoparticles offers a paradigm shift in imaging capabilities and pharmacokinetic profiles. This guide provides an objective comparison of the efficacy of gadolinium nanoparticles against traditional GBCAs, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Traditional GBCAs are small-molecule chelates of gadolinium ions, designed to be water-soluble and rapidly excreted through the kidneys. Their primary function is to shorten the T1 relaxation time of water protons in their vicinity, leading to a brighter signal (positive contrast) in T1-weighted MR images. However, concerns regarding the long-term retention of gadolinium in the body, particularly with less stable linear chelates, and the associated risk of nephrogenic systemic fibrosis (NSF) in patients with renal impairment, have spurred the development of alternative agents.[1][2]
Gadolinium nanoparticles, on the other hand, are engineered constructs where a large number of gadolinium ions are encapsulated or attached to a nanoparticle scaffold. This design offers several potential advantages, including significantly higher relaxivity, leading to greater signal enhancement at lower doses, and altered pharmacokinetic properties that can be tailored for specific applications.[3][4]
Performance Comparison: A Quantitative Look
The efficacy of a T1 contrast agent is primarily determined by its longitudinal relaxivity (r1), a measure of its ability to increase the relaxation rate of water protons. A higher r1 value translates to a greater signal enhancement for a given concentration of the contrast agent. The transverse relaxivity (r2) also influences the signal, with a lower r2/r1 ratio being generally desirable for T1-weighted imaging.
The following tables summarize the key performance parameters of selected gadolinium nanoparticles and traditional GBCAs based on published experimental data.
Table 1: Relaxivity of Gadolinium Nanoparticles vs. Traditional GBCAs
| Contrast Agent Type | Specific Agent | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Magnetic Field (T) | Medium |
| Nanoparticle | AGuIX | ~10-15 | - | - | 1.5 - 3.0 | Aqueous Solution |
| Gd-NM-PEG | 14.6 | - | - | 4.7 | Aqueous Solution | |
| Gd-DOTA⊂SNPs | 17.3 | - | - | 14.1 | Water | |
| G4(C-DOTA-Gd)₂₈ | 26.9 | - | - | 3.0 | PBS | |
| PEG-Gd₂O₃ NPs | ~2x Gd-DTPA | ~2x Gd-DTPA | ~1 | 1.5 | Aqueous Solution | |
| Traditional GBCA | Gadoterate meglumine (Gd-DOTA) | ~3.6 - 4.0 | ~3.8 - 4.2 | ~1.1 | 1.5 - 4.7 | Plasma/PBS |
| Gadopentetate dimeglumine (Gd-DTPA, Magnevist®) | ~3.0 - 4.0 | ~3.8 - 4.2 | ~1.1 | 1.5 - 4.7 | Plasma/PBS | |
| Gadobutrol (Gadovist®) | ~5.2 | - | - | 1.5 | Plasma |
Note: Relaxivity values can vary depending on the experimental conditions, such as the magnetic field strength, temperature, and the medium in which they are measured. The data presented here are compiled from various sources for comparative purposes.[4][5][6][7][8][9]
Table 2: Pharmacokinetic Properties
| Property | Gadolinium Nanoparticles (e.g., AGuIX, PEG-Gd₂O₃ NPs) | Traditional GBCAs (e.g., Gd-DOTA, Gd-DTPA) |
| Blood Half-life | Longer (e.g., ~2 hours for AGuIX in rats) | Shorter (rapid renal clearance) |
| Distribution | Primarily intravascular initially, with subsequent accumulation in tumors (EPR effect) and organs of the reticuloendothelial system (RES) like the liver and spleen. | Extracellular fluid space. |
| Clearance Pathway | Primarily renal for smaller nanoparticles (<5.5 nm). Larger nanoparticles may be cleared by the hepatobiliary system.[3] | Almost exclusively renal.[1][10] |
| In Vivo Stability | Dependent on the nanoparticle structure and coating. | Macrocyclic agents are generally more stable than linear agents, with a lower propensity for gadolinium release.[2] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of research findings, detailed experimental protocols are essential. Below are representative methodologies for in vitro and in vivo comparison of gadolinium-based contrast agents.
In Vitro MRI Relaxivity Measurement
Objective: To determine and compare the r1 and r2 relaxivities of a gadolinium nanoparticle and a traditional GBCA.
Materials:
-
Gadolinium nanoparticle solution of known concentration.
-
Traditional GBCA solution (e.g., Gd-DOTA) of known concentration.
-
Phosphate-buffered saline (PBS) or other relevant biological medium.
-
A series of dilutions for each contrast agent.
-
MRI scanner (e.g., 3T clinical scanner).
-
Appropriate receiver coil.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the gadolinium nanoparticle and the traditional GBCA in PBS. The concentration range should be appropriate to observe a linear relationship between the relaxation rate and the concentration.
-
MRI Acquisition:
-
Place the samples in the MRI scanner.
-
Acquire T1-weighted images using a variable inversion time (inversion recovery) sequence to measure T1 relaxation times.
-
Acquire T2-weighted images using a multi-echo spin-echo sequence to measure T2 relaxation times.
-
-
Data Analysis:
-
For each sample, calculate the T1 and T2 relaxation times from the acquired images.
-
Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
Plot the relaxation rates (R1 and R2) as a function of the gadolinium concentration for each contrast agent.
-
The slope of the linear fit of the R1 vs. concentration plot gives the r1 relaxivity (in mM⁻¹s⁻¹).
-
The slope of the linear fit of the R2 vs. concentration plot gives the r2 relaxivity (in mM⁻¹s⁻¹).[9]
-
In Vitro Relaxivity Measurement Workflow.
In Vivo MRI Signal Enhancement in a Tumor Model (Rat)
Objective: To compare the in vivo signal enhancement of a gadolinium nanoparticle and a traditional GBCA in a tumor-bearing rat model.
Materials:
-
Tumor-bearing rats (e.g., with subcutaneously implanted tumors).
-
Gadolinium nanoparticle solution.
-
Traditional GBCA solution (e.g., Magnevist®).
-
Animal MRI scanner (e.g., 7T).
-
Anesthesia equipment.
-
Catheter for intravenous injection.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing rat and place it in the MRI scanner. Insert a catheter into the tail vein for contrast agent administration.
-
Pre-contrast Imaging: Acquire pre-contrast T1-weighted images of the tumor region.
-
Contrast Agent Administration: Inject a single dose of either the gadolinium nanoparticle or the traditional GBCA intravenously via the tail vein catheter. The dose should be equivalent in terms of gadolinium concentration.
-
Post-contrast Imaging: Acquire a dynamic series of T1-weighted images at multiple time points post-injection (e.g., immediately after, and at 5, 15, 30, 60, and 120 minutes).
-
Data Analysis:
-
Define regions of interest (ROIs) in the tumor and in a reference tissue (e.g., muscle).
-
Measure the signal intensity (SI) within the ROIs at each time point.
-
Calculate the signal-to-noise ratio (SNR) or the contrast-to-noise ratio (CNR) for the tumor at each time point.
-
Compare the temporal evolution of signal enhancement between the two contrast agents.[6][11]
-
In Vivo MRI Signal Enhancement Workflow.
Cellular Uptake and Signaling Pathways
The interaction of contrast agents with cells is a critical aspect of their efficacy and safety. Traditional GBCAs, due to their small size and hydrophilic nature, primarily remain in the extracellular space. In contrast, gadolinium nanoparticles are designed to be taken up by cells, particularly in tumors, through various endocytic pathways. This intracellular accumulation is a key factor in their enhanced contrast properties and potential for targeted drug delivery.
The cellular uptake of nanoparticles like AGuIX has been shown to occur through active endocytosis.[12] The nanoparticles are captured by endosomal vesicles and transported into the cytoplasm, where they can be localized in subcellular compartments such as lysosomes.[13]
Cellular Uptake of Gadolinium Nanoparticles.
Conclusion
Gadolinium nanoparticles represent a promising evolution in MRI contrast agent technology. Their superior relaxivity offers the potential for significantly improved image contrast at lower gadolinium doses, which could enhance diagnostic accuracy and patient safety. Furthermore, their unique pharmacokinetic profiles and capacity for cellular uptake open up new avenues for targeted imaging and theranostics.
However, the clinical translation of gadolinium nanoparticles requires a thorough understanding of their long-term biodistribution, potential toxicity, and clearance mechanisms. Continued research, guided by standardized and detailed experimental protocols, will be crucial in fully realizing the potential of these next-generation contrast agents and ensuring their safe and effective integration into clinical practice. The data and methodologies presented in this guide aim to provide a solid foundation for researchers and developers in this exciting and rapidly advancing field.
References
- 1. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. Comparative study on in vivo behavior of PEGylated gadolinium oxide nanoparticles and Magnevist as MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small MRI contrast agent library of gadolinium(III)-encapsulated supramolecular nanoparticles for improved relaxivity and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on contrast enhancement of Magnevist and Magnevist-loaded nanoparticles in pancreatic cancer PDX model monitored by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing T1 magnetic resonance imaging contrast with internalized gadolinium(III) in a multilayer nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ircmj.com [ircmj.com]
- 9. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Pharmacokinetic Profiles of Gadolinium-Based Contrast Agents: Differences in Long-Term Biodistribution and Excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Action of AGuIX as a Pan-Cancer Nano-Radiosensitizer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gadobutrol and Gadopentetate Dimeglumine for Magnetic Resonance Imaging
In the realm of medical imaging, gadolinium-based contrast agents (GBCAs) are indispensable for enhancing the quality of magnetic resonance imaging (MRI). Among the available agents, gadobutrol and gadopentetate dimeglumine represent two distinct classes of GBCAs, differing in their molecular structure, physicochemical properties, and clinical performance. This guide provides a comprehensive comparison of these two agents for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Two Structures
Gadobutrol is a second-generation, non-ionic macrocyclic GBCA, whereas gadopentetate dimeglumine is a first-generation, ionic linear-chain agent.[1][2] This fundamental difference in their molecular architecture significantly influences their stability and safety profiles. The macrocyclic structure of gadobutrol encapsulates the gadolinium ion more tightly, leading to higher kinetic and thermodynamic stability compared to the linear structure of gadopentetate dimeglumine.[1][2] This increased stability is a crucial factor in minimizing the release of toxic free gadolinium ions in the body.
Gadobutrol is also formulated at a higher concentration (1.0 mol/L) compared to most other GBCAs, including gadopentetate dimeglumine (0.5 mol/L).[1] This allows for the administration of a smaller injection volume to achieve the standard dose of 0.1 mmol/kg body weight.[3]
A summary of the key physicochemical properties is presented in the table below.
| Property | Gadobutrol | Gadopentetate Dimeglumine |
| Chemical Structure | Macrocyclic | Linear |
| Ionic Character | Non-ionic | Ionic |
| Concentration | 1.0 mol/L | 0.5 mol/L |
| Molecular Weight | 604.72 g/mol [4] | 938.0 g/mol [5] |
| Viscosity (at 37 °C) | 4.96 mPa·s[6] | 2.9 mPa·s[6] |
| Thermodynamic Stability (log Keq) | 21.8[6] | 22.1[6] |
Relaxivity and Imaging Performance
Relaxivity, the measure of a contrast agent's ability to increase the relaxation rates of water protons, is a key determinant of its effectiveness in enhancing MRI signals.[1] Higher relaxivity generally leads to greater contrast enhancement.
Experimental data on the r1 and r2 relaxivities of gadobutrol and gadopentetate dimeglumine in human blood plasma at various magnetic field strengths are detailed in the following table.
| Magnetic Field Strength | Gadobutrol (r1 in L·mmol⁻¹·s⁻¹) | Gadopentetate Dimeglumine (r1 in L·mmol⁻¹·s⁻¹) | Gadobutrol (r2 in L·mmol⁻¹·s⁻¹) | Gadopentetate Dimeglumine (r2 in L·mmol⁻¹·s⁻¹) |
| 0.2 T | 5.5 ± 0.3[7] | - | 10.1 ± 0.3[7] | - |
| 1.5 T | 4.7 ± 0.2[7] | 4.1 (approx.)[8] | 6.8 ± 0.2[7] | 5.6 (approx.)[8] |
| 3.0 T | 3.6 ± 0.2[7] | 3.8 (approx.)[8] | 6.3 ± 0.3[7] | 5.5 (approx.)[8] |
Note: Data for gadopentetate dimeglumine at specific field strengths are approximated from graphical representations in the cited source.
Studies have shown that gadobutrol exhibits higher r1 relaxivity compared to gadopentetate dimeglumine, particularly at lower field strengths.[1][7] This property, combined with its higher concentration, can contribute to greater lesion enhancement in clinical practice.
Experimental Protocols
Determination of Relaxivity:
The relaxivity of gadolinium-based contrast agents is determined by measuring the longitudinal (T1) and transverse (T2) relaxation times of water protons in a solution containing the contrast agent at various concentrations. The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then plotted against the concentration of the contrast agent. The slope of the resulting line represents the relaxivity (r1 or r2).
A typical experimental workflow for determining relaxivity is illustrated in the following diagram:
Clinical Comparison: Efficacy and Safety
Numerous clinical trials have compared the diagnostic efficacy and safety of gadobutrol and gadopentetate dimeglumine across various applications, including neuroimaging and body imaging.
A multicenter, double-blind, randomized clinical trial involving 572 patients with known or suspected liver lesions demonstrated the noninferiority of a single intravenous bolus injection of 1.0 M gadobutrol (0.1 mmol/kg) to 0.5 M gadopentetate dimeglumine (0.1 mmol/kg) for the diagnostic assessment of these lesions.[9] Both agents showed similar increases in sensitivity and specificity compared to pre-contrast MRI. The safety profiles were also comparable, with low rates of adverse events recorded for both groups.[9]
In the context of brain tumor imaging, studies have suggested that gadobutrol may lead to greater enhancement and a higher rate of lesion depiction compared to gadopentetate dimeglumine.[1] This is attributed to its higher relaxivity and concentration.
The logical flow of a typical comparative clinical trial is depicted below:
Conclusion
Gadobutrol and gadopentetate dimeglumine are both effective contrast agents for MRI, but they possess distinct characteristics that may influence their selection for specific clinical and research applications. Gadobutrol's macrocyclic structure affords greater stability, a critical safety consideration. Its higher relaxivity and concentration can lead to enhanced imaging performance, particularly in applications where high contrast is paramount. Conversely, gadopentetate dimeglumine has a long history of clinical use and a well-established profile. The choice between these agents will ultimately depend on a careful consideration of the imaging requirements, patient safety, and the specific research or clinical question being addressed.
References
- 1. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 3. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Gadopentetate Dimeglumine | C28H54GdN5O20 | CID 55466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Comparison of 1.0 M gadobutrol and 0.5 M gadopentetate dimeglumine-enhanced magnetic resonance imaging in five hundred seventy-two patients with known or suspected liver lesions: results of a multicenter, double-blind, interindividual, randomized clinical phase-III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Intraindividual Comparative Performance of Gadobenate Dimeglumine
This guide provides an objective comparison of gadobenate dimeglumine with other gadolinium-based contrast agents (GBCAs), based on data from intraindividual studies. In these studies, the same patient undergoes imaging with both gadobenate dimeglumine and a comparator agent at different times, allowing for a direct and robust comparison of their performance under identical physiological conditions.
Overview of Gadobenate Dimeglumine
Gadobenate dimeglumine is a gadolinium-based contrast agent distinguished by its higher T1 relaxivity compared to many other GBCAs.[1] This increased relaxivity stems from a weak and transient interaction with serum albumin, which leads to greater signal intensity enhancement on T1-weighted magnetic resonance imaging (MRI) scans.[1][2] This property is the primary driver for the observed differences in diagnostic performance in the comparative studies detailed below.
Experimental Workflow for Intraindividual Crossover Studies
The data presented in this guide are derived from intraindividual crossover studies. This study design is a powerful method for comparing two agents as it minimizes inter-patient variability. The typical workflow for such a study is illustrated below.
Caption: Workflow of a randomized, intraindividual crossover study.
Mechanism of Enhanced Relaxivity
The superior performance of gadobenate dimeglumine in many applications can be attributed to its unique interaction with serum albumin, which enhances its relaxivity.
Caption: Mechanism of relaxivity enhancement for gadobenate dimeglumine.
Performance Comparison: Central Nervous System (CNS) Lesions
Gadobenate dimeglumine has been extensively compared with other GBCAs for the imaging of CNS lesions. The high relaxivity of gadobenate dimeglumine often translates into superior lesion enhancement and diagnostic information.[3][4][5]
vs. Gadoterate Meglumine
Intraindividual studies demonstrate that a standard 0.1 mmol/kg dose of gadobenate dimeglumine provides significantly superior contrast enhancement and morphologic information compared to an equivalent dose of gadoterate meglumine.[6][7] Interestingly, a reduced dose of 0.05 mmol/kg gadobenate dimeglumine showed no meaningful difference when compared to a 0.1 mmol/kg dose of gadoterate meglumine.[6][7]
| Performance Metric | Gadobenate Dimeglumine (0.1 mmol/kg) | Gadoterate Meglumine (0.1 mmol/kg) | Study Finding |
| Qualitative Assessment | Superior | Inferior | Highly significant (P ≤ .0023) preference for gadobenate across all qualitative endpoints (lesion delineation, morphology, enhancement) by all readers.[6] |
| Quantitative Enhancement | Superior | Inferior | Highly significant (P < .002) superiority for gadobenate in percentage lesion enhancement and lesion-to-background ratio.[7] |
| Reduced Dose Comparison | 0.075 mmol/kg showed equal or better enhancement than 0.1 mmol/kg of gadoterate.[8] | 0.1 mmol/kg | The high relaxivity of gadobenate allowed for a 25% dose reduction.[8] |
Experimental Protocol:
-
Study Design: Multicenter, intraindividual, crossover comparison.[6][7]
-
Patient Population: Adult patients with suspected or known brain tumors.[6]
-
Field Strength: 1.5T.[6]
-
Doses Compared: 0.1 mmol/kg gadobenate vs. 0.1 mmol/kg gadoterate (Arm 1); 0.05 mmol/kg gadobenate vs. 0.1 mmol/kg gadoterate (Arm 2).[7]
-
Imaging: Identical T1-weighted spin-echo and gradient-echo sequences for both examinations.[7]
-
Washout Period: 2 to 14 days between examinations.[6]
vs. Gadopentetate Dimeglumine
At an equivalent dose of 0.1 mmol/kg, gadobenate dimeglumine consistently demonstrates superior performance in lesion enhancement and provides more diagnostic information for CNS imaging compared to gadopentetate dimeglumine at both 1.5T and 3T field strengths.[3][9]
| Performance Metric | Gadobenate Dimeglumine (0.1 mmol/kg) | Gadopentetate Dimeglumine (0.1 mmol/kg) | Study Finding |
| Overall Diagnostic Preference | Preferred in 75, 89, and 103 patients (by 3 readers) | Preferred in 7, 10, and 6 patients (by 3 readers) | Significant preference for gadobenate (P < .0001).[3][4] |
| Contrast-to-Noise Ratio (CNR) | Significantly higher | Lower | Significant superiority for gadobenate (P < .0001).[3] |
| % Lesion Enhancement | Significantly higher | Lower | Significant superiority for gadobenate (P < .0001).[3] |
| Lesion-to-Brain Ratio (LBR) at 3T | +43.5% to +61.2% higher | Lower | Significantly higher LBR with gadobenate (P < 0.05).[9] |
Experimental Protocol:
-
Study Design: Multicenter, prospective, randomized, intraindividual crossover comparison.[3][9]
-
Patient Population: 157 adult patients with CNS lesions.[3]
-
Imaging: Identical imaging parameters before and after injection for both examinations.[3]
-
Washout Period: 2 to 7 days between examinations.[9]
vs. Gadodiamide
In a large-scale intraindividual comparison, gadobenate dimeglumine at a 0.1 mmol/kg dose was significantly preferred over an equivalent dose of gadodiamide for both qualitative and quantitative assessments of brain lesions.[10]
| Performance Metric | Gadobenate Dimeglumine (0.1 mmol/kg) | Gadodiamide (0.1 mmol/kg) | Study Finding |
| Qualitative Preference | Highly significant preference | Inferior | P < .0001 for lesion border delineation, disease extent, internal morphology, and contrast enhancement.[10] |
| Contrast-to-Noise Ratio (CNR) | 20% to 35% higher | Lower | The increase in CNR with gadobenate is similar to what is typically seen with a double dose of a standard agent.[10] |
Experimental Protocol:
-
Study Design: Intraindividual crossover comparison.[10]
-
Patient Population: Adult patients with known or suspected brain lesions.[10]
-
Field Strength: 1.5T.[10]
-
Dose: 0.1 mmol/kg for both agents.[10]
-
Washout Period: 3 to 14 days between randomized administrations.[10]
vs. Gadobutrol
A multicenter, intraindividual crossover study (the MERIT study) found that gadobenate dimeglumine provided significantly greater morphologic information and lesion enhancement compared to an equivalent dose of gadobutrol, a high-concentration GBCA. The study concluded that high relaxivity, rather than high concentration, is more instrumental in improving diagnostic performance.[2]
| Performance Metric | Gadobenate Dimeglumine (0.1 mmol/kg) | Gadobutrol (0.1 mmol/kg) | Study Finding |
| Morphologic Information | Significantly greater | Lower | Superiority demonstrated for the higher relaxivity agent.[2] |
| Lesion Enhancement | Significantly greater | Lower | Superiority demonstrated for the higher relaxivity agent.[2] |
| Lesion Conspicuity | No relevant benefit for the more concentrated agent | No relevant benefit | High concentration did not provide the same benefit as high relaxivity.[2] |
Experimental Protocol:
-
Study Design: Multicenter, randomized, double-blind, intraindividual crossover study.[2]
-
Patient Population: 114 patients with brain lesions.[2]
-
Dose: 0.1 mmol/kg for both agents.[2]
-
Washout Period: 2 to 14 days between examinations.[2]
Performance Comparison: Focal Liver Lesions
Gadobenate dimeglumine also functions as a hepatobiliary agent, with uptake by hepatocytes and excretion into the biliary system. This allows for delayed-phase imaging, which is useful for characterizing liver lesions.[11]
vs. Gadoxetate Disodium
An intraindividual comparison in patients with focal liver lesions (FLLs) showed that gadobenate dimeglumine was superior to gadoxetate disodium for the differentiation and diagnosis of malignant and benign FLLs for two of three readers.[12][13][14]
| Performance Metric | Gadobenate Dimeglumine (0.05 mmol/kg) | Gadoxetate Disodium (0.025 mmol/kg) | Study Finding |
| Sensitivity (Malignant/Benign) | 91.6% - 99.1% | 86.0% - 91.6% | Higher values for gadobenate, though not always statistically significant for all readers.[12][14] |
| Specificity (Malignant/Benign) | 87.5% - 90.5% | 79.7% - 83.6% | Significantly higher values for gadobenate (p ≤ 0.025 for most parameters).[12][14] |
| Diagnostic Accuracy | 72.0% - 78.3% | 62.8% - 69.6% | Significantly greater accuracy for gadobenate for two of three readers (p < 0.001).[12] |
| Reader Confidence | Greater | Lower | Greater confidence in lesion diagnosis with gadobenate.[15] |
| Inter-reader Agreement | Markedly better (κ = 0.91) | Lower (κ = 0.72) | Better agreement for malignant/benign differentiation with gadobenate.[12][14] |
Experimental Protocol:
-
Study Design: Randomized, intraindividual crossover comparison.[12][14]
-
Patient Population: 140 adult subjects with FLLs.[12]
-
Doses: 0.05 mmol/kg gadobenate dimeglumine vs. 0.025 mmol/kg gadoxetate disodium.[12][14]
-
Imaging: Identical unenhanced sequences, followed by contrast-enhanced T1-weighted sequences during dynamic and hepatobiliary phases (120 min for gadobenate, 20 min for gadoxetate).[12][14]
References
- 1. Protocol design for high relaxivity contrast agents in MR imaging of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordhealthtech.com [firstwordhealthtech.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Less is better? Intraindividual and interindividual comparison between 0.075 mmol/kg of gadobenate dimeglumine and 0.1 mmol/kg of gadoterate meglumine for cranial MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter, double-blind, randomized, intra-individual crossover comparison of gadobenate dimeglumine and gadopentetate dimeglumine in MRI of brain tumors at 3 tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contrast-Enhanced MR Imaging of Brain Lesions: A Large-Scale Intraindividual Crossover Comparison of Gadobenate Dimeglumine versus Gadodiamide | American Journal of Neuroradiology [ajnr.org]
- 11. researchgate.net [researchgate.net]
- 12. Intraindividual crossover comparison of gadobenate dimeglumine-enhanced and gadoxetate disodium-enhanced MRI for characterizing focal liver lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Intraindividual crossover comparison of gadobenate dimeglumine-enhanced and gadoxetate disodium-enhanced MRI for characterizing focal liver lesions | Semantic Scholar [semanticscholar.org]
- 14. Intraindividual crossover comparison of gadobenate dimeglumine-enhanced and gadoxetate disodium-enhanced MRI for characterizing focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Performance Edge: High-Relaxivity Gadolinium Chelates Shine Even at Lower Doses
For researchers, scientists, and drug development professionals, the quest for safer and more efficient contrast agents in magnetic resonance imaging (MRI) is paramount. This guide provides an objective comparison of high-relaxivity gadolinium-based contrast agents (GBCAs) at reduced doses against their standard-dose counterparts, supported by key experimental data.
The development of high-relaxivity GBCAs marks a significant advancement in medical imaging, offering the potential for substantial dose reduction without compromising diagnostic efficacy. This innovation addresses the growing concerns regarding gadolinium retention in the body. By maximizing the relaxivity—the ability of a contrast agent to enhance the relaxation rate of water protons—these next-generation agents can achieve comparable or even superior image contrast at half the standard dose of conventional chelates.
Comparative Performance Data
The efficacy of high-relaxivity GBCAs at lower doses has been demonstrated in several large-scale clinical trials. Below is a summary of key quantitative data from pivotal studies comparing these agents to standard GBCAs.
Table 1: Comparison of Gadopiclenol (High-Relaxivity) vs. Gadobutrol (Standard)
| Performance Metric | Gadopiclenol (0.05 mmol/kg) | Gadobutrol (0.1 mmol/kg) | Study | Key Finding |
| Lesion Visualization | Non-inferior | Standard | PICTURE & PROMISE Trials[1][2] | Half-dose gadopiclenol is as effective as full-dose gadobutrol for lesion visualization in both CNS and body MRI.[1][2] |
| Contrast-to-Noise Ratio (CNR) | Higher for 2 of 3 readers | Lower | PICTURE Trial[3] | Gadopiclenol demonstrated a trend towards better CNR. |
| Lesion-to-Background Ratio (LBR) | Higher | Lower | PICTURE Trial[3] | Significantly higher LBR with gadopiclenol, indicating better lesion conspicuity.[3] |
| Percentage of Enhancement | Higher | Lower | PICTURE Trial[3] | Lesions showed a greater percentage of signal enhancement with gadopiclenol.[3] |
| Adverse Events | Comparable | Comparable | PICTURE & PROMISE Trials[1][2] | The frequency, intensity, and type of adverse events were similar between the two agents.[1][2] |
Table 2: Comparison of Gadobenate Dimeglumine (High-Relaxivity) vs. Gadoterate Meglumine (Standard)
| Performance Metric | Gadobenate Dimeglumine (0.05 mmol/kg) | Gadoterate Meglumine (0.1 mmol/kg) | Study | Key Finding |
| Diagnostic Information | No meaningful difference | Standard | BENEFIT Study[4] | Half-dose gadobenate dimeglumine provides similar diagnostic information to full-dose gadoterate meglumine for brain tumor assessment.[4] |
| Morphologic Information | No meaningful difference | Standard | BENEFIT Study[4] | Assessment of lesion morphology was comparable between the two agents at the specified doses.[4] |
| Contrast Enhancement | No meaningful difference | Standard | BENEFIT Study[4] | Similar levels of contrast enhancement were observed.[4] |
| Adverse Events | 1.2% | 2.9% | BENEFIT Study[5] | Low incidence of study agent-related adverse events for both.[5] |
Table 3: Relaxivity of Selected Gadolinium Chelates
| Gadolinium Chelate | Type | r1 Relaxivity (mM⁻¹s⁻¹ at 3.0T, 37°C) |
| Gadopiclenol | High-Relaxivity Macrocyclic | 11.6[6] |
| Gadobenate Dimeglumine | High-Relaxivity Linear | ~9.2 (in plasma) |
| Gadobutrol | Standard Macrocyclic | 5.0[6] |
| Gadoterate Meglumine | Standard Macrocyclic | ~3.5 |
Experimental Protocols
The findings presented above are derived from rigorously designed clinical trials. The general methodologies employed in these key studies are outlined below.
PICTURE and PROMISE Trials (Gadopiclenol vs. Gadobutrol)
-
Study Design: These were international, randomized, double-blind, controlled, crossover, phase III studies.[1][2]
-
Participants: Adult patients with known or suspected lesions in the central nervous system (PICTURE trial) or various body regions (PROMISE trial).[1][2]
-
Protocol: Each patient underwent two MRI examinations with a 2 to 14-day interval. In a randomized order, they received an intravenous injection of either gadopiclenol at a dose of 0.05 mmol/kg body weight or gadobutrol at a dose of 0.1 mmol/kg body weight.[1][2]
-
Image Analysis: Three independent, blinded readers assessed the MRI images for qualitative and quantitative parameters.
-
Primary Efficacy Endpoints: The primary endpoint was lesion visualization, which was based on three criteria: border delineation, internal morphology, and contrast enhancement.[1]
-
Secondary Efficacy Endpoints: Key secondary endpoints included the lesion-to-background ratio (LBR), the percentage of enhancement, the contrast-to-noise ratio (CNR), and overall diagnostic preference.[3]
-
Safety Assessment: The incidence, severity, and type of adverse events were recorded and compared between the two contrast agents.[1]
BENEFIT Study (Gadobenate Dimeglumine vs. Gadoterate Meglumine)
-
Study Design: A multicenter, double-blind, randomized, intraindividual, crossover comparison.[4]
-
Participants: Patients referred for morphologic brain MRI.[4]
-
Protocol: The study consisted of two arms. In the relevant arm for this comparison, patients received both 0.05 mmol/kg of gadobenate dimeglumine and 0.1 mmol/kg of gadoterate meglumine in two separate but otherwise identical MRI examinations.[4]
-
Image Analysis: Blinded readers evaluated the images for diagnostic information.
-
Efficacy Endpoints: The comparison focused on morphologic information and contrast enhancement provided by each agent at the specified doses.[4]
-
Safety Assessment: Adverse events related to the study agents were monitored and reported.[5]
Visualizing the Mechanism and Workflow
To better understand the principles and processes discussed, the following diagrams illustrate the comparative mechanism of action of high-relaxivity GBCAs and a typical experimental workflow for their evaluation.
References
- 1. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) | American Journal of Neuroradiology [ajnr.org]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of the Efficacy and Safety of Gadopiclenol: A New Contrast Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gadolinium Sulfate: A Procedural Guide
For researchers and professionals in the scientific community, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. Gadolinium sulfate, a compound utilized in various research applications, requires meticulous disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with the appropriate safety measures. The compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.[3]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2][3]
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.[3]
-
Respiratory Protection: In instances where dust generation is possible, a NIOSH-approved respirator is essential.[3]
Engineering Controls and General Practices:
-
Fume Hood: Whenever feasible, handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Ventilation: Ensure the work area is well-ventilated.[2]
-
Handling: Avoid generating dust.[3][4] Do not eat, drink, or smoke in areas where the material is handled.[3][4] It is also crucial to wash hands thoroughly after handling the compound.[2][3][4]
Step-by-Step Disposal Protocol for Small Quantities
For small quantities of this compound, a precipitation method can be employed to convert the soluble salt into a more stable, insoluble form. This procedure should be carried out with caution and in a controlled laboratory setting.
Experimental Protocol:
-
Preparation: Begin by carefully preparing a 5% aqueous solution of the this compound waste. If the waste is already in solution, it may be diluted to this concentration. This step should be performed gradually to control any potential exothermic reactions or fume generation.[4]
-
Precipitation: Slowly add a dilute solution of ammonium hydroxide to the this compound solution. The target pH for this step is 10.[4] This will induce the precipitation of gadolinium hydroxide, a less soluble compound.
-
pH Adjustment (if necessary): If precipitation does not readily occur at pH 10, the pH should be carefully adjusted down to 6, stopping the addition of the neutralizing agent as soon as precipitation is observed.[4]
-
Separation: Once precipitation is complete, the solid gadolinium hydroxide should be separated from the liquid via filtration.
-
Disposal of Solids: The collected solid residue should be placed in a sealed, properly labeled container for disposal. This solid waste must be disposed of in an authorized landfill, in accordance with local, state, and federal regulations.[4]
-
Disposal of Liquid: The remaining filtrate should be neutralized and can then be disposed of down the drain with copious amounts of water, provided this is in compliance with local wastewater regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters and recommendations for the handling and disposal of this compound.
| Parameter | Value/Recommendation | Source |
| Solution for Precipitation | 5% aqueous solution | [4] |
| Precipitation pH (initial) | 10 | [4] |
| Precipitation pH (alternative) | 6 (if no precipitate at pH 10) | [4] |
| Final Solid Waste Disposal | Authorized Landfill | [4] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial waste collection to final disposal.
Caption: Workflow for the proper disposal of this compound.
It is critical to consult your institution's environmental health and safety (EHS) office and the specific Safety Data Sheet (SDS) for this compound before proceeding with any disposal.[1][2][4][5] Disposal regulations can vary, and adherence to all applicable local, state, and federal guidelines is mandatory.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
